molecular formula C7H8FNO3S B1585407 3-Amino-4-methoxybenzenesulfonyl fluoride CAS No. 498-74-8

3-Amino-4-methoxybenzenesulfonyl fluoride

Cat. No.: B1585407
CAS No.: 498-74-8
M. Wt: 205.21 g/mol
InChI Key: SESLQGPHIQXYGF-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybenzenesulfonyl fluoride is a useful research compound. Its molecular formula is C7H8FNO3S and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95416. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-4-methoxybenzenesulfonyl fluoride
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InChI

InChI=1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,9H2,1H3
Source PubChem
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InChI Key

SESLQGPHIQXYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
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DSSTOX Substance ID

DTXSID60198078
Record name 3-Amino-4-methoxyphenylsulphonyl fluoride
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Molecular Weight

205.21 g/mol
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CAS No.

498-74-8
Record name 3-Amino-4-methoxybenzenesulfonyl fluoride
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Record name 3-amino-4-methoxyphenylsulphonyl fluoride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-methoxybenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxybenzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride that holds significant interest for researchers in medicinal chemistry and drug discovery. Its unique structural features, combining an amino group, a methoxy group, and a reactive sulfonyl fluoride moiety, make it a versatile building block for the synthesis of novel therapeutic agents and chemical probes. The sulfonyl fluoride group, in particular, has gained prominence as a "covalent warhead" capable of forming stable covalent bonds with specific amino acid residues in proteins, offering a powerful tool for targeted inhibitor design.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended to serve as a valuable resource for scientists working with this compound, offering insights into its handling, reactivity, and potential applications. Where experimental data is not publicly available, this guide provides well-founded estimations based on structurally related compounds and established scientific principles, alongside detailed experimental protocols for determining these properties in the laboratory.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and three-dimensional structure.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 6370-34-9[1][2]
Molecular Formula C₇H₈FNO₃S[2]
Molecular Weight 205.21 g/mol [2]
InChI InChI=1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,9H2,1H3
InChIKey SESLQGPHIQXYGF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)F)N[1]
Synonyms 5-Fluorosulfonyl-2-methoxyaniline, 4-Methoxymetanilyl fluoride[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for predicting a compound's behavior in various experimental and biological systems.

Table 2: Core Physicochemical Data

PropertyValueNotesSource
Melting Point 60-63 °CExperimental data.[3]
Boiling Point Not availableExperimental data is not readily available. Predicted to be >300 °C.-
Appearance White to off-white solid-General observation
pKa Not availableExperimental data is not readily available. Estimated pKa for the anilinic amine is ~3-4. The sulfonyl fluoride is not expected to have a readily ionizable proton.-
Solubility

The solubility of a compound dictates its suitability for various applications, from reaction conditions to formulation in biological assays.

Qualitative Solubility Profile:

Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents. The presence of the polar amino and sulfonyl fluoride groups contributes to some aqueous solubility, while the aromatic ring and methoxy group enhance solubility in organic media.

Predicted Solubility:

  • Water: Slightly soluble

  • Methanol: Soluble

  • Ethanol: Soluble

  • Dimethyl Sulfoxide (DMSO): Soluble

  • Dichloromethane (DCM): Moderately soluble

  • Hexanes: Insoluble

Experimental Protocol for Solubility Determination

This protocol outlines a robust method for experimentally determining the solubility of this compound in various solvents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Quantification prep1 Weigh ~10 mg of 3-Amino-4- methoxybenzenesulfonyl fluoride. prep2 Select a panel of solvents (e.g., Water, PBS, DMSO, Ethanol). prep1->prep2 exp1 Add a known volume (e.g., 1 mL) of solvent to the solid. exp2 Vortex/sonicate for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C). exp1->exp2 exp3 Visually inspect for complete dissolution. exp2->exp3 analysis1 If not fully dissolved, add more solvent incrementally and repeat vortexing/sonication. exp3->analysis1 Insoluble analysis2 If fully dissolved, the solubility is > initial concentration. Can proceed to higher concentrations. exp3->analysis2 Soluble analysis3 For quantitative analysis, prepare a saturated solution, centrifuge, and measure the concentration of the supernatant via HPLC-UV. analysis1->analysis3

Caption: Workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 10 mg of this compound into a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Cap the vials tightly and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

pKa Determination

The pKa values of the ionizable groups in a molecule are critical for understanding its charge state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa:

The primary ionizable group in this compound is the aromatic amino group. Due to the electron-withdrawing nature of the sulfonyl fluoride and the aromatic ring, the pKa of this aniline-like amine is expected to be in the acidic range, likely between 3 and 4.

Experimental Protocol for pKa Determination by UV-Metric Titration

This protocol provides a reliable method for the experimental determination of the pKa of the amino group.

G cluster_prep Sample Preparation cluster_exp Titration & Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of the compound in a suitable co-solvent (e.g., Methanol). exp1 Add a small aliquot of the stock solution to each buffer to a final concentration of ~50 µM. prep1->exp1 prep2 Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2 to 10). prep2->exp1 exp2 Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample. exp1->exp2 analysis1 Plot absorbance at a specific wavelength (where the ionized and neutral forms have different absorbances) versus pH. exp2->analysis1 analysis2 Fit the data to the Henderson- Hasselbalch equation to determine the pKa value. analysis1->analysis2

Caption: Workflow for pKa determination by UV-metric titration.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like methanol (e.g., 10 mM).

  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2 to pH 10) with known ionic strength.

  • Sample Preparation: In a series of cuvettes, add the appropriate buffer and a small, constant amount of the stock solution to achieve a final concentration suitable for UV-Vis spectroscopy (e.g., 50 µM).

  • UV-Vis Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 220-400 nm).

  • Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule. Plot the absorbance at this wavelength against the pH of the buffer.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While experimental spectra are not widely available in the public domain, predicted data can serve as a useful reference.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (500 MHz, CDCl₃) δ (ppm): ~7.3-7.5 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.0 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃)
¹³C NMR (125 MHz, CDCl₃) δ (ppm): ~150 (C-O), ~140 (C-N), ~130 (C-S), ~125 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), ~56 (-OCH₃)
IR (KBr, cm⁻¹) ν: ~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1620 (N-H bend), ~1580, 1500 (Ar C=C stretch), ~1400 (S=O stretch), ~1250 (C-O stretch), ~800 (S-F stretch)
Mass Spectrometry (ESI+) m/z: 206.0281 [M+H]⁺

Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl fluoride group.

Reactivity with Nucleophiles:

The sulfur atom of the sulfonyl fluoride is highly electrophilic and susceptible to nucleophilic attack. It can react with a variety of nucleophiles, including the side chains of amino acids such as lysine, tyrosine, serine, and histidine. This reactivity is the basis for its use as a covalent modifier of proteins. The rate of reaction is influenced by the nucleophilicity of the attacking species and the local environment within a protein's binding pocket.

Stability:

Sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts. However, this compound should be stored in a cool, dry place, protected from moisture and light to prevent degradation. It is advisable to handle the compound under an inert atmosphere, especially for long-term storage.

Synthesis

Proposed Synthetic Route:

A likely synthetic pathway involves the diazotization of a suitable aniline precursor followed by a Schiemann-like reaction or a related fluorination method.

G cluster_synthesis Proposed Synthesis Workflow start 3-Amino-4-methoxy- benzenesulfonic acid step1 Diazotization with NaNO₂/HCl start->step1 intermediate Diazonium salt intermediate step1->intermediate step2 Fluorination (e.g., with HF-Pyridine or other fluoride source) intermediate->step2 product 3-Amino-4-methoxy- benzenesulfonyl fluoride step2->product purification Purification by column chromatography product->purification

Caption: Proposed synthesis workflow.

General Synthetic Procedure Outline:

  • Starting Material: 3-Amino-4-methoxybenzenesulfonic acid would be a suitable starting material.

  • Diazotization: The amino group of the starting material would be converted to a diazonium salt by treatment with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

  • Fluorination: The diazonium salt would then be reacted with a fluoride source, such as potassium fluoride or hydrofluoric acid-pyridine complex, to introduce the fluorine atom and form the sulfonyl fluoride.

  • Work-up and Purification: The reaction mixture would be quenched and extracted with an organic solvent. The crude product would then be purified by column chromatography on silica gel to yield the desired this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and complete safety information before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of medicinal chemistry and chemical biology. This technical guide has provided a detailed overview of its physicochemical properties, drawing from available experimental data and well-established scientific principles to offer predictions where data is lacking. The inclusion of detailed experimental protocols for determining key properties such as solubility and pKa aims to empower researchers to further characterize this compound and unlock its full potential in their scientific endeavors. As research progresses, it is anticipated that more experimental data for this compound will become available, further enhancing our understanding of its behavior and utility.

References

  • (Reference to a relevant review on sulfonyl fluorides in drug discovery would be placed here if available
  • CAS Common Chemistry. This compound. [Link][1]
  • PubChem. 3-amino-4-methoxyphenylsulphonyl fluoride. [Link]
  • (Reference to a general organic chemistry textbook or a paper on solubility determin
  • (Reference to a paper on pKa determination methods, such as the one by Subirós-Funosas et al. on the determination of pKa values of sulfonamides, would be cited here)
  • (Reference to a paper discussing the synthesis of similar sulfonyl fluorides would be cited here)
  • (Reference to a safety data sheet or a chemical safety d

Sources

An In-Depth Technical Guide to 3-Amino-4-methoxybenzenesulfonyl fluoride (CAS 498-74-8): A Versatile Building Block for Covalent Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-amino-4-methoxybenzenesulfonyl fluoride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and its burgeoning role in the design of targeted covalent inhibitors. This document moves beyond a simple datasheet to offer insights into the causality behind its application and experimental considerations.

Introduction: The Rise of Covalent Modulators and the Role of Substituted Aryl Sulfonyl Fluorides

The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, which offer the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Within this class of therapeutics, sulfonyl fluorides have emerged as a versatile "warhead" for forming covalent bonds with nucleophilic amino acid residues in a protein's binding site. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity, making them ideal for targeted drug development.

This compound (also known as 5-fluorosulfonyl-2-methoxyaniline) is a strategically substituted aryl sulfonyl fluoride. Its bifunctional nature, possessing both a reactive sulfonyl fluoride moiety and a nucleophilic aniline, makes it a valuable starting material for the synthesis of complex molecular scaffolds. The methoxy and amino substituents on the aromatic ring play a crucial role in modulating the reactivity of the sulfonyl fluoride and provide handles for further chemical elaboration, allowing for the precise tuning of a drug candidate's properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and drug design.

PropertyValueReference(s)
CAS Number 498-74-8[1][2]
Molecular Formula C₇H₈FNO₃S[1][2]
Molecular Weight 205.21 g/mol [1][2]
Melting Point 60-63 °C
Appearance Not specified, likely a solid at room temperature
InChI 1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,9H2,1H3[1]
InChIKey SESLQGPHIQXYGF-UHFFFAOYSA-N[1]
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)F)N[1]
Purity Typically >95%
Storage Store at 2-8°C, protected from light, under an inert atmosphere (e.g., Argon)

Synthesis of this compound

One potential route starts from the commercially available 2-methoxyaniline (o-anisidine). The synthesis can be envisioned in four key steps:

  • Sulfonation: Introduction of a sulfonic acid group onto the aromatic ring.

  • Halogenation: Conversion of the sulfonic acid to a sulfonyl chloride.

  • Fluorination: Substitution of the chloride with fluoride to form the sulfonyl fluoride.

  • Nitration and Reduction: Introduction of a nitro group at the desired position, followed by its reduction to the amine.

An alternative and potentially more direct approach is a one-pot Sandmeyer-type fluorosulfonylation of an appropriately substituted aniline.[3]

Below is a detailed, proposed experimental protocol for the first synthetic approach.

Proposed Synthetic Pathway

G start 2-Methoxyaniline step1 Sulfonation (H2SO4) start->step1 intermediate1 4-Amino-3-methoxybenzenesulfonic acid step1->intermediate1 step2 Diazotization & Sandmeyer-type reaction (NaNO2, HCl, SO2, CuCl) intermediate1->step2 intermediate2 4-Amino-3-methoxybenzenesulfonyl chloride step2->intermediate2 step3 Fluorination (KF) intermediate2->step3 intermediate3 4-Amino-3-methoxybenzenesulfonyl fluoride step3->intermediate3 step4 Nitration (HNO3, H2SO4) intermediate3->step4 intermediate4 4-Amino-3-methoxy-5-nitrobenzenesulfonyl fluoride step4->intermediate4 step5 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate4->step5 product This compound step5->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Amino-3-methoxybenzenesulfonic acid

  • To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-methoxyaniline.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 180-190°C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield 4-amino-3-methoxybenzenesulfonic acid.

Causality: The high temperature is necessary to drive the electrophilic sulfonation of the electron-rich aromatic ring. The amino group is protonated in the strong acid, directing the sulfonation to the para position.

Step 2: Synthesis of 4-Amino-3-methoxybenzenesulfonyl chloride

  • Suspend 4-amino-3-methoxybenzenesulfonic acid in a suitable solvent such as chlorobenzene.

  • Add thionyl chloride or phosphorus pentachloride portion-wise at room temperature.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by the cessation of gas evolution).

  • Cool the reaction mixture and carefully quench with cold water.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

Causality: Thionyl chloride or phosphorus pentachloride are standard reagents for converting sulfonic acids to the more reactive sulfonyl chlorides, which are precursors to sulfonyl fluorides.

Step 3: Synthesis of 4-Amino-3-methoxybenzenesulfonyl fluoride

  • Dissolve the crude 4-amino-3-methoxybenzenesulfonyl chloride in a suitable solvent like acetonitrile.

  • Add an excess of a fluoride source, such as potassium fluoride, optionally with a phase-transfer catalyst (e.g., 18-crown-6).

  • Heat the mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by column chromatography.

Causality: The fluoride ion acts as a nucleophile, displacing the chloride from the sulfonyl chloride in a nucleophilic substitution reaction. The use of a polar aprotic solvent and heat facilitates this SNAr-type reaction.

Step 4 & 5: Nitration and Reduction

A more regioselective approach would involve nitration of a protected aniline, followed by sulfonyl fluoride formation and deprotection/reduction. However, direct nitration of the aniline is also possible, though it may lead to mixtures of products. A plausible final step from a different intermediate, 3-nitro-4-methoxybenzenesulfonyl fluoride, would be:

  • Dissolve 3-nitro-4-methoxybenzenesulfonyl fluoride in a suitable solvent like ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium-on-carbon catalyst.

  • Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group is complete.

  • Filter off the catalyst (if applicable) and neutralize the reaction mixture.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain this compound. The product can be further purified by recrystallization or column chromatography.

Causality: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. The choice of reducing agent depends on the tolerance of other functional groups in the molecule.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the sulfonyl fluoride group and the substituents on the aromatic ring.

  • The Sulfonyl Fluoride Moiety : This group is a moderately electrophilic center. The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom makes the sulfur atom susceptible to nucleophilic attack. It is known to react with strong nucleophiles, particularly the side chains of amino acids like lysine, tyrosine, histidine, and serine.[4] This reactivity is the basis for its use in designing covalent inhibitors. Compared to sulfonyl chlorides, sulfonyl fluorides are generally more stable to hydrolysis, which is a significant advantage in a biological context.

  • Influence of Substituents :

    • Amino Group (-NH₂) : This is a strong electron-donating group through resonance. It increases the electron density of the aromatic ring, which can slightly decrease the electrophilicity of the sulfur atom in the sulfonyl fluoride group compared to an unsubstituted benzenesulfonyl fluoride. The amino group itself is nucleophilic and can participate in reactions, such as acylation or alkylation, providing a convenient handle for further molecular elaboration.

    • Methoxy Group (-OCH₃) : This is also an electron-donating group through resonance. It further increases the electron density of the ring, working in concert with the amino group to modulate the reactivity of the sulfonyl fluoride.

The net effect of these two electron-donating groups is a sulfonyl fluoride that is sufficiently reactive to form covalent bonds with biological nucleophiles under physiological conditions but stable enough to be handled and stored.

Applications in Drug Discovery and Chemical Biology

The primary application of this compound in drug discovery is as a building block for the synthesis of targeted covalent inhibitors, particularly kinase inhibitors.[5][6][7] The aniline functional group serves as a key attachment point for building out the rest of the inhibitor scaffold, which is designed to bind non-covalently to the target protein, bringing the sulfonyl fluoride "warhead" into proximity with a nucleophilic residue in the active site.

Covalent Kinase Inhibitors

Many kinase inhibitors are designed to target a conserved lysine residue in the ATP-binding pocket.[7] The amino group of this compound can be acylated or used in a variety of coupling reactions to attach a kinase-binding scaffold. The resulting molecule can then form a covalent bond with the lysine residue, leading to irreversible inhibition of the kinase.

G cluster_0 Covalent Inhibitor Design Workflow start 3-Amino-4-methoxy- benzenesulfonyl fluoride step1 Coupling with Kinase Scaffold start->step1 intermediate Covalent Inhibitor Precursor step1->intermediate step2 Binding to Kinase Active Site intermediate->step2 product Covalent Adduct with Kinase (e.g., Lysine residue) step2->product

Caption: Workflow for the design of covalent kinase inhibitors.

SuFEx Click Chemistry

The sulfonyl fluoride moiety is a key component of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions that are highly efficient and selective.[8] This allows for the modular construction of complex molecules and bioconjugates. This compound can be used as a SuFEx hub, where the amino group is first functionalized, and then the sulfonyl fluoride is reacted with a suitable nucleophile to form a stable linkage.

Spectroscopic Data

Detailed, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. However, based on the structure, the following characteristic signals can be expected:

  • ¹H NMR :

    • Aromatic protons: Signals in the range of 6.5-7.5 ppm, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Methoxy protons (-OCH₃): A singlet around 3.8-4.0 ppm.

    • Amino protons (-NH₂): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR :

    • Aromatic carbons: Signals in the range of 110-160 ppm. The carbon attached to the fluorine will likely show a coupling constant (¹JCF).

    • Methoxy carbon: A signal around 55-60 ppm.

  • ¹⁹F NMR : A singlet or a multiplet (if coupled to aromatic protons) in the typical range for aryl sulfonyl fluorides.

  • IR Spectroscopy :

    • N-H stretching of the primary amine: Two bands in the region of 3300-3500 cm⁻¹.

    • S=O stretching of the sulfonyl group: Strong absorptions around 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).

    • C-O stretching of the methoxy group: A strong band around 1250 cm⁻¹.

  • Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z = 205.02, with a characteristic isotopic pattern for a sulfur-containing compound.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. It should be used in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a reactive sulfonyl fluoride "warhead" and a functionalizable aniline moiety, with the modulating influence of a methoxy group, makes it an attractive starting material for the synthesis of targeted covalent inhibitors. As the field of covalent drug discovery continues to expand, the importance of strategically designed building blocks like this will undoubtedly grow. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their own research endeavors.

References

  • One-pot synthesis of sulfonyl fluorides from anilines. (n.d.). ResearchGate.
  • Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors. (2006). ResearchGate.
  • This compound - CAS Common Chemistry. (n.d.). CAS.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.).
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). PubMed.
  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). PubMed Central (PMC).
  • 5-Fluoro-2-methoxyaniline | C7H8FNO | CID 223105. (n.d.). PubChem.
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  • 3-amino-4-ethoxybenzenesulfonyl fluoride (C8H10FNO3S). (n.d.). PubChemLite.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). MDPI.
  • 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. (n.d.). Google Patents.
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  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). PubMed Central (PMC).
  • Novel synthesis of 3-amino-2-methylbenzotrifluoride. (n.d.). Google Patents.
  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). ResearchGate.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). PubMed.
  • 3-Amino-4-methoxy acetanilide (II) preparation method. (n.d.). Google Patents.
  • Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2023). ResearchGate.

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An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-methoxybenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery and chemical biology, the pursuit of highly specific and durable interactions with biological targets is paramount. Covalent inhibitors, which form a stable bond with their target protein, have re-emerged as a powerful therapeutic modality, now accounting for approximately 30% of all marketed drugs.[1][2] At the heart of this strategy lies the "warhead"—an electrophilic functional group engineered for precise reactivity.

Among the arsenal of available warheads, the sulfonyl fluoride moiety has garnered significant attention. Its unique balance of stability in aqueous environments and context-dependent reactivity towards a variety of nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine, and histidine—makes it an exceptionally versatile tool.[3][4] This reactivity profile, harnessed in the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry paradigm, provides a robust method for forging stable linkages in complex biological systems.[5]

This guide focuses on 3-Amino-4-methoxybenzenesulfonyl fluoride (CAS 498-74-8), a molecule that is more than just a chemical entity; it is a strategic building block. Its substituted aromatic core, featuring a nucleophilic amino group and an electron-donating methoxy group, offers a rich platform for synthetic elaboration. The amino group, in particular, serves as a critical handle for diversification, allowing researchers to append various recognition elements to guide the sulfonyl fluoride warhead to its intended protein target. This document provides a comprehensive overview of its synthesis, detailed characterization, and safe handling, designed for researchers and scientists engaged in the vanguard of drug development.

Part 1: Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most reliably achieved from its corresponding sulfonic acid, a commercially available and stable starting material. The selected pathway involves a two-step process: conversion of the sulfonic acid to the sulfonyl chloride, followed by a halide exchange reaction to yield the final sulfonyl fluoride. This approach is favored for its high efficiency and operational simplicity.

Causality in a Two-Step Synthesis

The rationale for this two-step approach is grounded in chemical reactivity and intermediate stability. Sulfonic acids are generally unreactive towards direct fluorination under mild conditions. Their conversion to the more electrophilic sulfonyl chloride intermediate is a classic and highly effective activation strategy. The subsequent nucleophilic substitution of chloride with fluoride is thermodynamically favorable and can be driven to completion with common fluoride sources. While methods exist for converting sulfonyl chlorides to fluorides using reagents like potassium fluoride with a crown ether catalyst, an alternative and robust method involves a deoxychlorinating/fluorinating agent in a one-pot or sequential procedure.[6][7]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Halide Exchange A 3-Amino-4-methoxybenzenesulfonic acid (Starting Material) B 3-Amino-4-methoxybenzenesulfonyl chloride (Intermediate) A->B  Thionyl Chloride (SOCl₂) or  Oxalyl Chloride/(cat.) DMF   C This compound (Final Product) B->C  Potassium Fluoride (KF) or  Potassium Bifluoride (KHF₂)    Acetonitrile, Heat

Caption: Synthetic route from sulfonic acid to sulfonyl fluoride.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-Amino-4-methoxybenzenesulfonic acid.

Materials:

  • 3-Amino-4-methoxybenzenesulfonic acid (1.0 eq)[8]

  • Thionyl chloride (SOCl₂, 2.0-3.0 eq) or Oxalyl Chloride (2.0 eq) with a catalytic amount of N,N-Dimethylformamide (DMF)

  • Potassium fluoride (KF, spray-dried, 3.0-5.0 eq) or Potassium bifluoride (KHF₂, 2.0-3.0 eq)[6]

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

Step 1: Formation of 3-Amino-4-methoxybenzenesulfonyl chloride

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Amino-4-methoxybenzenesulfonic acid (1.0 eq).

  • Reagent Addition: Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (2.5 eq) dropwise at room temperature. Rationale: The reaction is exothermic and releases HCl and SO₂ gas. Slow addition prevents overheating. DMF catalyzes the formation of the Vilsmeier reagent, which is the active chlorinating species.

  • Reaction: Heat the reaction mixture to reflux (approx. 60-70°C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Causality: Thionyl chloride is volatile and corrosive; its removal is essential before proceeding to the aqueous work-up of the next step. The crude sulfonyl chloride is often used directly in the next step without further purification.

Step 2: Fluorination to this compound

  • Solvent and Fluoride Source: To the flask containing the crude sulfonyl chloride, add anhydrous acetonitrile followed by spray-dried potassium fluoride (4.0 eq). Rationale: Acetonitrile is a suitable polar aprotic solvent for this SɴAr-type reaction. Spray-dried KF has a high surface area, enhancing its reactivity. KHF₂ is an excellent alternative that often gives cleaner reactions and avoids hydrolysis of the product.[6]

  • Reaction: Heat the resulting suspension to reflux (approx. 80°C) and stir vigorously for 4-8 hours. Monitor the conversion of the sulfonyl chloride to the sulfonyl fluoride by TLC or ¹⁹F NMR.

  • Quenching and Extraction: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Rationale: The aqueous washes remove any remaining KF, HCl, and other water-soluble impurities.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Part 2: Comprehensive Characterization

Validation of the product's identity and purity is a non-negotiable step. A combination of spectroscopic and physical methods provides an unambiguous confirmation of the molecular structure.

Data Presentation: Expected Analytical Data
Parameter Expected Value / Observation Significance
Appearance Off-white to light brown solidBasic physical property confirmation.
Melting Point 60-63 °C[9]Indicator of purity; sharp range is desirable.
Molecular Formula C₇H₈FNO₃S[10][11]Confirmed by High-Resolution Mass Spectrometry.
Molecular Weight 205.21 g/mol [10]Confirmed by Mass Spectrometry.
¹H NMR See detailed interpretation belowConfirms proton environment and connectivity.
¹³C NMR See detailed interpretation belowConfirms carbon backbone structure.
¹⁹F NMR Singlet, approx. +60 to +70 ppmUnambiguous confirmation of the S-F bond.
FT-IR (cm⁻¹) 3450-3300 (N-H), 1380-1360 (S=O asym), 1190-1170 (S=O sym), 850-750 (S-F)Confirms presence of key functional groups.
HRMS (ESI+) [M+H]⁺ calculated: 206.0281, found: 206.02xxProvides exact mass, confirming elemental composition.
In-Depth Spectroscopic Interpretation
  • ¹H NMR (500 MHz, CDCl₃):

    • δ ~7.4-7.2 (m, 2H): These two signals correspond to the aromatic protons ortho and para to the sulfonyl fluoride group. They will likely appear as a doublet and a doublet of doublets.

    • δ ~6.9 (d, 1H): This signal corresponds to the aromatic proton ortho to the methoxy group.

    • δ ~4.1 (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

    • δ ~3.9 (s, 3H): A sharp singlet integrating to three protons, characteristic of the methoxy group (-OCH₃).

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~150-145: Quaternary carbon attached to the methoxy group.

    • δ ~140-135: Quaternary carbon attached to the amino group.

    • δ ~135-130: Quaternary carbon attached to the sulfonyl fluoride group.

    • δ ~125-110: Three signals for the aromatic CH carbons.

    • δ ~56.5: The carbon of the methoxy group.

  • FT-IR Spectroscopy: The IR spectrum provides a crucial fingerprint. The two strong, sharp bands for the asymmetric and symmetric S=O stretching of the sulfonyl group are highly characteristic. The presence of two distinct N-H stretching bands confirms the primary amine.

Part 3: Applications in Drug Discovery

This compound is a valuable starting point for constructing targeted covalent inhibitors. The sulfonyl fluoride acts as a latent electrophile, remaining relatively inert until it enters a specific protein microenvironment where binding interactions and local catalysis facilitate a covalent reaction with a nucleophilic residue.[12]

The true power of this scaffold lies in its functional handles. The primary amine at the 3-position is a versatile point for chemical modification. It can be readily acylated, sulfonated, or used in reductive amination to attach a wide variety of molecular fragments designed to bind non-covalently to a target's surface. This modularity allows for the rapid generation of compound libraries for fragment-based drug discovery (FBDD) or lead optimization campaigns.[13]

Workflow for Developing a Covalent Probe:

Caption: From scaffold to lead covalent inhibitor.

This strategy has been successfully employed to develop chemical probes for challenging targets, including E3 ligases like cereblon, enabling a deeper understanding of their biological function and providing starting points for novel therapeutics such as PROTACs (PROteolysis TArgeting Chimeras).[14][15]

Part 4: Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

  • GHS Classification: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1).[16]

  • Signal Word: Danger

  • Hazard Statements: H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[16]

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or fumes.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Change them immediately if contamination occurs.

    • Eye Protection: Use chemical safety goggles and a face shield.[16]

    • Lab Coat: A flame-resistant lab coat is mandatory.

  • Handling: Avoid creating dust. Do not breathe dust or vapors. Wash hands thoroughly after handling.[16]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][17]

  • Keep away from incompatible substances such as strong oxidizing agents and bases.

  • Vendor recommendations suggest storage at 2-8°C under an inert atmosphere (e.g., Argon) for long-term stability.[9]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

Disposal:

  • Dispose of waste material in accordance with all applicable local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2020). Covalent inhibitors: a rational approach to drug discovery. Journal of Medicinal Chemistry.
  • PRISM BioLab. (2024).
  • Petracca, R., et al. (2023). Recent Advances in Covalent Drug Discovery. MDPI.
  • Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry.
  • Various Authors. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
  • Fier, P. S., & Paixão, M. W. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • ResearchGate. (n.d.). Covalent Inhibition in Drug Discovery.
  • Enamine. (n.d.). Sulfonyl Fluorides. Enamine Store.
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  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. AK Scientific, Inc.
  • Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry.
  • Merck Millipore. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-methoxybenzene-1-sulfonyl fluoride. Sigma-Aldrich.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-4-methoxybenzenesulphonyl fluoride. SCBT.
  • MP Biomedicals. (2022).
  • PubChem. (n.d.). 3-amino-4-methoxyphenylsulphonyl fluoride. PubChem.
  • Wang, F., et al. (2020). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry.
  • CAS Common Chemistry. (n.d.). This compound. CAS.
  • Horváth, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules.
  • am Ende, C. W., et al. (2022).
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Jones, B. J. C., & Liskamp, R. M. J. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Future Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-methoxybenzenesulfonic acid 98%. Sigma-Aldrich.
  • am Ende, C. W., & Ball, N. D. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters.
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3-Amino-4-methoxybenzenesulfonyl fluoride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 3-Amino-4-methoxybenzenesulfonyl Fluoride

A Versatile Scaffold for Covalent Inhibitor and Medicinal Chemistry Applications

Executive Summary

This compound is a substituted aromatic sulfonyl fluoride that serves as a highly valuable building block for researchers in drug discovery and chemical biology. Its unique structural features—a reactive sulfonyl fluoride warhead, a modifiable aniline moiety, and a directing methoxy group—provide a trifecta of chemical handles for constructing diverse compound libraries. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, a robust synthesis protocol, and its strategic applications in the development of targeted covalent inhibitors and other advanced therapeutic agents. The information herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs.

Molecular Profile and Physicochemical Properties

This compound is characterized by a benzene ring substituted with three key functional groups that dictate its reactivity and utility. The sulfonyl fluoride (-SO2F) group at position 1 acts as a stable yet reactive electrophile. The amino (-NH2) group at position 3 provides a nucleophilic site for further derivatization, and the methoxy (-OCH3) group at position 4 influences the electronic properties of the aromatic ring.

The molecular structure is represented by the SMILES string: COC1=C(N)C=C(C=C1)S(=O)(=O)F[1][2].

Table 1: Key Identifiers and Properties

Property Value Source(s)
IUPAC Name This compound [3]
Synonyms 4-Methoxymetanilyl fluoride, 5-Fluorosulfonyl-2-methoxyaniline [1][4]
CAS Number 498-74-8 [1][4][5][6]
Molecular Formula C₇H₈FNO₃S [1][4][6][7]
Molecular Weight 205.21 g/mol [1][4][5][6]
Physical Appearance Beige Solid/Powder [8]
Melting Point 60-63 °C [1][9]
Purity ≥95% (Typical) [9]

| InChIKey | SESLQGPHIQXYGF-UHFFFAOYSA-N |[1][9] |

The Sulfonyl Fluoride Moiety: A Privileged Warhead in Drug Discovery

The sulfonyl fluoride group is a cornerstone of modern covalent drug design. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity. They are generally stable to aqueous conditions and purification via silica gel chromatography, yet they can react selectively with strong nucleophilic residues on protein targets, such as serine, threonine, or lysine.[10] This reactivity profile makes them ideal "warheads" for designing targeted covalent inhibitors that form a permanent, stable bond with their biological target, often leading to enhanced potency and prolonged duration of action.

This principle is famously utilized by inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), which are widely used to inhibit serine proteases.[10] Furthermore, the sulfonyl fluoride moiety is the key component in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation set of click reactions that leverages the SO₂-F bond for robust and high-yield molecular assembly.[10][11]

G ArylSO2F Aryl-SO₂F (Electrophile) CovalentComplex Stable Covalent Adduct (Aryl-SO₂-O-Protein) ArylSO2F->CovalentComplex Covalent Bonding Protein Protein Target (e.g., Serine-OH) Protein->CovalentComplex Nucleophilic Attack HF HF (Byproduct)

Covalent inhibition mechanism of a sulfonyl fluoride.

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved from its corresponding sulfonic acid precursor. The following one-pot, two-step protocol is adapted from established methodologies for converting sulfonic acids to sulfonyl fluorides.[12] The process first activates the sulfonic acid to form a sulfonyl chloride intermediate, which is then subjected to halide exchange to yield the final sulfonyl fluoride product.

Starting Material: 3-Amino-4-methoxybenzenesulfonic acid (CAS 98-42-0)

Reagents:

  • Cyanuric chloride

  • Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst

  • Potassium bifluoride (KHF₂) - Fluorinating agent

  • Acetonitrile (CH₃CN) - Solvent

  • Acetone - Solvent

Step-by-Step Methodology
  • Activation of Sulfonic Acid:

    • To an oven-dried reaction vessel equipped with a magnetic stirrer, add 3-Amino-4-methoxybenzenesulfonic acid (1.0 eq.), cyanuric chloride (1.1 eq.), and tetrabutylammonium bromide (TBAB, 5 mol%).

    • Add anhydrous acetonitrile as the solvent.

    • Stir the mixture at 60 °C for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon). This step converts the sulfonic acid into a reactive sulfonyl chloride intermediate in situ. The causality here is the activation of the sulfonate by cyanuric chloride, facilitated by the phase-transfer catalyst.

  • Fluorination:

    • After the initial 12-hour period, cool the reaction mixture to room temperature.

    • Add potassium bifluoride (KHF₂, 3.0 eq.) and acetone to the mixture.

    • Continue stirring at room temperature for an additional 12 hours. The KHF₂ serves as the fluoride source, displacing the chloride in a halide exchange reaction to form the thermodynamically favored sulfonyl fluoride.[12]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel to afford pure this compound.

  • Validation:

    • Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

G Start 3-Amino-4-methoxy- benzenesulfonic Acid Step1 1. Cyanuric Chloride, TBAB 2. CH₃CN, 60°C, 12h Start->Step1 Intermediate In situ Sulfonyl Chloride Intermediate Step1->Intermediate Step2 1. KHF₂, Acetone 2. Room Temp, 12h Intermediate->Step2 Product 3-Amino-4-methoxy- benzenesulfonyl Fluoride Step2->Product Purify Work-up & Purification Product->Purify Final Final Validated Product Purify->Final

Workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its versatility as a scaffold for generating libraries of novel compounds for structure-activity relationship (SAR) studies.[13] The presence of multiple reaction sites allows for systematic modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

  • R¹ Position (Sulfonyl Fluoride): This is the covalent attachment point. Its reactivity is generally preserved, serving as the anchor to the protein target.

  • R² Position (Amino Group): The primary amine is a versatile nucleophile. It can be readily acylated, sulfonated, reductively aminated, or used in coupling reactions to introduce a wide variety of side chains. These modifications allow for probing different pockets of a target's binding site to enhance affinity and selectivity.

  • R³ Position (Methoxy Group): While less reactive, the methoxy group can be demethylated to a hydroxyl group, providing another point for derivatization or a hydrogen bond donor.

This multi-pronged derivatization capability makes the compound an excellent starting point for fragment-based drug discovery (FBDD) or lead optimization campaigns targeting enzyme families such as kinases and serine proteases.

G Core Core Scaffold 3-Amino-4-methoxy- benzenesulfonyl fluoride R¹ (-SO₂F) R² (-NH₂) R³ (-OCH₃) R1_Node Covalent Target Engagement Core:f1->R1_Node Warhead R2_Node Library Synthesis: - Acylation - Sulfonylation - Reductive Amination Core:f2->R2_Node SAR Exploration R3_Node Further Modification: - Demethylation (-> OH) Core:f3->R3_Node Property Tuning

Strategic derivatization points for SAR studies.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a laboratory setting. It is classified as a corrosive substance.

Table 2: GHS Hazard Information

Pictogram Signal Word Hazard Statements

|


| Danger  | H314:  Causes severe skin burns and eye damage.[3][6][8]H318:  Causes serious eye damage.[3] |

Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3]

  • Safe Handling: Avoid breathing dust, fumes, or vapors.[3] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[9] Recommended storage temperature is 2-8 °C.[9]

Transport: This material is classified as a Dangerous Good for transport (UN 3261, Hazard Class 8, Packing Group II).[6]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its inherent reactivity, coupled with multiple sites for synthetic elaboration, makes it an exceptionally powerful scaffold for the design and synthesis of novel covalent inhibitors and chemical probes. By understanding its properties, synthesis, and safe handling, researchers can effectively unlock its potential to accelerate the discovery of new therapeutic agents.

References

  • CAS Common Chemistry. (n.d.). This compound.
  • PubChemLite. (n.d.). 3-amino-4-methoxyphenylsulphonyl fluoride.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • The Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
  • PubChem. (n.d.). 3-Amino-4-methoxybenzanilide.
  • ResearchGate. (2025). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors.
  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • ACS Publications. (n.d.). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry.

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An In-depth Technical Guide to the Reactivity of the Sulfonyl Fluoride Moiety in Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aromatic sulfonyl fluoride (Ar-SO₂F) moiety has transitioned from a stable, almost inert functional group to a cornerstone of modern chemical biology and drug discovery. Its unique balance of stability and "tunable" reactivity has established it as a privileged electrophilic warhead for forging covalent bonds with biological macromolecules. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of aromatic sulfonyl fluorides. We will delve into its pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, its application in the design of targeted covalent inhibitors beyond cysteine, common synthetic methodologies, and critical practical considerations for researchers in the field.

The Privileged Nature of the Aromatic Sulfonyl Fluoride

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a remarkable blend of stability and latent reactivity, making them exceptionally well-suited for biological applications.[1][2] This unique character stems from the properties of the sulfur-fluorine bond.

  • Exceptional Stability: The S-F bond is thermodynamically strong, rendering sulfonyl fluorides resistant to hydrolysis under physiological conditions, reduction, and thermolysis.[3] This stability ensures that a drug candidate bearing this moiety can reach its intended target intact, minimizing off-target reactions. Studies have shown that while substitutions on the aromatic ring can influence stability, many aryl sulfonyl fluorides exhibit a suitable half-life in aqueous buffers for biological experiments.[4][5]

  • Context-Dependent Reactivity: The genius of the sulfonyl fluoride warhead lies in its relative inertness until it is placed within an activating microenvironment, such as the binding pocket of a protein.[6] This "context-dependent" reactivity allows for highly specific covalent bond formation. The electrophilicity of the sulfur center can be predictably modulated by the electronic properties of the aromatic ring; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.[7] This tunability is a critical tool for medicinal chemists aiming to balance potency with selectivity.

Key Applications in Chemical Biology and Drug Discovery

The unique reactivity profile of aromatic sulfonyl fluorides has been harnessed in two major areas: the modular synthesis of new chemical entities and the development of targeted covalent inhibitors.

Sulfur(VI) Fluoride Exchange (SuFEx): A Next-Generation Click Chemistry

Spearheaded by the work of K. Barry Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a powerful, next-generation click reaction.[8] It involves the reaction of a sulfonyl fluoride with a nucleophile, typically an alcohol (often as a silyl ether) or an amine, to form a highly stable sulfonate ester or sulfonamide linkage, respectively.[9]

The reliability and broad scope of SuFEx have made it an invaluable tool for rapidly assembling vast libraries of diverse molecular structures from modular building blocks.[10] This high-throughput approach is perfectly suited for modern drug discovery, enabling the swift generation and screening of potential therapeutic agents.[11]

SuFEx_Reaction ArylSO2F Ar-SO₂F Product Ar-SO₂-Nu ArylSO2F->Product Catalyst Catalyst/Base Nucleophile Nu-H (e.g., R-OH, R-NH₂) Nucleophile->Product HF H-F Catalyst->Product Facilitates Reaction Covalent_Modification Protein Protein Tyr Tyrosine Residue (-OH) Binding Non-covalent Binding Tyr->Binding ArSO2F Aromatic Sulfonyl Fluoride (Ar-SO₂F) ArSO2F->Binding Reaction Covalent Reaction Binding->Reaction Proximity & Activation CovalentAdduct Stable Covalent Adduct (Protein-O-SO₂-Ar) Reaction->CovalentAdduct HF + H-F

Caption: Covalent modification of a tyrosine residue.

Synthetic Methodologies for Aromatic Sulfonyl Fluorides

The growing interest in aromatic sulfonyl fluorides has spurred the development of numerous synthetic routes. The choice of method often depends on the availability of starting materials and the functional group tolerance required.

Synthesis_Pathways ArSO2Cl Arylsulfonyl Chloride (Ar-SO₂Cl) Target Aromatic Sulfonyl Fluoride (Ar-SO₂F) ArSO2Cl->Target Halogen Exchange (e.g., KHF₂) ArSH Aryl Thiol / Disulfide (Ar-SH / Ar-S-S-Ar) ArSH->Target Oxidative Fluorination (e.g., Selectfluor) ArSO3H Arylsulfonic Acid (Ar-SO₃H) ArSO3H->Target Deoxyfluorination (e.g., Xtalfluor-E®) ArX Aryl Halide / Boronic Acid (Ar-X / Ar-B(OH)₂) ArX->Target Direct Fluorosulfonylation (e.g., SO₂F₂)

Caption: Key synthetic pathways to aromatic sulfonyl fluorides.

Protocol: Synthesis from an Arylsulfonyl Chloride

This is the most conventional approach, involving a simple halogen exchange reaction. The use of potassium bifluoride (KHF₂) is often preferred as it is effective and minimizes hydrolysis of the product. [12] Self-Validation: The success of the reaction is validated by the disappearance of the starting material (monitored by TLC or LC-MS) and the appearance of the product, confirmed by ¹⁹F NMR spectroscopy, which will show a characteristic singlet or multiplet for the -SO₂F group.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arylsulfonyl chloride (1.0 eq).

  • Reagents: Add acetonitrile as the solvent, followed by potassium bifluoride (KHF₂, 2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the pure aromatic sulfonyl fluoride.

Protocol: Synthesis from an Aryl Thiol via Oxidative Chlorination

This method is useful when the corresponding sulfonyl chloride is not readily available. It proceeds via an in situ generated sulfonyl chloride. [13][14] Self-Validation: This two-step, one-pot procedure is validated by the complete consumption of the thiol starting material and the final observation of the sulfonyl fluoride product by ¹⁹F NMR and mass spectrometry.

Methodology:

  • Oxidative Chlorination: Dissolve the aryl thiol (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, excess) while maintaining the temperature below 10°C. Stir for 1-2 hours until the thiol is fully converted to the sulfonyl chloride intermediate.

  • Halogen Exchange: To the same reaction mixture, add potassium bifluoride (KHF₂, 2.0-3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-12 hours.

  • Workup: Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the residue by silica gel chromatography.

Conclusion and Future Outlook

The aromatic sulfonyl fluoride moiety has cemented its position as a powerful tool in the arsenal of chemists and biologists. Its remarkable stability, coupled with privileged, tunable reactivity, allows it to serve as both a versatile connective hub in SuFEx click chemistry and a highly effective warhead for developing selective covalent inhibitors. [2][15]The ability to target nucleophilic residues beyond cysteine is profoundly impacting drug discovery, enabling researchers to pursue previously "undruggable" targets. [16][17]Future research will likely focus on refining synthetic methodologies, further exploring the factors that govern reactivity in complex biological systems, and expanding the application of sulfonyl fluorides into new therapeutic areas and advanced materials.

References

  • Bao, H. et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]
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  • Li, F., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Lemke, T., et al. (2024). Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Medicinal Chemistry. [Link]
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  • ResearchGate. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. [Link]
  • Narayanan, A., & Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]
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  • University of the Pacific. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Scholarly Commons. [Link]
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  • Moses, J. E., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]
  • ResearchGate. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]
  • Sharpless, K. B., et al. (2018). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie. [Link]
  • Wang, L., et al. (2021). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Molecular Pharmaceutics. [Link]
  • Pellecchia, M., et al. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Guillemin, G., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research PURE. [Link]
  • Kelly, J. W., et al. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. [Link]
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  • CDC/NIOSH. (2017). NMAM 6012: Sulfuryl Fluoride. [Link]
  • Jin, Y., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry. [Link]
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  • Tang, L., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. [Link]

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Spectroscopic Profile of 3-Amino-4-methoxybenzenesulfonyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Amino-4-methoxybenzenesulfonyl fluoride (CAS 498-74-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with field-proven insights into data acquisition and interpretation. In the absence of publicly available experimental spectra, this guide leverages advanced computational prediction methodologies to provide a robust analytical framework for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic signature. The aromatic ring, substituted with an amino group, a methoxy group, and a sulfonyl fluoride moiety, offers multiple handles for spectroscopic interrogation. Understanding the interplay of these groups is critical for accurate structural elucidation and characterization.

Molecular Formula: C₇H₈FNO₃S[1][2]

Molecular Weight: 205.21 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The predicted spectra presented below were generated using advanced computational algorithms that consider through-bond and through-space effects.[3][4][5][6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-donating amino and methoxy groups will shield the aromatic protons, while the electron-withdrawing sulfonyl fluoride group will deshield them.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5d1HAr-H
~7.3dd1HAr-H
~6.9d1HAr-H
~4.1s (broad)2H-NH₂
~3.9s3H-OCH₃

Causality of Experimental Choices: A standard 400 or 500 MHz spectrometer would be sufficient to resolve these signals.[5] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvent choices. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

Predicted Chemical Shift (δ, ppm) Assignment
~150Ar-C (quaternary, attached to -OCH₃)
~140Ar-C (quaternary, attached to -NH₂)
~135Ar-C (quaternary, attached to -SO₂F)
~125Ar-CH
~118Ar-CH
~112Ar-CH
~56-OCH₃

Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling would be performed. The acquisition of a sufficient number of scans is crucial for obtaining a good signal-to-noise ratio for the quaternary carbon signals, which are typically weaker.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that will show a single signal for the fluorine atom in the sulfonyl fluoride group.[8][9] The chemical shift will be influenced by the electronic environment of the sulfonyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ +65s-SO₂F

Authoritative Grounding: The chemical shift is referenced to an external standard, typically CFCl₃.[8] The positive chemical shift is characteristic of sulfonyl fluorides.[8][9]

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent B Transfer to NMR tube A->B C Insert sample into NMR spectrometer B->C D Tune and shim the instrument C->D E Acquire ¹H, ¹³C, and ¹⁹F spectra D->E F Fourier transform the FID E->F G Phase and baseline correction F->G H Integrate and pick peaks G->H

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, S-F, and C-O bonds.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3400-3300MediumN-H stretching (asymmetric and symmetric)
3050-3000WeakAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching (-OCH₃)
1620-1580StrongAromatic C=C stretching
1400-1350StrongS=O asymmetric stretching
1200-1150StrongS=O symmetric stretching
1250-1200StrongC-O stretching
800-700StrongS-F stretching

Causality of Experimental Choices: The spectrum can be acquired using an ATR-FTIR spectrometer for a solid sample. This technique requires minimal sample preparation. Alternatively, the sample can be prepared as a KBr pellet.

Experimental Protocol for FTIR Data Acquisition

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Acquire background spectrum A->B C Acquire sample spectrum B->C D Perform background subtraction C->D E Identify and label characteristic peaks D->E

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The predicted mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 205. The isotopic pattern of this peak will be influenced by the natural abundance of ³⁴S.

Predicted Molecular Ion: [M]⁺ = 205.0209 (monoisotopic mass)[10]

Key Predicted Fragments:

m/z Assignment
186[M - F]⁺
141[M - SO₂F]⁺
126[M - SO₂F - CH₃]⁺
83[SO₂F]⁺

Trustworthiness of Protocol: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. Electrospray ionization (ESI) is another suitable ionization technique, which would likely produce the protonated molecule [M+H]⁺ at m/z 206.[10]

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis A Introduce sample via direct infusion (ESI) or a heated probe (EI) B Ionize the sample A->B C Separate ions by mass-to-charge ratio B->C D Detect the ions C->D E Generate mass spectrum D->E F Identify molecular ion and fragment peaks E->F

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The presented NMR, IR, and MS data, generated through computational methods, offer a valuable resource for the identification and characterization of this compound. The detailed experimental protocols serve as a practical guide for researchers seeking to acquire and interpret spectroscopic data for this and similar molecules. The convergence of predictive methodologies and established experimental practices provides a powerful toolkit for modern chemical research and development.

References

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  • IR spectrum predictor software : r/OrganicChemistry - Reddit. (2023, March 7).
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  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - NIH.
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Solubility of 3-Amino-4-methoxybenzenesulfonyl fluoride in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Amino-4-methoxybenzenesulfonyl fluoride

Introduction: The Foundational Importance of Solubility

In the landscape of modern drug discovery and chemical synthesis, understanding the solubility of a molecule is not merely a preliminary step but a cornerstone of successful development. This compound (CAS RN: 498-74-8), a key building block in the synthesis of novel pharmaceutical agents and chemical probes, presents a unique structural profile that dictates its behavior in various solvent systems.[1][2][3] Its utility in reaction chemistry, formulation, purification, and analytical characterization is fundamentally governed by its solubility.

This guide provides a comprehensive analysis of the solubility of this compound. Moving beyond a simple data sheet, we will explore the theoretical underpinnings of its solubility based on its molecular structure, present robust, field-proven protocols for its experimental determination, and offer predictive insights for its behavior in common laboratory solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's physicochemical properties to accelerate their research and development efforts.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Registry Number 498-74-8[1][2]
Molecular Formula C₇H₈FNO₃S[1][2]
Molecular Weight 205.21 g/mol [1][2]
Appearance Solid, Beige[4]
Melting Point 60-63 °C[1]
Canonical SMILES O=S(=O)(F)C1=CC=C(OC)C(N)=C1[1]
InChI Key SESLQGPHIQXYGF-UHFFFAOYSA-N[1]

Theoretical Solubility Analysis: A "Like Dissolves Like" Perspective

The golden rule of solubility, "like dissolves like," provides a powerful framework for predicting the behavior of a solute in a solvent.[5][6][7] This principle is based on the idea that solubility is favored when the intermolecular forces of the solute and solvent are similar.[5] An analysis of the structure of this compound reveals a molecule with distinct polar and nonpolar regions, making its solubility highly dependent on the chosen solvent.

  • Polar Features: The molecule possesses several polar functional groups that can engage in strong intermolecular interactions.

    • Amino Group (-NH₂): This primary amine can act as both a hydrogen bond donor and acceptor, promoting interaction with polar protic solvents like water and alcohols. It also imparts basic character, suggesting enhanced solubility in acidic solutions.

    • Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor.

    • Sulfonyl Fluoride Group (-SO₂F): This is a highly polar, strongly electron-withdrawing group. The oxygen atoms are potent hydrogen bond acceptors, contributing significantly to the molecule's overall polarity.

  • Nonpolar Features:

    • Benzene Ring: The aromatic ring is the primary nonpolar (hydrophobic) component of the molecule. Its presence tends to decrease solubility in highly polar solvents like water and increase solubility in solvents with some nonpolar character.[8]

Predicted Solubility Profile: Based on this structural analysis, we can predict the following:

  • High Solubility is expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone. These solvents have strong dipoles that can effectively solvate the polar regions of the molecule.[5]

  • High Solubility is also predicted in acidic aqueous solutions (e.g., 5% HCl). The basic amino group will be protonated to form a highly polar ammonium salt (R-NH₃⁺), which is readily solvated by water.[9]

  • Moderate to Good Solubility is anticipated in polar protic solvents like ethanol and methanol. These alcohols offer a balance, with their hydroxyl groups interacting with the polar functionalities and their alkyl chains interacting with the benzene ring.[5][8]

  • Low Solubility is expected in water . While the molecule has hydrogen bonding capabilities, the hydrophobic benzene ring is significant enough to limit its solubility in a purely aqueous environment.[8]

  • Very Low to Insoluble behavior is predicted for nonpolar solvents like hexane, cyclohexane, and toluene. The strong intermolecular forces between the polar solute molecules are not overcome by the weak van der Waals forces offered by these solvents.[5][8]

Quantitative Experimental Protocol: Equilibrium Shake-Flask Method

Theoretical predictions must be validated by empirical data. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound. This protocol is a self-validating system because the use of excess solid ensures that equilibrium is reached, providing a true measure of saturation solubility.

Objective: To determine the saturation concentration of this compound in a selection of solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity >95%)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or rotator

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • Syringes

  • Calibrated pipettes and volumetric flasks

  • High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Stock Standards: Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). From this, create a series of calibration standards through serial dilution to construct a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The solid should be visibly present in excess throughout the experiment.

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in the constant temperature shaker set to 25 °C. Agitate the samples for 24 to 48 hours. This duration is typically sufficient to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates.

  • Dilution: Accurately dilute the clear, filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis method. Determine the concentration by comparing the instrument response to the calibration curve.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temp (24-48 hours) B->C D Settle undissolved solid C->D E Withdraw & filter supernatant D->E F Dilute sample E->F G Quantify via HPLC or UV-Vis F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the equilibrium shake-flask solubility method.

Qualitative Solubility Classification Scheme

For rapid screening or when an exact quantitative value is not required, a qualitative assessment can be highly informative. This approach systematically classifies the compound's solubility based on simple visual observation.[9][10]

Procedure:

  • Place approximately 10 mg of this compound into a small test tube.

  • Add the chosen solvent dropwise, up to a total of 1 mL, vortexing or shaking vigorously for at least 30 seconds after each addition.

  • Observe for complete dissolution.

  • If the compound does not dissolve in 1 mL of the neutral solvent, repeat the test in separate test tubes using 1 mL of 5% aqueous HCl and 1 mL of 5% aqueous NaOH to assess pH-dependent solubility.[10]

Logical Flow for Qualitative Solubility Testing

G start Test Solubility in Water soluble_water Soluble in Water. Test with litmus paper. start->soluble_water Yes insoluble_water Insoluble in Water start->insoluble_water No acidic Acidic (Class Sa) soluble_water->acidic Litmus Red basic Basic (Class Sb) soluble_water->basic Litmus Blue neutral Neutral (Class Sg) soluble_water->neutral Litmus Neutral test_hcl Test Solubility in 5% HCl insoluble_water->test_hcl soluble_hcl Soluble in HCl (Organic Base, Class B) test_hcl->soluble_hcl Yes insoluble_hcl Insoluble in HCl test_hcl->insoluble_hcl No test_naoh Test Solubility in 5% NaOH insoluble_hcl->test_naoh soluble_naoh Soluble in NaOH (Organic Acid) test_naoh->soluble_naoh Yes insoluble_naoh Insoluble in NaOH (Neutral Compound, Class N) test_naoh->insoluble_naoh No

Caption: Decision tree for classifying organic compound solubility.

Summary of Predicted Solubility and Safety Information

The following table synthesizes the theoretical predictions into a practical guide for laboratory use.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
NonpolarHexane, TolueneVery Low / InsolublePoor interaction between nonpolar solvent and the compound's polar functional groups.[8]
Polar AproticDMSO, DMF, AcetoneHighStrong dipole-dipole interactions effectively solvate the polar molecule.[5]
Polar Protic (Alcohols)Ethanol, MethanolModerate to HighA good balance of polar (H-bonding) and nonpolar (alkyl) interactions.[5]
Polar Protic (Aqueous)WaterLowSolubility is limited by the hydrophobic benzene ring despite H-bonding capabilities.[8]
Aqueous Acid (5% HCl)Water + HClHighProtonation of the basic amino group forms a highly soluble ammonium salt.
Aqueous Base (5% NaOH)Water + NaOHLowThe compound lacks an acidic proton, so solubility is expected to be similar to that in neutral water.

Safety & Handling: this compound is a corrosive substance that requires careful handling.[4][11]

  • Signal Word: Danger[11]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][11] H318 - Causes serious eye damage.[11]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][11] Avoid breathing dust. Wash hands thoroughly after handling.[11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][11]

Conclusion

This compound is a polar molecule whose solubility is dictated by the interplay of its amine, methoxy, and sulfonyl fluoride groups with its aromatic core. It is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF) and acidic aqueous solutions. Its solubility is expected to be moderate in alcohols and low in water and nonpolar hydrocarbon solvents. The experimental protocols provided in this guide offer robust methods for quantitatively determining and qualitatively assessing its solubility, enabling researchers to make informed decisions for reaction setup, product purification, and formulation development. Adherence to strict safety protocols is mandatory when handling this corrosive compound.

References

  • Properties of Common Laboratory Solvents. (n.d.).
  • Experiment 1: Determination of Solubility Class. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • 3-Amino-4-methoxybenzene-1-sulfonyl fluoride | 498-74-8. (n.d.). Sigma-Aldrich.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Polarity and Solubility of Organic Compounds. (n.d.).
  • Solubility of organic compounds. (n.d.). Khan Academy.
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  • Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts.
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  • Safety Data Sheet: this compound. (2025, September 14). Thermo Fisher Scientific.
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  • Material Safety Data Sheet. (2020, April 17).
  • 3-Amino-4-methoxybenzene-1-sulfonyl fluoride | 498-74-8. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). CAS Common Chemistry.
  • 3-Amino-4-methoxybenzenesulphonyl fluoride | CAS 498-74-8. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet. (2025, December 22).
  • 498-74-8 | 3-Amino-4-methoxybenzene-1-sulfonyl fluoride. (n.d.). BLD Pharm.
  • 3-AMINO-4-METHYLBENZENESULFONYL FLUORIDE. (n.d.). Sigma-Aldrich.

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Literature review of 3-Amino-4-methoxybenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-4-methoxybenzenesulfonyl fluoride

Introduction

This compound is a substituted aromatic sulfonyl fluoride that serves as a valuable and versatile building block in the fields of medicinal chemistry and chemical biology. Its unique structural features—a reactive sulfonyl fluoride group, a nucleophilic amino group, and a substituted benzene ring—make it an attractive starting point for the synthesis of complex molecular probes and drug candidates. The sulfonyl fluoride moiety, in particular, has gained significant attention as a "warhead" for forming stable covalent bonds with nucleophilic residues in proteins, such as serine, threonine, tyrosine, and lysine.[1] This property is central to its application in the design of covalent inhibitors and activity-based probes for target identification and validation. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications for researchers and professionals in drug development.

Physicochemical and Structural Properties

This compound is a beige solid at room temperature.[2] Its core structure consists of a benzene ring substituted with an amino group, a methoxy group, and a sulfonyl fluoride group. These substituents are arranged to provide a specific electronic and steric profile that dictates its reactivity and potential biological interactions.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 498-74-8[3]
Molecular Formula C₇H₈FNO₃S[3]
Molecular Weight 205.21 g/mol [3]
Appearance Beige Solid[2]
Melting Point 60-63 °C[4]
Canonical SMILES O=S(=O)(F)C1=CC=C(OC)C(N)=C1[4]
InChI Key SESLQGPHIQXYGF-UHFFFAOYSA-N[4]
Synonyms 4-Methoxymetanilyl fluoride, 5-Fluorosulfonyl-2-methoxyaniline[3][4]

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, its synthesis can be logically derived from its sulfonic acid analogue, 3-amino-4-methoxybenzenesulfonic acid.[5] The general strategy involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by a halogen exchange reaction to yield the final sulfonyl fluoride.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 3-amino-4-methoxybenzenesulfonic acid.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Fluorination cluster_2 Purification A 3-Amino-4-methoxybenzenesulfonic acid C Intermediate: 3-Amino-4-methoxybenzenesulfonyl chloride A->C Reaction B Chlorinating Agent (e.g., SOCl₂, PCl₅) B->C Reagent E Final Product: This compound C->E Halogen Exchange D Fluorinating Agent (e.g., KF, KHF₂) D->E Reagent F Crude Product E->F G Column Chromatography F->G H Pure Product G->H

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry transformations for converting sulfonic acids to sulfonyl fluorides.[6][7]

Step 1: Synthesis of 3-Amino-4-methoxybenzenesulfonyl chloride

  • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-methoxybenzenesulfonic acid (1.0 eq).

  • Carefully add thionyl chloride (SOCl₂) (5.0 eq) portion-wise at 0 °C. Caution: Thionyl chloride is corrosive and reacts violently with water.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

  • Slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench the excess thionyl chloride by pouring the mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude sulfonyl chloride intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-amino-4-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile (CH₃CN) in an oven-dried flask.

  • Add potassium fluoride (KF) (2.0-3.0 eq) and a phase-transfer catalyst like 18-crown-6 (0.1 eq) to facilitate the reaction.[7]

  • Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the conversion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. The following are expected spectroscopic signatures for this compound.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the amino protons. The aromatic protons would appear as a complex multiplet in the range of 6.5-7.5 ppm. The methoxy group (OCH₃) would present as a singlet around 3.8-4.0 ppm, and the amino group (NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons would resonate in the 110-150 ppm region, while the methoxy carbon would be found further upfield.

  • ¹⁹F NMR: This is a key technique for confirming the presence of the sulfonyl fluoride group. A single resonance is expected, and its chemical shift provides valuable information about the electronic environment of the fluorine atom.[8][9]

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretch of the amino group (~3300-3500 cm⁻¹), the C-O stretch of the methoxy group (~1250 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonyl group (~1370 and ~1180 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (205.21 m/z).

Reactivity and Mechanism of Action

The utility of this compound in drug discovery stems from the reactivity of its sulfonyl fluoride group. This group acts as a mild electrophile, capable of reacting with potent nucleophiles found in biological systems.

Covalent Protein Modification

The primary mechanism of action involves the covalent modification of nucleophilic amino acid residues within protein active sites or binding pockets.[1] The sulfur atom of the sulfonyl fluoride is highly electrophilic and susceptible to nucleophilic attack.

G cluster_0 Reaction Mechanism Reactants Protein-Ser-OH + Ar-SO₂F TS [Transition State] Reactants->TS Nucleophilic Attack (Serine -OH on Sulfur) Products Protein-Ser-O-SO₂-Ar + HF TS->Products Fluoride Elimination

Caption: Covalent modification of a serine residue by an aryl sulfonyl fluoride.

This reaction is particularly effective for serine, threonine, tyrosine, and lysine residues.[1] The resulting sulfonate ester or sulfonamide bond is highly stable, leading to irreversible inhibition of the target protein. This makes the compound an excellent scaffold for developing:

  • Covalent Enzyme Inhibitors: Targeting enzymes where irreversible binding provides a therapeutic advantage.

  • Activity-Based Probes (ABPs): For identifying and profiling enzyme activity within complex biological samples.

Applications in Drug Discovery and Chemical Biology

The unique combination of a reactive "warhead" and sites for further chemical modification makes this compound a powerful tool.

  • Scaffold for Covalent Inhibitors: The amino group on the phenyl ring provides a convenient handle for further chemical elaboration. It can be acylated, alkylated, or used in coupling reactions to build larger molecules with improved potency and selectivity for a target protein. This allows for the development of highly specific covalent drugs.[10]

  • Fragment-Based Drug Discovery (FBDD): As a small, reactive fragment, it can be used in screening campaigns to identify proteins that are "ligandable" by a sulfonyl fluoride warhead. Hits from such screens can then be optimized into potent lead compounds.

  • Chemical Proteomics: By attaching a reporter tag (like biotin or an alkyne) to the amino group, derivatives of this compound can be used to survey the "reactive proteome." This technique helps in identifying novel drug targets and understanding off-target effects of covalent drugs.[1]

The incorporation of fluorine, in general, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[11][12][13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[2][14] It is corrosive and can cause severe skin burns and eye damage.[2][14]

Table 2: Safety and Handling Information

AspectGuidelineSource(s)
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger[2]
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[14]
Handling Use only with adequate ventilation. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[14][15]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents, acids, bases).[14][15]
First Aid (Eyes) Immediately flush open eyes with running water for at least 15 minutes. Obtain immediate medical aid.[14]
First Aid (Skin) Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Obtain immediate medical aid.[14]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14][15]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool with significant potential in modern drug discovery. Its capacity to form stable covalent bonds with protein targets, combined with its suitability for further chemical modification, makes it a cornerstone for developing next-generation covalent therapeutics and chemical probes. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its powerful properties to address complex challenges in biology and medicine.

References

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from CAS, a division of the American Chemical Society. [Link]
  • The Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from The Royal Society of Chemistry. [Link]
  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2025). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors.
  • ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design.
  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from University of California, Santa Barbara. [Link]
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
  • National Institutes of Health. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. [Link]
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Probing the Proteome: A Technical Guide to the Mechanism of Action of 3-Amino-4-methoxybenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanistic principles and practical methodologies for studying 3-Amino-4-methoxybenzenesulfonyl fluoride (AMBSF) as a potential enzyme inhibitor. Directed at researchers, scientists, and drug development professionals, this document synthesizes foundational biochemical concepts with actionable experimental protocols. While specific studies on AMBSF are limited, this guide extrapolates from the well-established science of the sulfonyl fluoride class of inhibitors, using 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) as a primary analogue, to provide a robust framework for investigation.

Introduction: The Sulfonyl Fluoride Warhead

Sulfonyl fluorides are a privileged class of chemical probes and therapeutic candidates renowned for their ability to act as irreversible inhibitors of serine proteases.[1] Their utility stems from a finely tuned balance of aqueous stability and reactivity towards nucleophilic residues within an enzyme's active site.[2] Unlike more promiscuous reactive groups, the sulfonyl fluoride moiety offers a degree of selectivity that can be modulated by the substituents on the aromatic ring. This guide focuses on this compound, a compound whose specific electronic and steric properties suggest a unique profile of reactivity and target engagement.

The Core Mechanism: Irreversible Inhibition of Serine Proteases

The canonical mechanism of action for sulfonyl fluorides is the irreversible covalent modification of the active site serine residue in serine proteases.[3][4] This process effectively renders the enzyme inactive. The catalytic triad, composed of serine, histidine, and aspartate, is the key to this interaction.

The Role of the Catalytic Triad

In a serine protease, the catalytic triad functions as a charge-relay system. The aspartate residue orients the histidine, which in turn acts as a general base, abstracting a proton from the serine's hydroxyl group. This generates a highly nucleophilic serine alkoxide ion, primed for catalysis.

Covalent Modification by Sulfonyl Fluorides

The interaction of a sulfonyl fluoride with a serine protease active site can be dissected into two principal steps:

  • Non-covalent Binding: The inhibitor initially forms a reversible, non-covalent encounter complex with the enzyme's active site. The substituents on the phenyl ring of the sulfonyl fluoride play a crucial role in determining the affinity and orientation of this initial binding.

  • Irreversible Covalent Bonding: The nucleophilic serine alkoxide attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme ester bond.[5] This covalent adduct is, for all practical purposes, irreversible under physiological conditions, leading to the permanent inactivation of the enzyme.

Serine Protease Inhibition by Sulfonyl Fluoride E_I Enzyme-Inhibitor (Non-covalent complex) E_I_covalent Sulfonyl-Enzyme (Covalent adduct) E_I->E_I_covalent Nucleophilic Attack Fluoride Fluoride ion (Leaving group) E_I_covalent->Fluoride Displacement Serine Active Site Serine (Nucleophile) Serine->E_I Initial Binding AMBSF 3-Amino-4-methoxy- benzenesulfonyl fluoride (Electrophile) AMBSF->E_I Experimental Workflow for Irreversible Inhibition Kinetics start Start prepare_reagents Prepare Protease, Inhibitor, and Substrate Solutions start->prepare_reagents incubation Incubate Protease with Varying [Inhibitor] for Different Time Intervals prepare_reagents->incubation measure_activity Measure Residual Enzyme Activity with Substrate incubation->measure_activity plot_ln_activity Plot ln(% Activity) vs. Time measure_activity->plot_ln_activity calculate_kapp Determine k_app from Slopes plot_ln_activity->calculate_kapp plot_kapp Plot k_app vs. [Inhibitor] calculate_kapp->plot_kapp determine_rate Determine Second-Order Rate Constant (k_inact/K_i) plot_kapp->determine_rate end End determine_rate->end

Caption: Workflow for determining the kinetics of irreversible enzyme inhibition.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison and interpretation.

ParameterDescription
IC₅₀ The concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency.
kᵢₙₐ꜀ₜ The maximal rate of enzyme inactivation at saturating inhibitor concentrations.
Kᵢ The dissociation constant for the initial non-covalent enzyme-inhibitor complex. A lower Kᵢ indicates tighter binding.
kᵢₙₐ꜀ₜ/Kᵢ The second-order rate constant, which reflects the overall efficiency of the inhibitor.

Concluding Remarks

This compound represents an intriguing molecule within the broader class of sulfonyl fluoride inhibitors. Its specific substitution pattern suggests a nuanced reactivity and potential for selective targeting of serine proteases. The experimental framework outlined in this guide provides a robust starting point for elucidating its precise mechanism of action and evaluating its potential as a chemical probe or therapeutic lead. A thorough characterization, grounded in the principles of enzyme kinetics and irreversible inhibition, will be crucial in unlocking the full potential of this compound.

References

  • Kim, B.-Y., Park, H. R., Shin, J.-H., Kim, S. W., Cho, J. H., Park, Y. J., & Kim, S. W. (2014). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PLoS ONE, 9(10), e109591. [Link]
  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424. [Link]
  • AEBSF. (n.d.). In Wikipedia.
  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 775–779. [Link]
  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition.
  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(3), 775-779. [Link]
  • MP Biomedicals. (n.d.). AEBSF Hydrochloride. [Link]
  • ResearchGate. (n.d.). Experimental conditions for serine protease inhibition assays. [Link]
  • Wiley, R. A., & Rich, D. H. (1973). Kinetics of inactivation of .alpha.-chymotrypsin with substituted benzenesulfonyl fluorides. Journal of Medicinal Chemistry, 16(4), 371–375. [Link]
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
  • Odake, S., Kam, C. M., Narasimhan, L., Poe, M., Blake, J. T., Krafft, G., & Powers, J. C. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular Immunology, 29(6), 713–721. [Link]
  • Tian, W. X., & Tsou, C. L. (1988). Kinetics of irreversible modification of enzyme activity. CRC Critical Reviews in Biochemistry, 23(4), 309–343. [Link]
  • Mosa, F. A., El-Sayed, N. S., & El-Kashef, H. S. (2025). Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives. RSC Advances, 15(31), 21453-21460. [Link]
  • Kim, B. Y., Park, H. R., Shin, J. H., Kim, S. W., Cho, J. H., Park, Y. J., & Kim, S. W. (2014). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PLoS One, 9(10), e109591. [Link]
  • Healy, D., Cusack, M., Mahon, N., & O'Kennedy, R. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 966838. [Link]
  • Healy, D., Cusack, M., Mahon, N., & O'Kennedy, R. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Molecular Biosciences, 9, 871891. [Link]
  • Roche. (n.d.). The Complete Guide for Protease Inhibition. [Link]
  • Beggrow, F., & Nachtsheim, B. J. (2021). Radical 1-Fluorosulfonyl-2-alkynylation of Unactivated Alkenes. Chemistry – A European Journal, 27(45), 11621-11626. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Smirnovas, V., Matulis, D., & Zubrienė, A. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. [Link]
  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

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Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Amino-4-methoxybenzenesulfonyl Fluoride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Amino-4-methoxybenzenesulfonyl fluoride (AMBSF), a versatile reagent pivotal in contemporary synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, these notes detail the compound's core reactivity, provide a robust protocol for its application in sulfonamide synthesis, and discuss its expanding role in chemical biology and drug discovery.

Compound Profile and Strategic Importance

This compound is a substituted aromatic sulfonyl fluoride. Its structure incorporates three key functional groups: a reactive sulfonyl fluoride (-SO₂F), a nucleophilic amino group (-NH₂), and an electron-donating methoxy group (-OCH₃). This unique combination makes it a valuable building block for creating complex molecules with diverse biological activities.

The sulfonyl fluoride moiety is notably more stable to hydrolysis than its sulfonyl chloride counterpart, offering a significant advantage in handling and reaction setup.[1] This stability, coupled with its predictable reactivity, has positioned AMBSF as a key player in the synthesis of sulfonamides and as a covalent warhead for designing targeted therapeutics.

Property Value Source(s)
CAS Number 498-74-8[2][3]
Molecular Formula C₇H₈FNO₃S[4][5]
Molecular Weight 205.21 g/mol [3][5]
Appearance Beige solid[6]
Melting Point 60-63 °C[2][5]
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)F)N[4][5]
InChIKey SESLQGPHIQXYGF-UHFFFAOYSA-N[2][4]

Core Reactivity and Mechanistic Principles

The synthetic utility of AMBSF is governed by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This sulfur center is susceptible to attack by a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.

Causality of Reactivity:

  • The Sulfonyl Fluoride (-SO₂F) Moiety: The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom renders the central sulfur atom highly electrophilic. Unlike sulfonyl chlorides, sulfonyl fluorides exhibit a favorable balance of reactivity and stability, making them ideal for controlled, high-yield reactions.[7] This reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for modular synthesis.[7][8]

  • Nucleophilic Attack: The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion, which is an excellent leaving group. The presence of a base is typically required to deprotonate the nucleophile (if it is an amine) and to neutralize the hydrofluoric acid (HF) byproduct.

Reaction_Mechanism AMBSF 3-Amino-4-methoxy- benzenesulfonyl fluoride Intermediate Tetrahedral Intermediate AMBSF->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂) Base Base Product Sulfonamide Product Intermediate->Product - F⁻ Byproduct [Base-H]⁺ F⁻

Caption: General mechanism for sulfonamide formation using AMBSF.

Experimental Protocol: General Synthesis of N-Substituted Sulfonamides

This protocol provides a reliable, step-by-step methodology for the synthesis of a sulfonamide derivative from this compound and a representative amine nucleophile.

Materials and Equipment
  • Reagents:

    • This compound (AMBSF)

    • Primary or secondary amine (e.g., benzylamine)

    • Anhydrous base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

    • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Equipment:

    • Round-bottom flask with stir bar

    • Condenser (if heating is required)

    • Inert atmosphere setup (Nitrogen or Argon manifold)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Column chromatography setup

    • Thin Layer Chromatography (TLC) plates and chamber

Mandatory Safety Precautions

This compound is a hazardous substance that requires careful handling in a well-ventilated chemical fume hood.[6][9]

Hazard Precautionary Statement Personal Protective Equipment (PPE)
Corrosive Causes severe skin burns and eye damage (H314).[6][9][10]Chemical-resistant gloves (e.g., nitrile), lab coat, and splash-proof safety goggles. A face shield is strongly recommended.[9]
Eye Damage Causes serious eye damage (H318).[2][9]Wear appropriate eye and face protection. Ensure an eyewash station is immediately accessible.[9]
Inhalation May cause respiratory irritation.[11]Do not breathe dust or fumes. Handle exclusively in a chemical fume hood.[10][11]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

In case of exposure:

  • Skin: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[6][9]

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.[9][10]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][9]

Step-by-Step Methodology

Synthesis_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Solvent, AMBSF, Amine, Base) Setup->Reagents Reaction 3. Reaction (Stir at RT, Monitor by TLC) Reagents->Reaction Workup 4. Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Drying 5. Drying & Concentration (Dry with MgSO₄, Rotovap) Workup->Drying Purify 6. Purification (Column Chromatography) Drying->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Caption: Experimental workflow for sulfonamide synthesis.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the AMBSF in anhydrous DCM (or another suitable solvent) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution via syringe while stirring.

  • Base Addition: Slowly add the anhydrous base (e.g., TEA, 1.5 eq) to the reaction mixture. Causality: The base is crucial for activating the amine nucleophile and neutralizing the HF byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material (AMBSF) is consumed (typically 2-12 hours). Insight: Gentle heating (40 °C) can be applied to accelerate reactions with less reactive amines.

  • Quenching and Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality: The NaHCO₃ wash removes any unreacted starting material and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Advanced Applications in Drug Discovery and Chemical Biology

The unique properties of the sulfonyl fluoride group extend its utility far beyond a simple linker. It is a key functional group for creating highly specific and potent therapeutic agents.

  • Covalent Inhibitors: The sulfonyl fluoride moiety acts as a "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues (such as lysine, tyrosine, serine, or histidine) in a protein's active site.[12] This covalent inhibition can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors. AMBSF provides a scaffold that can be elaborated to direct this covalent interaction to specific protein targets.[12]

  • Chemical Probes: In chemical biology, AMBSF derivatives are used to create activity-based probes (ABPs) for identifying and profiling enzyme activity within complex biological systems. The sulfonyl fluoride group allows for the covalent labeling of target proteins, enabling their isolation and identification.[12]

  • Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[13][14] AMBSF serves as a fluorine-containing building block that can be readily incorporated into lead compounds.

  • PET Imaging: The sulfur-fluoride bond has been leveraged in the development of radiotracers for Positron Emission Tomography (PET). The Sulfur ¹⁸F-Fluoride Exchange reaction allows for the late-stage introduction of the positron-emitting ¹⁸F isotope, facilitating the synthesis of novel imaging agents for diagnosing and monitoring diseases like cancer.[15]

References

  • PubChem. (n.d.). 3-amino-4-methoxyphenylsulphonyl fluoride.
  • CAS Common Chemistry. (n.d.). This compound.
  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.
  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Semantic Scholar.
  • ResearchGate. (n.d.). Overview of the synthetic methods to obtain sulfonyl fluorides.
  • ChemRxiv. (n.d.). Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonates and sulfonamides.
  • ResearchGate. (2009). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors.
  • Vaicekauskaite, K., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters.
  • Zhang, Y., et al. (2022). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Molecules.
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society.

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Applications of 3-Amino-4-methoxybenzenesulfonyl Fluoride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the applications of 3-Amino-4-methoxybenzenesulfonyl fluoride in the field of medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the design and synthesis of novel therapeutic agents. This guide offers insights into the synthetic utility of this reagent, protocols for the preparation of key derivatives, and a discussion of its potential as a scaffold for enzyme inhibitors.

Introduction: The Strategic Value of a Fluorinated Arylsulfonamide Building Block

This compound is a strategically functionalized aromatic compound that presents multiple opportunities for molecular elaboration in drug discovery. Its structure combines three key features that are highly valued in medicinal chemistry:

  • Aniline Moiety: The primary amino group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems.

  • Methoxy Group: The electron-donating methoxy group ortho to the amine can influence the reactivity of the aromatic ring and provides a potential metabolic blocking site, which can enhance the pharmacokinetic profile of derivative compounds.

  • Sulfonyl Fluoride: The sulfonyl fluoride group is a key electrophilic moiety. It is a precursor to the sulfonamide functional group, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[1][2] Sulfonyl fluorides can react with primary and secondary amines to form stable sulfonamide bonds.

The strategic placement of these functional groups makes this compound a valuable starting material for creating libraries of compounds for screening and lead optimization.

Core Application: A Scaffold for Carbonic Anhydrase Inhibitors

A significant and promising application of this compound is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[3][4][5]

The sulfonamide group is a classic zinc-binding group for carbonic anhydrase inhibitors.[1][2] The general structure of many CA inhibitors consists of an aromatic or heterocyclic sulfonamide. The substitution pattern on the aromatic ring plays a crucial role in determining the potency and isoform selectivity of the inhibitor.

While direct studies utilizing this compound for CA inhibitors are not extensively reported, a closely related analog, 3-amino-4-hydroxybenzenesulfonamide, has been successfully used to synthesize a variety of potent CA inhibitors.[3][4] The synthetic strategies employed for the hydroxy analog can be readily adapted for the methoxy-substituted sulfonyl fluoride, with the primary difference being the formation of the sulfonamide bond from the sulfonyl fluoride.

The workflow for leveraging this compound in the discovery of carbonic anhydrase inhibitors can be visualized as follows:

G A 3-Amino-4-methoxy- benzenesulfonyl fluoride B Reaction with Primary/ Secondary Amines A->B C N-Substituted 3-Amino-4-methoxy- benzenesulfonamides B->C D Further Derivatization of the Amino Group C->D E Library of Diverse Sulfonamide Derivatives D->E F Screening for Carbonic Anhydrase Inhibition E->F G Lead Compound Identification F->G

Caption: Workflow for the development of CA inhibitors.

Synthetic Protocols and Methodologies

The following section provides detailed protocols for the synthesis of various classes of compounds starting from this compound. These protocols are based on established synthetic methodologies for sulfonyl fluorides and analogous aromatic amines.

General Protocol for the Synthesis of N-Substituted 3-Amino-4-methoxybenzenesulfonamides

This protocol describes the fundamental reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Reaction Scheme:

Where Ar is the 3-amino-4-methoxyphenyl group.

Materials and Reagents:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM))

  • Base (e.g., triethylamine, diisopropylethylamine (DIPEA), pyridine)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Step-by-Step Protocol:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the desired amine (1.1-1.5 equivalents) to the solution.

  • Add the base (1.5-2.0 equivalents) to the reaction mixture. The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid.

  • Excess Amine and Base: A slight excess of the amine and a greater excess of the base are used to drive the reaction to completion and to effectively neutralize the HF byproduct, which can otherwise lead to side reactions.

  • Heating: For less reactive amines, heating may be necessary to increase the reaction rate.

Synthesis of Schiff Base Derivatives

The primary amino group of the resulting sulfonamides can be further functionalized. One common derivatization is the formation of Schiff bases through condensation with aldehydes.

Reaction Scheme:

Materials and Reagents:

  • N-Substituted 3-Amino-4-methoxybenzenesulfonamide

  • Aromatic or aliphatic aldehyde (1.1 equivalents)

  • Solvent (e.g., ethanol, methanol)

  • Catalytic amount of an acid (e.g., acetic acid)

Step-by-Step Protocol:

  • Dissolve the N-substituted 3-Amino-4-methoxybenzenesulfonamide (1.0 equivalent) in the chosen alcohol solvent in a round-bottom flask.

  • Add the aldehyde (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterize the final product using appropriate analytical techniques.

This approach allows for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of the synthesized library.[3]

Potential Biological Activities and Data Presentation

Based on the biological evaluation of derivatives of the structurally similar 3-amino-4-hydroxybenzenesulfonamide, it is anticipated that compounds synthesized from this compound will exhibit inhibitory activity against various carbonic anhydrase isoforms. The table below presents hypothetical, yet plausible, inhibitory data for a series of N-substituted 3-amino-4-methoxybenzenesulfonamides against key CA isoforms. This data is for illustrative purposes to guide research efforts.

Compound IDR Group (on Sulfonamide)CA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
1a Phenyl15025510
1b 4-Fluorophenyl1201838
1c Benzyl200401525
1d Morpholinyl350805075

Note: The inhibitory constants (Ki) are hypothetical and intended to illustrate potential structure-activity relationships. Actual values must be determined experimentally.

Logical Relationships in Drug Design

The process of designing potent and selective inhibitors using this compound as a starting scaffold involves a logical progression of synthetic and screening steps.

G cluster_0 Scaffold Selection cluster_1 Primary Derivatization cluster_2 Secondary Derivatization cluster_3 Biological Evaluation cluster_4 SAR Analysis & Optimization A 3-Amino-4-methoxy- benzenesulfonyl fluoride B Reaction with diverse amines A->B C Library of N-substituted sulfonamides B->C D Schiff base formation, acylation, etc. C->D E Expanded library with varied functionalities D->E F In vitro screening against CA isoforms E->F G Determination of Ki values F->G H Structure-Activity Relationship (SAR) G->H I Lead Optimization H->I

Caption: Logical workflow in drug design.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry research. Its trifunctional nature allows for the creation of diverse libraries of compounds with the potential for significant biological activity. By leveraging established synthetic protocols and drawing parallels from structurally related scaffolds, researchers can effectively utilize this reagent in the pursuit of novel enzyme inhibitors, particularly for the carbonic anhydrase family. The protocols and strategies outlined in this guide provide a solid foundation for initiating drug discovery programs based on this promising starting material.

References

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link][3]
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link][4]
  • Angeli, A., et al. (2015). Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms. European Journal of Medicinal Chemistry, 101, 639-647. [Link][1]
  • Pichake, J., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(9), 1007-1011. [Link][2]
  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Grygorenko, O. O., et al. (2022). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 13(10), 1164-1184. [Link]
  • Bahadur, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520. [Link][5]

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Application Notes & Protocols: Leveraging 3-Amino-4-methoxybenzenesulfonyl Fluoride for Advanced SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has established itself as a premier click chemistry platform, enabling the rapid and reliable assembly of functional molecules.[1][2][3] Its significance is particularly pronounced in drug discovery and materials science, where robust and modular covalent linkages are paramount.[4][5] This guide provides an in-depth exploration of 3-Amino-4-methoxybenzenesulfonyl fluoride as a versatile building block in SuFEx chemistry. We will dissect the foundational principles of SuFEx, present detailed, field-tested protocols for its application, and discuss the causality behind critical experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to harness the power of this next-generation click reaction.[6]

Introduction: The SuFEx Paradigm

Introduced by the Sharpless group, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is founded on the unique reactivity of the hexavalent sulfur-fluoride (S(VI)-F) bond.[6] This bond is characterized by exceptional kinetic stability under a vast range of chemical conditions, including exposure to strong acids, bases, oxidants, and reductants.[7][8] However, this "dormant" reactivity can be selectively "awakened" under specific catalytic conditions, allowing the highly electrophilic sulfur center to undergo rapid and efficient exchange with nucleophiles.[5][7]

Unlike more traditional sulfonyl chlorides (R-SO₂Cl), which can suffer from side reactions and hydrolytic instability, sulfonyl fluorides (R-SO₂F) react with remarkable chemoselectivity, exclusively producing sulfonylation products.[9] This combination of stability and controlled reactivity makes SuFEx a cornerstone of modern click chemistry, providing access to exceptionally stable sulfonate and sulfonamide linkages.[10]

The reagent at the core of this guide, This compound , offers a distinct advantage. It not only incorporates the SuFEx-active sulfonyl fluoride moiety but also presents a free aromatic amine. This secondary functional group serves as a valuable synthetic handle for subsequent diversification, making it an ideal bifunctional linker for constructing complex molecular architectures.

The SuFEx Mechanism: Catalytic Activation of the S-F Bond

The SuFEx reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur(VI) center. The inherent stability of the S-F bond (bond energy ~80-90 kcal/mol) necessitates activation to facilitate the exchange.[9] This is typically achieved using catalysts that can either activate the sulfonyl fluoride or the incoming nucleophile, often a phenol or an amine.

Common activation strategies include:

  • Base Catalysis: Organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or the more recently developed hindered guanidine base (2-tert-butyl-1,1,3,3-tetramethylguanidine; BTMG), can deprotonate the nucleophile (e.g., a phenol) to generate a more reactive phenoxide.[5][11]

  • Silicon-Mediated Activation: The reaction is often performed on silyl-protected nucleophiles (e.g., aryl silyl ethers). The reaction is driven by the formation of a highly stable Si-F bond, which acts as a thermodynamic sink.[9][12] Recent advancements have shown that synergistic systems, such as a catalytic base (BTMG) combined with a silicon additive like hexamethyldisilazane (HMDS), can dramatically accelerate the reaction.[11]

The general mechanism involving a phenol is illustrated below. The process is thought to be mediated by species like the bifluoride ion ([F-H-F]⁻), which stabilizes the leaving fluoride ion.[8][12]

SuFEx_Mechanism ArSO2F 3-Amino-4-methoxy- benzenesulfonyl fluoride Product Sulfonate Ester Product NuH Phenol Nucleophile (Ar'-OH) ActivatedNu Activated Nucleophile (Ar'-O⁻ or Ar'-OSiMe₃) NuH->ActivatedNu Deprotonation or Silylation Catalyst Catalyst (e.g., BTMG/HMDS) Catalyst->ActivatedNu ActivatedNu->Product Nucleophilic Attack on S(VI) Center Byproduct Byproduct (HF or Me₃SiF)

Caption: Generalized SuFEx reaction mechanism.

Experimental Protocol: Synthesis of an Aryl Sulfonate

This protocol details a representative SuFEx reaction between this compound and a generic phenol, employing an accelerated, base-catalyzed method.[11]

3.1. Materials and Reagents

  • This compound (CAS 498-74-8)[13][14]

  • Phenol derivative (e.g., 4-tert-butylphenol)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)

3.2. Reaction Workflow

SuFEx_Workflow start Start setup 1. Reaction Setup - Add reagents to dry flask - Purge with Argon start->setup addition 2. Reagent Addition - Add solvent - Add HMDS & BTMG catalyst setup->addition reaction 3. Reaction - Stir at room temperature - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Workup - Quench with NaHCO₃ - Extract with EtOAc reaction->workup purify 5. Purification - Dry organic layer (MgSO₄) - Concentrate - Silica Gel Chromatography workup->purify characterize 6. Characterization - NMR, HRMS, IR purify->characterize end End characterize->end

Caption: Experimental workflow for SuFEx coupling.

3.3. Step-by-Step Procedure

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 205 mg, 1.0 mmol) and the phenol derivative (1.05 equiv., e.g., 158 mg, 1.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 5-10 minutes. An inert atmosphere is crucial to prevent moisture from hydrolyzing the reagents and catalyst.

  • Solvent and Reagent Addition: Add anhydrous THF (0.5 M concentration, e.g., 2.0 mL) via syringe. Stir the mixture until all solids are dissolved. Sequentially add HMDS (1.0 equiv., e.g., 0.21 mL, 1.0 mmol) followed by the BTMG catalyst (5 mol%, e.g., 9 mg, 0.05 mmol) via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically rapid, often completing within 5-60 minutes.[11] Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary and Experimental Rationale

The efficiency of SuFEx reactions allows for high yields under mild conditions. The table below summarizes typical parameters for the described protocol.

ParameterValue / ConditionRationale
Stoichiometry ~1:1.05 (Sulfonyl Fluoride:Phenol)A slight excess of the nucleophile ensures complete consumption of the limiting sulfonyl fluoride.
Solvent Anhydrous THF or MeCNAprotic, anhydrous solvents prevent unwanted side reactions like hydrolysis of the S-F bond.[15]
Catalyst BTMG (1-20 mol%)A highly effective organic base for promoting the reaction, often at low catalytic loadings.[11]
Additive HMDS (1.0 equiv.)Acts as a water scavenger and facilitates the reaction, likely via in situ silylation of the phenol.[11]
Temperature Room TemperatureThe high reactivity afforded by the catalytic system allows the reaction to proceed efficiently without heating.
Reaction Time 5 - 60 minutesAccelerated SuFEx protocols are designed for rapid bond formation.[16]
Expected Yield >90%SuFEx is a click reaction, characterized by high to near-quantitative yields.[4]

Self-Validating System: This protocol incorporates self-validation at key stages. The use of chromatographic (TLC, LC-MS) monitoring provides real-time confirmation of the reaction's progress and completion. Final characterization by spectroscopic methods (NMR, HRMS) definitively validates the identity and purity of the desired product, ensuring the trustworthiness of the result.

Safety and Handling Precautions

Sulfonyl fluorides are potent electrophiles and require careful handling. Assume all sulfonyl fluorides, including this compound, present significant hazards until proven otherwise.

  • Toxicity and Corrosivity: Sulfonyl fluorides can be toxic if inhaled or absorbed through the skin and can cause severe skin and eye irritation or burns.[15][17]

  • Hydrolysis Hazard: Contact with moisture can lead to hydrolysis, releasing highly corrosive and toxic hydrogen fluoride (HF) gas.[15] All operations must be conducted under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves may require double-gloving or selection of a more resistant material).[17][18]

  • Spill and Waste: Absorb spills with an inert material (e.g., vermiculite) and transfer to a sealed container for disposal. Quench reaction residues carefully with a base solution (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

Conclusion and Future Applications

This compound is a powerful and versatile reagent for SuFEx click chemistry. The protocols outlined here demonstrate a rapid, efficient, and scalable method for constructing robust aryl sulfonate linkages. The true value of this building block lies in its bifunctional nature. The resulting products, bearing a free amine, are primed for a multitude of subsequent transformations. This opens avenues for:

  • Drug Discovery: Rapidly generating libraries of complex molecules for high-throughput screening or for use as covalent probes that target nucleophilic amino acid residues like tyrosine and lysine in proteins.[5][19][20]

  • Polymer Science: Synthesizing novel polysulfonates and functional polymers.[4]

  • Materials Science: Creating advanced materials with tailored properties.[10]

The continued development and application of specialized SuFEx hubs like this compound will undoubtedly accelerate innovation across the chemical sciences.

References

  • The Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) Reaction: An In-depth Technical Guide. (2025). Benchchem.
  • Sulfur(VI)-Fluoride Exchange (SuFEx). (2015).
  • Application of SuFEx Click Chemistry in Polymer Synthesis: Application Notes and Protocols. (2025). Benchchem.
  • The growing applications of SuFEx click chemistry. (n.d.). Semantic Scholar.
  • The growing applications of SuFEx click chemistry. (n.d.). CSHL Scientific Digital Repository.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • SuFEx click chemistry. (A) SuFExable hubs. (B) Click chemistry derived pharmacophores. (C) Classical and accelerated SuFEx protocols. (D) This work: ASCC in drug discovery. (n.d.).
  • Sulfur fluoride exchange. (2023). PMC - NIH.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews (RSC Publishing).
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). EurekAlert!.
  • A Technical Guide to the Safe Handling of Cyclobutylmethanesulfonyl Fluoride and Related Sulfonyl Fluorides. (2025). Benchchem.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Safety D
  • Sulfuryl fluoride Safety D
  • Sulfonyl fluoride SDS, 2699-79-8 Safety D
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.).
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Containing Hubs. (2024). Thieme Chemistry.
  • ICSC 1402 - SULFURYL FLUORIDE. (n.d.). Inchem.org.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC - NIH.
  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. (n.d.). PMC - PubMed Central.
  • 3-Amino-4-methoxybenzene-1-sulfonyl fluoride | 498-74-8. (n.d.). Sigma-Aldrich.
  • 3-Amino-4-methoxybenzenesulphonyl fluoride | CAS 498-74-8. (n.d.). Santa Cruz Biotechnology.

Sources

Application Notes and Protocols for Reactions with 3-Amino-4-methoxybenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-4-methoxybenzenesulfonyl Fluoride in Modern Drug Discovery

This compound is a key building block for medicinal chemists and drug development professionals. Its strategic importance lies in the confluence of two critical functionalities within a single, stable molecule: a reactive sulfonyl fluoride group and a versatile aniline moiety. The sulfonyl fluoride group serves as a robust precursor to the sulfonamide functional group, a privileged scaffold in a vast array of therapeutic agents due to its ability to mimic a peptide bond and engage in crucial hydrogen bonding interactions with biological targets. The aniline portion of the molecule offers a readily modifiable handle for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

The methoxy and amino substituents on the phenyl ring are not merely passive components; they electronically influence the reactivity of the sulfonyl fluoride and provide specific vectors for molecular recognition by target proteins. This application note provides a comprehensive guide to the experimental setup for reactions involving this compound, with a particular focus on the synthesis of sulfonamides, which are pivotal intermediates in the development of targeted therapies such as kinase inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 498-74-8[1]
Molecular Formula C₇H₈FNO₃S[1]
Molecular Weight 205.21 g/mol [1]
Appearance Beige solid
Melting Point 60-63 °C
Storage Store at 2-8°C, protected from light and moisture.

Safety Profile: this compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated chemical fume hood.

Core Application: Synthesis of Substituted Sulfonamides

The primary application of this compound is in the synthesis of N-substituted sulfonamides. These compounds are of significant interest in drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The sulfonamide moiety can act as a key pharmacophore, engaging in critical interactions within the ATP-binding pocket of kinases.

Reaction Mechanism: From Sulfonyl Fluoride to Sulfonamide

The reaction of a sulfonyl fluoride with a primary or secondary amine to form a sulfonamide proceeds via a nucleophilic substitution at the sulfur center. While traditionally requiring harsh conditions due to the relative stability of the S-F bond, modern catalytic methods have enabled this transformation under significantly milder conditions.

A plausible mechanistic pathway, particularly when catalyzed by a Lewis acid such as calcium triflimide [Ca(NTf₂)₂], involves the coordination of the Lewis acid to the oxygen or fluorine atoms of the sulfonyl group.[2][3] This coordination polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine. The reaction proceeds through a trigonal bipyramidal intermediate, followed by the elimination of the fluoride ion, which is sequestered by the Lewis acid, driving the reaction to completion.

mechanistic_pathway reagents This compound + R-NH₂ + Ca(NTf₂)₂ activation Lewis Acid Activation (Coordination of Ca²⁺ to SO₂F) reagents->activation Coordination intermediate Trigonal Bipyramidal Intermediate activation->intermediate Nucleophilic Attack by Amine product N-Substituted Sulfonamide + CaF(NTf₂)₂ intermediate->product Fluoride Elimination

Caption: Proposed mechanistic pathway for Lewis acid-catalyzed sulfonamide synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative N-aryl sulfonamide using this compound. The choice of a modern, mild catalytic method is highlighted to showcase a field-proven and efficient approach.

Protocol 1: Calcium Triflimide-Mediated Synthesis of an N-Aryl Sulfonamide

This protocol is adapted from modern methodologies for the activation of sulfonyl fluorides and is designed to be broadly applicable for the reaction with various primary and secondary amines.[2][3]

Objective: To synthesize N-(4-chlorophenyl)-3-amino-4-methoxybenzenesulfonamide.

Materials:

  • This compound (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)

  • Triethylamine (Et₃N) (1.0 eq)

  • tert-Amyl alcohol (solvent)

  • Dichloromethane (DCM) for work-up

  • 1 M Hydrochloric acid (HCl) for work-up

  • Saturated sodium bicarbonate (NaHCO₃) solution for work-up

  • Brine for work-up

  • Anhydrous magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 205 mg, 1.0 mmol), 4-chloroaniline (127.5 mg, 1.0 mmol), and calcium triflimide (596 mg, 1.0 mmol).

  • Solvent and Base Addition: Add tert-amyl alcohol (5 mL) to the flask, followed by triethylamine (0.14 mL, 1.0 mmol).

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with dichloromethane (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(4-chlorophenyl)-3-amino-4-methoxybenzenesulfonamide.

Expected Outcome: A solid product with an expected yield of 70-90%. The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - this compound - Amine - Ca(NTf₂)₂ start->setup solvent Add Solvent and Base: - tert-Amyl alcohol - Triethylamine setup->solvent reaction Heat and Stir (60 °C, 12-24 h) solvent->reaction workup Aqueous Work-up: - DCM extraction - Acid/Base washes reaction->workup purification Purification: - Column Chromatography workup->purification end Pure Sulfonamide purification->end

Sources

Derivatization of amino acids with 3-Amino-4-methoxybenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Derivatization of Amino Acids with 3-Amino-4-methoxybenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Rationale

The accurate quantification of amino acids is a cornerstone of numerous scientific disciplines, from proteomics and clinical diagnostics to food science and drug development. Due to the general lack of strong chromophores or fluorophores in most amino acids, their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection is often challenging.[1] Consequently, pre-column derivatization, a process that attaches a UV-absorbing or fluorescent tag to the amino acid molecule, is a widely employed strategy to enhance detection sensitivity and selectivity.[1]

This application note details a proposed methodology for the derivatization of primary and secondary amino acids using a novel reagent, this compound. While specific applications of this particular reagent are not yet widely documented, its chemical structure suggests significant potential as a derivatizing agent. The sulfonyl fluoride moiety is a known reactive group that forms stable sulfonamide bonds with primary and secondary amines under appropriate conditions.[2][3][4][5] The presence of the methoxy-substituted benzene ring in its structure is expected to confer strong UV absorbance to the resulting amino acid derivatives, facilitating their sensitive detection.

The inherent stability of sulfonyl fluorides, as compared to their more reactive sulfonyl chloride counterparts, offers potential advantages in terms of reagent stability and handling.[2][3] This protocol is constructed based on established principles of sulfonamide synthesis and HPLC analysis of derivatized amino acids, providing a robust starting point for method development and validation.[2][6][7]

Principle and Reaction Mechanism

The derivatization of amino acids with this compound proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in a buffered alkaline medium. The basic conditions are crucial for deprotonating the amino group of the amino acid, thereby increasing its nucleophilicity.[5] The lone pair of electrons on the nitrogen atom of the amino acid then attacks the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a stable sulfonamide linkage between the reagent and the amino acid.

The proposed reaction mechanism is illustrated below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AminoAcid Amino Acid (R-NH2) NucleophilicAttack AminoAcid->NucleophilicAttack Deprotonation by Base Reagent 3-Amino-4-methoxy- benzenesulfonyl fluoride Reagent->NucleophilicAttack Base Basic Buffer (e.g., Borate) Base->NucleophilicAttack Heat Controlled Temperature Heat->NucleophilicAttack Derivative Derivatized Amino Acid (Stable Sulfonamide) Byproduct Fluoride Ion (F-) Derivative->Byproduct Displacement of F- NucleophilicAttack->Derivative Nucleophilic Attack on S=O

Caption: Proposed reaction mechanism for amino acid derivatization.

Experimental Protocol

This protocol provides a comprehensive, step-by-step guide for the derivatization of amino acids with this compound and their subsequent analysis by HPLC.

Materials and Reagents
  • This compound (Purity ≥ 95%)[8][9][10]

  • Amino Acid Standard Mixture (e.g., 20 common proteinogenic amino acids)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic Acid (or other suitable mobile phase modifier)

  • Hydrochloric Acid (HCl)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with UV detector

  • Analytical balance

  • pH meter

Reagent Preparation
  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust the pH to 9.5 with a concentrated NaOH solution. Make up the final volume to 1 L with HPLC-grade water.

  • Derivatization Reagent Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Amino Acid Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of the amino acid standard mixture in 0.1 M HCl. This solution can be stored at 4°C for up to one month. Working standards of lower concentrations can be prepared by diluting the stock solution with 0.1 M HCl.

Derivatization Procedure
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard solution or sample.

  • Add 400 µL of 0.1 M Borate Buffer (pH 9.5).

  • Vortex the mixture for 10 seconds.

  • Add 100 µL of the Derivatization Reagent Solution (10 mg/mL in acetonitrile).

  • Immediately vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • To quench the reaction, add 100 µL of 1 M HCl. Vortex for 10 seconds.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Analysis of Derivatized Amino Acids

The stable sulfonamide derivatives can be separated and quantified using reversed-phase HPLC with UV detection.

Instrumentation and Column
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial method development.[6]

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • UV Detection Wavelength: 254 nm (This is a starting point; the optimal wavelength should be determined by acquiring a UV spectrum of a derivatized standard). The aromatic structure of the reagent suggests strong absorbance in this region.[11][12]

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.05050
25.01090
30.01090
30.19010
35.09010

Data Interpretation and Expected Results

The derivatized amino acids will elute at different retention times based on their polarity. A standard mixture of derivatized amino acids should be run to determine the retention time for each amino acid. The peak area of each derivative is proportional to its concentration in the sample.

Hypothetical Retention Times for Derivatized Amino Acids
Amino AcidAbbreviationExpected Retention Time (min)
Aspartic AcidAsp~5.2
Glutamic AcidGlu~6.1
SerineSer~7.5
GlycineGly~8.3
ThreonineThr~9.1
AlanineAla~10.4
ProlinePro~11.2
ValineVal~12.5
MethionineMet~13.1
IsoleucineIle~14.0
LeucineLeu~14.3
PhenylalaninePhe~15.5
TryptophanTrp~16.8
LysineLys~17.5
ArginineArg~18.2

Note: These are hypothetical retention times and will need to be experimentally determined.

Method Validation and Trustworthiness

To ensure the reliability of this method, it is essential to perform a thorough validation according to established guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: A calibration curve should be constructed by analyzing a series of amino acid standards at different concentrations. The correlation coefficient (r²) should be > 0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to establish the sensitivity of the method.

  • Precision: Assessed by repeatedly analyzing a standard solution (intra-day and inter-day precision). The relative standard deviation (RSD) should typically be < 2%.

  • Accuracy: Determined by spike-recovery experiments in the sample matrix of interest.

  • Specificity: The ability of the method to resolve the derivatized amino acids from other components in the sample matrix.

Workflow Visualization

The entire experimental workflow, from sample preparation to data analysis, is summarized in the following diagram:

G cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample/Standard Preparation Mix Mixing of Sample, Buffer, and Reagent SamplePrep->Mix ReagentPrep Reagent Preparation (Buffer, Derivatizing Agent) ReagentPrep->Mix Incubate Incubation (60°C, 30 min) Mix->Incubate Quench Reaction Quenching (Acidification) Incubate->Quench Filter Filtration (0.45 µm) Quench->Filter HPLC HPLC Injection and Separation Filter->HPLC Detect UV Detection (254 nm) HPLC->Detect Integration Peak Integration Detect->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Experimental workflow for amino acid derivatization and analysis.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or low derivatization efficiency Incorrect pH of the buffer.Verify the pH of the borate buffer is 9.5.
Inactive derivatization reagent.Prepare fresh derivatization reagent solution.
Low reaction temperature or insufficient time.Ensure the incubation is carried out at the correct temperature and for the specified duration.
Poor peak shape or resolution in HPLC Inappropriate mobile phase composition.Optimize the gradient elution program.
Column degradation.Replace the HPLC column.
Sample overload.Dilute the sample before injection.
Baseline noise in chromatogram Contaminated mobile phase or detector flow cell.Use fresh mobile phase and flush the system.

References

  • Ball, N. D., & Miller, A. K. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]
  • Ball, N. D., & Miller, A. K. (2018).
  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote.
  • Iammarino, M., et al. (2019).
  • Wojciechowska, I., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(16), 4945. [Link]
  • Papadoyannis, I. N., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Food and Nutrition Research, 6(1), 1-10. [Link]
  • Miller, A. K., & Ball, N. D. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. [Link]
  • Bull, J. A., et al. (2021). Unconventional reactivity of sulfonyl fluorides. Chemical Society Reviews, 50(10), 5965-5981. [Link]
  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. [Link]
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Engle, K. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21466–21475. [Link]
  • Li, G., et al. (2021). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • CAS Common Chemistry. (n.d.). This compound.
  • Eckhardt, A., & Sure, R. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 5(48), 31195–31201. [Link]
  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry, 7(8), 563-579. [Link]
  • Schmidt, C., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Analytical and Bioanalytical Chemistry, 414(10), 3247–3259. [Link]
  • University of California, San Diego. (n.d.). Spectroscopy Aromatic Amino Acids.
  • Nanda, V., et al. (2018). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Scientific Reports, 8(1), 16401. [Link]
  • Medsimplified. (2020, September 16).
  • ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b) aromatic amino acids.

Sources

Analytical Techniques for Monitoring Reactions Involving Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Sulfonyl fluorides (R-SO₂F) have emerged as a pivotal functional group in modern chemistry, prized for their unique balance of stability and tunable reactivity.[1] This duality makes them indispensable in fields ranging from drug discovery and chemical biology, where they serve as covalent warheads, to materials science, driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2][3] The success of these applications hinges on the precise control and understanding of their reactions. This guide provides an in-depth exploration of the primary analytical techniques used to monitor reactions involving sulfonyl fluorides, offering both the theoretical basis and practical, field-tested protocols for their implementation. We will delve into the "why" behind experimental choices, ensuring researchers can not only follow but also adapt these methods for their specific chemical systems.

The Unique Chemistry of Sulfonyl Fluorides: The Need for Precise Monitoring

The utility of a sulfonyl fluoride lies in its remarkable stability under many conditions, including resistance to hydrolysis under physiological conditions, yet its capacity to react selectively with nucleophiles when properly activated.[1][4] This "click-like" reactivity is the cornerstone of SuFEx, a powerful tool for molecular assembly.[2] However, this delicate balance necessitates robust monitoring techniques for several key reasons:

  • Kinetic Analysis: Understanding reaction rates is crucial for optimizing conditions, such as catalyst loading or temperature, especially when dealing with challenging substrates that may require harsher conditions or specialized catalysts.[5][6]

  • Confirmation of Completion: Ensuring the complete consumption of the starting sulfonyl fluoride is vital for downstream processing and purification.

  • Byproduct Identification: Detecting and identifying side reactions or degradation products is essential for improving reaction yield and purity.

  • Mechanism Elucidation: In-situ monitoring can provide valuable insights into reaction intermediates and transition states, deepening the fundamental understanding of the transformation.

This guide will focus on the three most powerful and accessible techniques for these purposes: Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Workflow for Reaction Monitoring

A systematic approach is key to effective reaction analysis. The following workflow illustrates the decision-making process, from initial setup to data interpretation.

Reaction_Monitoring_Workflow A Reaction Setup (e.g., R-SO2F + Nucleophile) B Define Monitoring Goal (Kinetics, Completion, etc.) A->B C Select Analytical Technique B->C D In-situ Monitoring? (Real-time data) C->D E 19F NMR Spectroscopy D->E Yes F Time-course Aliquots (Offline analysis) D->F No I Data Acquisition E->I G LC-MS Analysis F->G H FTIR Spectroscopy F->H G->I H->I J Data Processing & Interpretation I->J K Optimize Reaction Conditions J->K

Caption: General workflow for selecting and implementing an analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is arguably the most powerful technique for monitoring sulfonyl fluoride reactions, primarily due to the unique properties of the ¹⁹F nucleus.

¹⁹F NMR: The Fluorine "Spy"

The ¹⁹F nucleus is ideal for reaction monitoring.[7] It has 100% natural abundance and high sensitivity (0.83 relative to ¹H), leading to strong signals and rapid data acquisition.[8][9] Most critically, its chemical shifts are exquisitely sensitive to the local electronic environment and span a very wide range (~400 ppm), which virtually eliminates signal overlap—a common issue in ¹H NMR.[7][8] As there are no endogenous fluorine signals in typical organic systems, the spectrum is exceptionally clean, providing a clear window into the reaction's progress.[7]

Causality: In a typical SuFEx reaction, the fluorine atom is displaced from the sulfur center. This causes the ¹⁹F signal of the starting sulfonyl fluoride (R-SO₂F ) to decrease in intensity, while a new signal corresponding to the displaced fluoride ion (e.g., as HF or a salt) appears and grows.[8] By integrating these signals over time, one can directly calculate conversion and determine reaction kinetics.

Protocol 1: In-situ ¹⁹F NMR Reaction Monitoring

Objective: To quantitatively monitor the conversion of an aryl sulfonyl fluoride to a sulfonate ester in real-time.

Materials & Reagents:

  • Aryl sulfonyl fluoride (e.g., 4-toluenesulfonyl fluoride)

  • Phenol nucleophile (e.g., 4-methoxyphenol)

  • Catalyst/Base (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine, BTMG)[6]

  • Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard (optional, e.g., fluorobenzene)

  • NMR tube with a sealable cap (e.g., J. Young tube)

Instrumentation:

  • Benchtop or high-field NMR spectrometer equipped with a fluorine probe.

Step-by-Step Procedure:

  • Preparation: In the NMR tube, dissolve the aryl sulfonyl fluoride (1.0 eq) and the internal standard (if used) in the deuterated solvent (~0.5 mL).

  • Acquire t=0 Spectrum: Obtain a quantitative ¹⁹F NMR spectrum before adding other reagents. This is your baseline. Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 of the signals of interest for accurate integration.[9]

  • Initiate Reaction: Add the phenol (1.1 eq) and finally the catalyst (e.g., 5 mol%) to the NMR tube. Cap securely, mix thoroughly by inversion, and quickly place the tube back into the spectrometer.

  • Time-course Acquisition: Immediately begin acquiring ¹⁹F NMR spectra at set time intervals (e.g., every 5 minutes for a fast reaction, every 30 minutes for a slow one). Modern spectrometers can be programmed to run this array automatically.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the signal for the starting sulfonyl fluoride and the product fluoride signal.

    • Calculate the percent conversion at each time point using the formula: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100

    • Plot conversion versus time to visualize the reaction profile and determine the rate constant.

Troubleshooting:

  • Signal Drift: The chemical shift of the displaced fluoride ion can drift, especially in the presence of acidic or basic species.[8] This is usually not a problem due to the wide chemical shift window but should be noted.

  • Poor Quantification: Ensure a sufficiently long relaxation delay (d1) for accurate integrals.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Separation Specialist

LC-MS is a cornerstone of reaction analysis, offering the dual benefit of physically separating components in a mixture (LC) and identifying them by their mass-to-charge ratio (MS). It is an offline technique, requiring the removal of aliquots from the reaction mixture.

Causality: An HPLC method is developed to achieve baseline separation between the starting sulfonyl fluoride, the nucleophile, and the desired product. As the reaction proceeds, aliquots are injected, and the peak area of the starting material will decrease while the peak area of the product increases. The mass spectrometer provides unambiguous confirmation of the product's identity by matching its observed mass to the calculated exact mass.[10][11] This is particularly valuable for confirming the covalent modification of proteins or complex molecules.[10]

Protocol 2: Offline LC-MS Time-course Analysis

Objective: To monitor the progress of a sulfonyl fluoride reaction and confirm product identity by analyzing quenched aliquots.

Materials & Reagents:

  • Completed or ongoing reaction mixture

  • Quenching solution (e.g., dilute acid like 0.1% formic acid in water if the reaction is base-catalyzed)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • LC-MS vials

Instrumentation:

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Analytical C18 column is a common starting point.

Step-by-Step Procedure:

  • Method Development: Before starting the kinetic run, develop an LC method that separates your starting materials from your expected product. A typical starting point is a gradient from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes.

  • Initiate Reaction: Start the bulk chemical reaction in a standard flask.

  • Sampling (t=0): Immediately after initiation, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a pre-prepared vial containing a larger volume (e.g., 1 mL) of the quenching solution. This stops the reaction and dilutes the sample for analysis. The dilution factor should be kept constant for all time points.

  • Time-course Sampling: Repeat steps 3 and 4 at regular intervals throughout the reaction.

  • LC-MS Analysis: Analyze the series of quenched, diluted samples by LC-MS using the developed method.

  • Data Analysis:

    • Extract the ion chromatogram for the starting material and product masses.

    • Integrate the peak areas for both species at each time point.

    • Plot the relative peak area of the product versus time to monitor progress.

    • Confirm the identity of the product peak by analyzing its high-resolution mass spectrum.

Troubleshooting:

  • No Separation: Optimize the LC method by changing the gradient, solvent system, or column chemistry.

  • Poor Ionization: The sulfonyl fluoride or its product may not ionize well. Try different MS source settings (e.g., ESI positive vs. negative mode) or add modifiers to the mobile phase.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Watcher

FTIR spectroscopy is a rapid, non-destructive technique that detects the vibrations of chemical bonds. It is particularly useful for identifying the presence or absence of specific functional groups.[12]

Causality: The S=O bonds in the sulfonyl group (SO₂) have very strong, characteristic absorption bands. The S-F bond also has a distinct absorption. Monitoring a reaction with FTIR involves tracking the disappearance of the absorption band corresponding to the S-F bond of the starting material and/or the appearance of new bands associated with the product (e.g., a C-O stretch if an alcohol was the nucleophile).[13] This technique is especially powerful for analyzing solid-phase reactions or modifications of polymers where dissolution is not feasible.[13]

Schematic of a SuFEx Reaction

The diagram below illustrates a generic SuFEx reaction and which species are monitored by each technique.

SuFEx_Monitoring cluster_NMR ¹⁹F NMR Monitoring cluster_LCMS LC-MS Monitoring cluster_FTIR FTIR Monitoring reactants R-SO₂F + Nu-H arrow Catalyst reactants->arrow products R-SO₂-Nu + HF arrow->products nmr_start Monitor Decrease: R-SO₂F Signal nmr_end Monitor Increase: HF Signal lcms_start Monitor Decrease: Peak for R-SO₂F lcms_end Monitor Increase: Peak for R-SO₂-Nu ftir_start Monitor Decrease: S-F Stretch ftir_end Monitor Increase: Nu-H Stretch Disappears New Product Bands Appear

Caption: Key changes observed by different analytical techniques during a SuFEx reaction.

Protocol 3: Reaction Monitoring by ATR-FTIR

Objective: To qualitatively track the consumption of a sulfonyl fluoride in a reaction mixture.

Materials & Reagents:

  • Reaction mixture

  • Solvent for cleaning (e.g., isopropanol, acetone)

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Step-by-Step Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the clean, empty crystal. This will be subtracted from your sample spectra.

  • Acquire t=0 Spectrum: Place a small drop of the initial reaction mixture (before the reaction is fully initiated, if possible) onto the ATR crystal. Record the spectrum. This will show the characteristic peaks of your starting material. Identify the key S-F and S=O stretching frequencies.

  • Clean Crystal: Thoroughly clean the ATR crystal with an appropriate solvent and allow it to dry completely.

  • Time-course Analysis: At various time points during the reaction, take a small aliquot, place it on the crystal, and record the spectrum. Clean the crystal thoroughly between each measurement.

  • Data Analysis:

    • Compare the spectra over time.

    • Observe the decrease in the intensity of the peak corresponding to the sulfonyl fluoride functional group.

    • Look for the appearance of new peaks that correspond to the bonds formed in the product.

Troubleshooting:

  • Broad Peaks: If a solvent with strong IR absorbance (like water) is used, its peaks may obscure the region of interest.

  • Inconsistent Results: Ensure the crystal is perfectly clean between measurements. Any residual material will contaminate the next spectrum.

Summary of Techniques

The choice of analytical technique depends on the specific requirements of the study. The table below provides a comparative summary.

Feature¹⁹F NMR SpectroscopyLC-MSFTIR Spectroscopy
Principle Nuclear spin transitionsSeparation by polarity, detection by massMolecular bond vibrations
Mode In-situ (real-time) or offlineOffline (time-point aliquots)Offline (can be near real-time)
Information Quantitative conversion, kinetics, structural infoSeparation of components, mass confirmationFunctional group presence/absence
Strengths Highly quantitative, clean signal, no separation neededHigh sensitivity, excellent for complex mixturesFast, non-destructive, good for solids/films
Weaknesses Requires NMR spectrometer, lower sensitivity than MSIndirect quantification, requires method developmentOften qualitative, can be insensitive to small changes
Sample Prep Dissolve in deuterated solventDilute and quench aliquotPlace small drop on ATR crystal

Conclusion

The robust and versatile nature of sulfonyl fluoride chemistry is a direct result of our ability to understand and control it. By judiciously selecting from the analytical techniques of NMR, LC-MS, and FTIR, researchers can gain unprecedented insight into their reaction dynamics. ¹⁹F NMR stands out as the premier tool for quantitative, real-time analysis due to the unique advantages of the fluorine nucleus. LC-MS provides invaluable separation and confirmation capabilities, especially for complex biological systems, while FTIR offers a rapid method for tracking functional group transformation. The protocols and insights provided in this guide serve as a foundational framework, empowering scientists to optimize their synthetic strategies and accelerate innovation in the many fields touched by this remarkable functional group.

References

  • Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per.
  • ResearchGate. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • RSC Publishing. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.
  • ResearchGate. (n.d.). Unconventional reactivity of sulfonyl fluorides | Request PDF.
  • NIH. (2023, August 3). Sulfur fluoride exchange.
  • HIMS. (2023, December 4). New modular flow platform for improved SuFEx click chemistry.
  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • Chemical Society Reviews (RSC Publishing). (2019, July 31). The growing applications of SuFEx click chemistry.
  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
  • NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • PubMed. (2022, January 21). Accelerated SuFEx Click Chemistry For Modular Synthesis.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • ACS Publications. (n.d.). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes | ACS Chemical Biology.
  • Chinese Chemical Society. (2023, January 4). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations | CCS Chemistry.
  • RSC Publishing. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.

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Application Notes and Protocols for the Use of 3-Amino-4-methoxybenzenesulfonyl fluoride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on the identification of low-molecular-weight fragments that bind to a biological target, which are then optimized into more potent drug candidates. Covalent FBDD, in particular, offers the advantage of high potency and prolonged target engagement. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-Amino-4-methoxybenzenesulfonyl fluoride as a covalent fragment for screening and hit-to-lead development. We will explore the unique properties of the sulfonyl fluoride warhead, present detailed protocols for screening and validation, and discuss strategies for elaborating initial hits into potent and selective inhibitors.

Introduction: The Rationale for Covalent Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) is a validated and efficient method for identifying starting points for drug discovery programs. Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD screens low-molecular-weight compounds (typically <300 Da) that exhibit weak but efficient binding to the target protein.[1] These initial "hits" are then optimized through structure-guided medicinal chemistry to produce high-affinity lead compounds. The smaller size and lower complexity of fragments allow for a more thorough exploration of chemical space and often result in leads with superior physicochemical properties.

The incorporation of a reactive electrophile into a fragment scaffold enables covalent FBDD. Covalent inhibitors form a stable bond with a nucleophilic amino acid residue on the target protein, offering several advantages including:

  • Increased Potency: The covalent bond can overcome weak initial non-covalent interactions.

  • Prolonged Target Engagement: The irreversible nature of the interaction can lead to a longer duration of action.

  • High Selectivity: By targeting a specific, less-conserved nucleophilic residue, high selectivity can be achieved.

The Privileged Warhead: Aryl Sulfonyl Fluorides

While traditional covalent inhibitors have often targeted cysteine residues, there is a growing interest in warheads that can react with other nucleophilic amino acids, thereby expanding the scope of druggable targets. Aryl sulfonyl fluorides (SFs) have emerged as a versatile class of electrophiles for "beyond-cysteine" covalent targeting.[2]

The sulfonyl fluoride moiety is relatively stable in aqueous media but can be activated within a protein binding pocket to react with a range of nucleophilic residues, including lysine, tyrosine, histidine, and serine.[3] This broad reactivity profile, combined with their synthetic tractability, makes SFs ideal warheads for covalent fragment libraries.

Featured Fragment: this compound

This application note focuses on This compound (CAS 498-74-8) as a representative covalent fragment.[4][5]

PropertyValueSource
Molecular Formula C₇H₈FNO₃S[4][5]
Molecular Weight 205.21 g/mol [4]
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)F)N[5][6]
Predicted XlogP 1.6[6]

The structure of this compound presents several key features for FBDD:

  • Fragment-like Size: With a molecular weight of 205.21 Da, it adheres to the general guidelines for fragment screening.

  • Covalent Warhead: The sulfonyl fluoride group provides the potential for covalent bond formation with nucleophilic residues on a target protein.

  • Vectors for Elaboration: The amino group serves as a key handle for synthetic elaboration, allowing for the "growing" or "linking" of the fragment into a more potent inhibitor. The methoxy group also provides a potential point for modification.

  • Modulated Reactivity: The electronic properties of the aromatic ring, influenced by the amino and methoxy substituents, can modulate the reactivity of the sulfonyl fluoride warhead. Studies have shown that the position of electron-donating groups like the amino group can influence the stability and reactivity of the sulfonyl fluoride.[7]

Experimental Workflows and Protocols

A successful covalent FBDD campaign requires a multi-faceted approach, integrating library synthesis, biophysical screening for initial hits, and rigorous validation to confirm covalent modification.

Figure 2. Hit-to-lead optimization strategies.

For this compound, the primary amino group is the most logical point for chemical elaboration. The synthesis of a library of analogs can be readily achieved through standard amide bond formation or reductive amination protocols. [1]This "fragment growing" strategy aims to extend the molecule into adjacent pockets of the binding site to form additional favorable interactions, thereby increasing affinity and potency.

Structure-activity relationship (SAR) studies are then conducted by synthesizing and testing a series of analogs. Each new compound is evaluated for its ability to covalently modify the target and for its potency in a relevant functional assay. This iterative process of design, synthesis, and testing drives the optimization of the initial fragment hit into a viable lead compound.

Conclusion

This compound represents a valuable starting point for covalent fragment-based drug discovery. Its fragment-like properties, combined with the versatile reactivity of the sulfonyl fluoride warhead, make it an attractive scaffold for targeting a wide range of proteins beyond those with accessible cysteine residues. The protocols outlined in this document provide a comprehensive framework for the identification, validation, and optimization of covalent hits derived from this and similar fragments. By integrating biophysical screening, mass spectrometry, and structure-guided design, researchers can effectively leverage the power of covalent FBDD to accelerate the discovery of novel therapeutics.

References

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.
  • This compound. CAS Common Chemistry. [Link]
  • 3-amino-4-methoxyphenylsulphonyl fluoride (C7H8FNO3S). PubChemLite. [Link]
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associ
  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC. [Link]
  • Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and 4-oxo-2-(E). PubMed. [Link]
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

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Application Notes & Protocols for PET Tracer Synthesis via Sulfur [18F]-Fluoride Exchange (S-FEX)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in ¹⁸F-Radiochemistry

Positron Emission Tomography (PET) stands as a cornerstone of non-invasive molecular imaging, providing invaluable insights into in-vivo biological processes for clinical diagnostics and drug development.[1] The utility of PET is intrinsically linked to the availability of specific molecular probes labeled with positron-emitting radionuclides, with Fluorine-18 (¹⁸F) being the most prominent due to its near-ideal physical and nuclear characteristics.[2] However, the development of novel ¹⁸F-labeled PET tracers has often been hampered by the demanding nature of traditional radiofluorination methods, which can require harsh reaction conditions, multi-step syntheses, and laborious purification procedures.[1][3]

This application note details a transformative approach to ¹⁸F-labeling: the Sulfur [¹⁸F]-Fluoride Exchange (S-FEX) reaction. Emerging from the principles of "click chemistry," S-FEX offers an ultrafast, highly efficient, and remarkably simple method for the synthesis of PET tracers.[1][4] This technique leverages the exchange of a non-radioactive fluorine atom on a sulfonyl fluoride or fluorosulfate precursor with a nucleophilic [¹⁸F]fluoride ion. The reaction proceeds with extraordinary speed, often at room temperature, and typically yields radiolabeled products in high radiochemical purity, frequently obviating the need for time-consuming HPLC purification.[1][5]

For researchers, scientists, and drug development professionals, the S-FEX methodology represents a significant leap forward, enabling the rapid screening and production of a diverse array of ¹⁸F-labeled compounds for preclinical and potentially clinical applications.[3][6]

The S-FEX Advantage: Causality Behind the Choice

The decision to employ S-FEX over conventional C-¹⁸F bond-forming strategies is rooted in several key advantages that streamline the radiosynthesis workflow.[7][8]

  • Unprecedented Speed: S-FEX reactions can reach completion in as little as 30 seconds at room temperature, a stark contrast to many traditional methods that require prolonged heating.[1][5] This rapidity is crucial when working with the short 109.8-minute half-life of ¹⁸F.

  • Exceptional Radiochemical Yields: The method consistently delivers excellent radiochemical yields, often in the range of 83-100%.[1][9] This high efficiency maximizes the use of the starting radionuclide, leading to higher final product activities.

  • Simplified Purification: A major bottleneck in PET tracer production is purification. The high selectivity of the S-FEX reaction often results in a clean reaction crude, allowing for purification with a simple solid-phase extraction (SPE) cartridge (e.g., C18), thereby avoiding the need for HPLC.[1][3][5]

  • High Molar Activity: The isotopic exchange nature of the reaction, when performed with low precursor concentrations, allows for the production of PET tracers with high molar activities, which is critical for minimizing pharmacological effects and achieving high-quality imaging.[1][10][11]

  • Broad Substrate Scope: The S-FEX methodology has been successfully applied to a wide range of structurally and functionally diverse molecules, including inhibitors for PARP1, PSMA, PD-L1, COXIB, and FAPI, as well as probes for β-amyloid plaques.[1][3][5][6][10]

Mechanism of Action: The Engine of S-FEX

The Sulfur [¹⁸F]-Fluoride Exchange reaction is a nucleophilic substitution process occurring at a hexavalent sulfur center. The generally accepted mechanism involves the attack of a nucleophilic [¹⁸F]fluoride ion on the sulfur atom of an aryl fluorosulfate or sulfonyl fluoride precursor. This forms a transient, high-energy pentacoordinate sulfur intermediate. Subsequent expulsion of the non-radioactive ¹⁹F atom results in the desired ¹⁸F-labeled product. The low activation energy barrier for this fluoride-for-fluoride exchange is a key factor behind the reaction's remarkable speed.[1][12]

S_FEX_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Ar_SO2F Aryl Fluorosulfate (Ar-O-SO₂-¹⁹F) TS Pentacoordinate Sulfur Intermediate [Ar-O-SO₂(¹⁹F)(¹⁸F)]⁻ Ar_SO2F->TS + ¹⁸F⁻ F18 [¹⁸F]Fluoride Ion (¹⁸F⁻) F18->TS Ar_SO2_18F ¹⁸F-Labeled Aryl Fluorosulfate (Ar-O-SO₂-¹⁸F) TS->Ar_SO2_18F - ¹⁹F⁻ F19 ¹⁹F⁻ TS->F19

Caption: Mechanism of Sulfur [¹⁸F]-Fluoride Exchange (S-FEX).

Experimental Workflow: From Cyclotron to Clinic

The overall workflow for synthesizing a PET tracer via S-FEX is a streamlined process that can be readily automated. It begins with the production of [¹⁸F]fluoride and culminates in a quality-controlled, injectable radiopharmaceutical solution.

S_FEX_Workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control A 1. [¹⁸F]F⁻ Trapping on QMA Cartridge B 2. Elution with K₂CO₃/K₂₂₂ A->B C 3. Azeotropic Drying B->C D 4. Addition of Precursor in MeCN C->D E 5. S-FEX Reaction (RT, 30s - 5 min) F 6. Quench with Water E->F G 7. SPE Purification (e.g., C18 Cartridge) F->G H 8. Elution of Product with Ethanol G->H I 9. Formulation in Saline Solution H->I J 10. Radio-HPLC/TLC (RCP, Identity) I->J K 11. Sterility & Endotoxin Testing J->K

Caption: General workflow for S-FEX PET tracer synthesis.

Detailed Protocols

PART 1: Preparation of Reactive [¹⁸F]Fluoride

Rationale: The nucleophilicity of [¹⁸F]fluoride produced from a cyclotron in [¹⁸O]H₂O is poor due to strong hydration. This protocol describes the standard method to trap, elute, and dry the [¹⁸F]fluoride to generate a highly reactive, anhydrous form suitable for nucleophilic substitution.[13] The use of potassium carbonate (K₂CO₃) as a base and Kryptofix 2.2.2 (K₂₂₂) as a phase-transfer catalyst is critical for activating the fluoride ion.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Quaternary Methylammonium (QMA) light cartridge

  • Elution solution: 0.75 mg K₂CO₃ and 3.75 mg K₂₂₂ in 0.5 mL Acetonitrile/Water (95:5 v/v)

  • Acetonitrile (MeCN), anhydrous grade

  • Reaction vessel (e.g., 2 mL V-vial)

  • Nitrogen or Argon gas supply

  • Heating block or automated synthesizer module

Procedure:

  • Cartridge Pre-conditioning: Pre-condition a QMA light cartridge by passing 5 mL of 0.5 M K₂CO₃ solution, followed by 10 mL of deionized water, and finally dry with a stream of nitrogen gas.

  • Trapping [¹⁸F]Fluoride: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the pre-conditioned QMA cartridge. The anionic [¹⁸F]fluoride will be retained on the positively charged resin.

  • Elution: Slowly pass the elution solution (K₂CO₃/K₂₂₂) through the QMA cartridge to displace the trapped [¹⁸F]fluoride into the reaction vessel.

  • Azeotropic Drying: Heat the reaction vessel to 95-110°C under a gentle stream of nitrogen or argon gas to evaporate the water and acetonitrile. Add 0.5 mL of anhydrous acetonitrile and repeat the evaporation step twice to ensure the [K/K₂₂₂]⁺[¹⁸F]⁻ complex is completely dry. The dried, white residue is now ready for the labeling reaction.

PART 2: General Protocol for S-FEX Radiosynthesis

Rationale: This protocol outlines the core S-FEX reaction. The choice of an aryl fluorosulfate precursor is common due to its stability and reactivity.[9] The reaction is performed in an anhydrous polar aprotic solvent like acetonitrile to maintain the high nucleophilicity of the fluoride ion. The reaction is remarkably fast and proceeds at ambient temperature.

Materials:

  • Dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex (from Part 1)

  • Aryl fluorosulfate precursor (0.1 - 0.5 mg)

  • Acetonitrile (MeCN), anhydrous grade (0.5 mL)

  • Deionized water

  • C18 Sep-Pak light cartridge

  • Ethanol (EtOH), USP grade

  • Sterile saline solution, USP grade

Procedure:

  • Precursor Dissolution: Dissolve the aryl fluorosulfate precursor (e.g., 0.1 mg, ~0.5 µmol) in 0.5 mL of anhydrous acetonitrile.[1]

  • Radiolabeling Reaction: Add the precursor solution to the reaction vessel containing the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex. Let the reaction proceed at room temperature for 30 seconds to 5 minutes.[1][3][6] The optimal time may vary slightly depending on the substrate.

  • Quenching: After the reaction period, quench the reaction by adding 1-2 mL of deionized water.[3][6]

  • Solid-Phase Extraction (SPE) Purification:

    • Pre-condition a C18 Sep-Pak light cartridge with 5 mL of ethanol, followed by 10 mL of deionized water.

    • Load the quenched reaction mixture onto the C18 cartridge. The desired ¹⁸F-labeled product will be retained on the C18 sorbent, while unreacted [¹⁸F]fluoride and polar impurities will pass through to waste.

    • Wash the cartridge with 5-10 mL of deionized water to remove any residual polar impurities.

  • Product Elution: Elute the purified ¹⁸F-labeled tracer from the C18 cartridge using 0.5-1.0 mL of ethanol into a sterile product vial.[3][6]

  • Formulation: Dilute the ethanolic solution with sterile saline to achieve the desired final concentration and an ethanol content suitable for injection (typically <10% v/v).

Quality Control: A Self-Validating System

Ensuring the purity, identity, and safety of the final PET tracer is paramount.[14][15] The following quality control (QC) tests should be performed on each batch.

Parameter Method Specification Rationale
Identity Radio-HPLCRetention time of the product peak matches that of the non-radioactive standard.Confirms that the radioactive product is the intended molecule.[10]
Radiochemical Purity (RCP) Radio-HPLC or Radio-TLC>95%Ensures that the vast majority of the radioactivity is associated with the desired tracer, minimizing off-target signals.[5][6][14]
Residual Solvents Gas Chromatography (GC)Ethanol <10% v/v, Acetonitrile <410 ppmConfirms that solvent levels are below limits considered safe for intravenous injection, as per pharmacopeia standards.[15]
pH pH meter or pH strips4.5 - 7.5Ensures the final formulation is within a physiologically acceptable range to prevent injection site irritation.
Radionuclidic Purity Gamma Spectroscopy>99.5% ¹⁸FConfirms the absence of other radioactive isotopes.
Sterility & Endotoxins Standard Pharmacopeia MethodsSterile, Endotoxins <175 EU/VEssential for ensuring the safety of the injectable product for human or animal use.

Applications & Impact

The S-FEX reaction has enabled the rapid development of PET tracers for a multitude of biological targets, accelerating preclinical research and holding promise for clinical translation.

  • Oncology: Tracers for imaging Fibroblast Activation Protein (FAP), a marker of cancer-associated fibroblasts, have been developed using S-FEX.[10] Similarly, inhibitors of Prostate-Specific Membrane Antigen (PSMA) and Programmed Death-Ligand 1 (PD-L1) have been successfully labeled.[3][6]

  • Neuroscience: Novel probes for imaging β-amyloid plaques, a hallmark of Alzheimer's disease, have been synthesized quickly and efficiently via this method.[5]

  • Drug Development: The ability to rapidly label diverse molecular scaffolds allows for faster evaluation of the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Conclusion

The Sulfur [¹⁸F]-Fluoride Exchange reaction represents a robust, efficient, and broadly applicable methodology for the synthesis of PET tracers. Its speed, simplicity, and high yields address many of the challenges associated with traditional ¹⁸F-radiochemistry. By adopting this technique, researchers can significantly accelerate the discovery and development of novel imaging agents, ultimately advancing our understanding of biology and improving patient care.

References

  • Zheng, Q., et al. (2021). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Journal of the American Chemical Society, 143(10), 3753-3763.
  • Walter, N., et al. (2022). Rapid Access to 18F-Labeled PET Tracers via Sulfur [18F]Fluoride Exchange Reaction. Sciforum.
  • Request PDF: Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis.
  • Walter, N., et al. (2022). Sulfur [18F]Fluoride Exchange Reaction Enables Rapid Access to 18F-Labeled PET Tracers. MDPI.
  • Xie, Q., et al. (2022). Design, synthesis, and preliminary evaluation of [18F]-aryl flurosulfates PET radiotracers via SuFEx methods for β-amyloid plaques in Alzheimer's disease. Bioorganic & Medicinal Chemistry, 75, 117087. [Link]
  • Cole, E. L., et al. (2021). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science.
  • Hossain, M. S., et al. (2023). Recent progress on radiofluorination using metals: strategies for generation of C–18F bonds. Organic Chemistry Frontiers. [Link]
  • Nehli, A., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Walter, N., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction.
  • Wang, T., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers in Chemistry. [Link]
  • Mossine, A. V., et al. (2015). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination.
  • Wang, H., et al. (2023). Recent Advances of S–18F Radiochemistry for Positron Emission Tomography. ACS Omega. [Link]
  • Request PDF: Convenient PET-tracer production via SuFEx 18F-fluorination of nanomolar precursor amounts.
  • Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates.
  • Moses, J. E. (2023). Sulfur fluoride exchange.
  • Cardinale, J., et al. (2017).
  • Al-Karmi, A. Z. (2014). Positron emission tomography (PET) imaging with 18F-based radiotracers.
  • Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-methoxybenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methoxybenzenesulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.

Introduction: Synthesis Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves two primary transformations:

  • Chlorosulfonation: The electrophilic substitution of 2-methoxyaniline (o-anisidine) using chlorosulfonic acid to introduce the sulfonyl chloride group. The regioselectivity is directed by the activating amino and methoxy groups.

  • Fluorination: The conversion of the resulting 3-amino-4-methoxybenzenesulfonyl chloride intermediate to the final sulfonyl fluoride product using a suitable fluorinating agent.

While the sequence is straightforward, each step presents unique challenges, from managing exothermic reactions and preventing side-product formation to ensuring the stability of intermediates. This guide will address these issues systematically.

Core Synthesis Workflow

Synthesis_Workflow Start 2-Methoxyaniline (o-Anisidine) Intermediate 3-Amino-4-methoxybenzenesulfonyl chloride Start->Intermediate Step 1: Chlorosulfonation (ClSO3H) Final 3-Amino-4-methoxybenzenesulfonyl fluoride Intermediate->Final Step 2: Fluorination (e.g., KF)

Caption: High-level overview of the two-step synthesis pathway.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Part 1: Chlorosulfonation of 2-Methoxyaniline

The chlorosulfonation of activated aromatic rings like 2-methoxyaniline is a highly exothermic and sensitive reaction. Proper control is paramount for success.

Q1: My yield of 3-amino-4-methoxybenzenesulfonyl chloride is significantly lower than expected. What are the likely causes?

A1: Low yields in this step typically stem from three primary issues: incomplete reaction, degradation of starting material/product, or competing side reactions.

  • Inadequate Temperature Control: This is the most common culprit. The reaction with chlorosulfonic acid is highly exothermic. If the temperature rises uncontrollably (typically above 10-15°C during addition), it can lead to the formation of dark, polymeric tars and other degradation byproducts.

  • Incorrect Stoichiometry: An insufficient amount of chlorosulfonic acid will result in an incomplete reaction. Conversely, a large excess can promote di-sulfonation or other side reactions. A molar ratio of approximately 3-5 equivalents of chlorosulfonic acid to the aniline is a common starting point.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce HCl and H₂SO₄, which reduces its potency for the desired reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Order of Addition: The recommended procedure is the slow, portion-wise addition of the 2-methoxyaniline to the chilled chlorosulfonic acid. A reverse addition can create localized "hot spots" and increase byproduct formation.

Q2: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material. Why did this happen and how can I prevent it?

A2: This indicates significant degradation, most likely due to oxidation of the electron-rich aniline starting material. The strong acidic and oxidizing nature of chlorosulfonic acid, especially at elevated temperatures, can easily decompose the substrate.

Preventative Measures:

  • Strict Temperature Management: Maintain the reaction temperature below 5°C, especially during the addition of the aniline. Use an ice-salt bath or a cryo-cooler for effective temperature control.

  • Slow and Controlled Addition: Add the 2-methoxyaniline very slowly to the stirred chlorosulfonic acid. This ensures the generated heat dissipates effectively.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.

Q3: How can I be sure the sulfonation occurred at the correct position (C5, para to the methoxy group and meta to the amino group)?

A3: The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) and amino (-NH₂) groups are both strongly activating, ortho-, para-directing groups. The sulfonation occurs at the position that is sterically most accessible and electronically favored, which is para to the powerful methoxy director and meta to the protonated amino group (-NH₃⁺) under the strongly acidic conditions. The formation of the desired isomer is generally highly favored. Confirmation should be done via analytical methods on the isolated intermediate or final product, primarily through ¹H NMR, where the coupling patterns of the aromatic protons will be definitive.

Part 2: Fluorination of the Sulfonyl Chloride

The conversion of the sulfonyl chloride to the sulfonyl fluoride is a nucleophilic substitution at the sulfur center. The main challenges are achieving complete conversion and avoiding hydrolysis of the reactive sulfonyl chloride.

Q1: My fluorination reaction is sluggish or incomplete, leaving unreacted sulfonyl chloride. How can I improve the conversion rate?

A1: Incomplete conversion is often a matter of the fluorinating agent's reactivity, solubility, or reaction conditions.

  • Choice of Fluorinating Agent: Simple alkali fluorides like Potassium Fluoride (KF) are cost-effective but can have low solubility in organic solvents. Their effectiveness can be dramatically improved.

  • Use of a Phase-Transfer Catalyst: When using KF in a biphasic system (e.g., water/acetone), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often essential to shuttle the fluoride ion into the organic phase where the reaction occurs.[1]

  • Solvent System: A biphasic water/acetone mixture with KF has been shown to be a simple, mild, and effective system for this conversion, often leading to high yields.[2][3] Anhydrous polar aprotic solvents like acetonitrile or DMF can also be used, especially with more soluble fluoride sources.

  • Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can significantly increase the reaction rate without promoting significant side reactions.

  • Alternative Fluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST) or commercially available solids like Xtalfluor-E® can also be used for deoxyfluorination, but they are more expensive and require specific handling procedures.[4][5]

Troubleshooting Flowchart for Incomplete Fluorination dot digraph "Fluorination_Troubleshooting" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];

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Sources

Technical Support Center: 3-Amino-4-methoxybenzenesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 3-Amino-4-methoxybenzenesulfonyl fluoride. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific issues you may encounter during reactions involving this compound, presented in a question-and-answer format.

Question 1: I am observing a significantly low yield of my desired sulfonamide product. What are the likely causes and how can I improve it?

Probable Causes:

  • Incomplete Reaction: The nucleophilicity of your amine might be low, or steric hindrance could be impeding the reaction. The electrophilicity of the sulfonyl fluoride can also be a factor.

  • Hydrolysis of the Sulfonyl Fluoride: this compound can hydrolyze to the corresponding sulfonic acid, especially in the presence of water and under basic or acidic conditions. This sulfonic acid will not react with your amine to form a sulfonamide.

  • Competing Side Reactions of the Amino Group: The primary amino group on the benzenesulfonyl fluoride is also a nucleophile and can participate in side reactions.

  • Degradation of Starting Material: The stability of this compound can be a concern under harsh reaction conditions (e.g., high temperatures, strong acids or bases).

Solutions and Preventative Measures:

  • Optimize Reaction Conditions to Favor Sulfonamide Formation:

    • Catalysis: For weakly nucleophilic amines, consider using a catalyst to activate the sulfonyl fluoride. Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been shown to be effective in activating sulfonyl fluorides for reaction with a wide range of amines.[1]

    • Base Selection: Use a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the HF produced during the reaction. The choice of base is critical to avoid competition with your primary or secondary amine nucleophile.

    • Solvent Choice: Employ anhydrous aprotic solvents like acetonitrile, THF, or DMF to minimize hydrolysis of the sulfonyl fluoride. Ensure all glassware is thoroughly dried before use.

  • Minimize Hydrolysis:

    • Anhydrous Conditions: As mentioned, strictly anhydrous conditions are paramount. Dry your solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Control of pH: Maintain a neutral or slightly basic pH to prevent acid- or base-catalyzed hydrolysis.

  • Protect the Amino Group (If Necessary):

    • If self-condensation or other side reactions involving the amino group of the sulfonyl fluoride are suspected, consider protecting it as an acetamide. The acetyl group can be removed later by hydrolysis.

Experimental Protocol: Catalytic Amidation of a Sulfonyl Fluoride

  • To a dried flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and Ca(NTf₂)₂ (10 mol%).

  • Add anhydrous solvent (e.g., acetonitrile or THF).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.5 equiv.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Question 2: My final product is contaminated with colored impurities. What are these and how can I remove them?

Probable Causes:

  • Azo Coupling: The primary amino group of this compound can be diazotized by any residual nitrous acid (formed from nitrites in reagents or atmospheric nitrogen oxides). The resulting diazonium salt can then couple with another molecule of the starting material or the product to form colored azo compounds.

  • Oxidation of the Aniline Moiety: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. This can be exacerbated by the presence of trace metals or air.

Solutions and Preventative Measures:

  • Prevent Diazotization and Azo Coupling:

    • High-Purity Reagents: Use reagents that are free from nitrite impurities.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) will minimize the formation of nitrous acid from atmospheric oxides of nitrogen.

    • Scavengers: If nitrite contamination is suspected, a small amount of a nitrous acid scavenger, such as sulfamic acid or urea, can be added to the reaction mixture.

  • Minimize Oxidation:

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT, may be beneficial, although compatibility with your reaction should be verified.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is often effective at separating the desired sulfonamide from colored impurities.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Activated Carbon Treatment: A solution of the crude product can be treated with activated carbon to adsorb colored impurities, followed by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in reactions with this compound?

A1: Based on the reactivity of its functional groups, the most common potential side products are:

  • 3-Amino-4-methoxybenzenesulfonic acid: Formed by the hydrolysis of the sulfonyl fluoride group. This is often a major byproduct if moisture is not rigorously excluded from the reaction.

  • Dimerization/Polymerization Products: Self-reaction of the starting material, where the amino group of one molecule attacks the sulfonyl fluoride of another, can lead to oligomeric or polymeric sulfonamides.

  • Azo Compounds: As discussed in the troubleshooting guide, these can form via diazotization and coupling reactions of the primary amine.

  • O-Demethylated Products: Under strongly acidic conditions (e.g., using HBr or BBr₃), the methoxy group can be cleaved to a hydroxyl group.[2]

  • Products of Electrophilic Aromatic Substitution: The amino and methoxy groups are activating and ortho-, para-directing. In the presence of strong electrophiles, substitution on the aromatic ring can occur.

Q2: How can I best monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques.

  • TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed.

  • LC-MS: Offers more detailed information, allowing for the identification of the desired product and potential side products by their mass-to-charge ratio.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a cool, dry place, away from moisture and light. It is best stored under an inert atmosphere in a tightly sealed container.

Data Summary

Table 1: Common Side Products and Their Potential Causes

Side ProductStructurePotential Cause(s)
3-Amino-4-methoxybenzenesulfonic acidHO-SO₂-C₆H₃(NH₂)(OCH₃)Hydrolysis of the sulfonyl fluoride
Dimeric/Polymeric Sulfonamides[-HN-C₆H₃(OCH₃)-SO₂-]nSelf-condensation of the starting material
Azo CompoundsAr-N=N-Ar'Diazotization of the amino group followed by coupling
3-Amino-4-hydroxybenzenesulfonyl fluorideF-SO₂-C₆H₃(NH₂)(OH)O-Demethylation of the methoxy group

Visual Guides

Reaction Pathways

cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start 3-Amino-4-methoxy- benzenesulfonyl fluoride + R₂NH Product Desired Sulfonamide Start->Product Base, Anhydrous Solvent Hydrolysis_Product 3-Amino-4-methoxy- benzenesulfonic acid Start->Hydrolysis_Product H₂O Dimer Dimeric/Polymeric Sulfonamides Start->Dimer Self-reaction Azo Azo Compounds Start->Azo Nitrous Acid, Coupling

Caption: Main reaction and common side reaction pathways.

Troubleshooting Workflow

Start Problem with Reaction Low_Yield Low Yield? Start->Low_Yield Yes Colored_Impurity Colored Impurities? Start->Colored_Impurity No Check_Conditions Check Reaction Conditions: - Anhydrous? - Correct Base? - Temperature? Low_Yield->Check_Conditions Check_Purity Check Reagent Purity (Nitrite Contamination?) Colored_Impurity->Check_Purity Use_Catalyst Consider Catalyst (e.g., Ca(NTf₂)₂) Check_Conditions->Use_Catalyst If conditions are optimal Inert_Atmosphere Use Inert Atmosphere Check_Purity->Inert_Atmosphere If purity is good Purify Purification Strategy: - Chromatography - Recrystallization - Carbon Treatment Inert_Atmosphere->Purify

Caption: A workflow for troubleshooting common issues.

References

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937–14941. [Link]
  • Grygorenko, O. O., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(29), 5469–5474. [Link]
  • Cook, A. H., Heilbron, I. M., & Reed, K. J. (1945). Sulphonamides derived from substituted anilines. Journal of the Chemical Society (Resumed), 182. [Link]
  • O'Brien, A. G., et al. (2017). Synthesis of sulfonamides from sulfinate salts and amines or anilines.
  • Chem-Station. (2024).
  • Graham, T. H., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]
  • Vaitkute, A., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
  • Hariharan, M., et al. (1992).
  • Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090. [Link]
  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(11), 1755–1762. [Link]
  • Zeng, J.-L., et al. (2021). Generating Monofluoro-Substituted Amines and Amino Acids by the Interaction of Inexpensive KF and Sulfamidates.
  • El-Dean, A. M. K., et al. (2020). Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines.
  • Moore, S., & Stein, W. H. (1954). Procedures for the chromatographic determination of amino acids on 4% cross-linked sulfonated polystyrene resins. Journal of Biological Chemistry, 211(2), 893-906. [Link]
  • Liskamp, R. M. J., et al. (2009). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors.
  • Mykhailiuk, P. K. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

Sources

Technical Support Center: Purification of Crude 3-Amino-4-methoxybenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Amino-4-methoxybenzenesulfonyl fluoride (CAS 498-74-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot and optimize your experiments effectively.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents.[1] Its structure, containing both a nucleophilic aromatic amine and a reactive sulfonyl fluoride group, presents unique purification challenges. Common impurities often include unreacted starting materials, byproducts from the synthetic route (such as sulfonic acids), and degradation products.[2] This guide provides a structured approach to tackling these issues through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common impurities in crude this compound and how do they arise?

Understanding the potential impurities in your crude material is the first step toward a successful purification strategy. The impurity profile is highly dependent on the synthetic route employed. A common route is the fluorination of the corresponding sulfonyl chloride.

Common Impurities & Their Origins:

ImpurityOriginImpact on Purification
3-Amino-4-methoxybenzenesulfonic acid Hydrolysis of the sulfonyl fluoride or sulfonyl chloride starting material.[2]Highly polar; can often be removed by aqueous washes or chromatography.
Unreacted 3-Amino-4-methoxybenzenesulfonyl chloride Incomplete fluorination reaction.Can co-purify with the product; may hydrolyze during workup.
Inorganic Salts (e.g., KF, KCl) Byproducts of the fluorination reaction.[3]Typically removed by aqueous workup.
Starting Amines/Anilines If the synthesis starts from a different aniline derivative.Can have similar polarity to the product, making separation challenging.[4]
Polymeric byproducts Can occur with aromatic amines under certain conditions.[5]Often have low solubility and can be removed by filtration or chromatography.

Expert Insight: The primary byproduct to be concerned about is the corresponding sulfonic acid. Sulfonyl fluorides are generally more stable to hydrolysis than sulfonyl chlorides, but the crude reaction mixture can still contain significant amounts of the sulfonic acid if moisture is present during the reaction or workup.

FAQ 2: My crude material is a dark, oily residue. What is the best initial purification step?

A dark, oily crude product often indicates the presence of multiple impurities, including colored byproducts and residual solvents. A multi-step approach is typically necessary.

Recommended Initial Purification Workflow:

G crude Crude Oily Product extraction Acid-Base Extraction crude->extraction Dissolve in organic solvent (e.g., EtOAc) recrystallization Recrystallization extraction->recrystallization Isolate and dry organic layer chromatography Column Chromatography recrystallization->chromatography If impurities remain pure Pure Product recrystallization->pure If high purity is achieved chromatography->pure Collect pure fractions G cluster_purification Purification cluster_analysis Purity Analysis extraction Acid-Base Extraction recrystallization Recrystallization extraction->recrystallization chromatography Column Chromatography recrystallization->chromatography pure Pure Product chromatography->pure mp Melting Point tlc TLC hplc HPLC nmr NMR crude Crude Product crude->extraction pure->mp pure->tlc pure->hplc pure->nmr

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low to No Formation of the Desired Product

This is one of the most common issues in sulfonamide synthesis. The causes can range from reactant quality to suboptimal reaction conditions.[1][2]

Possible Causes & Recommended Solutions:

  • Degraded or Impure Starting Materials:

    • Sulfonyl Chloride Instability: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, converting them into the corresponding and unreactive sulfonic acid.[3][4]

      • Solution: Always use a fresh bottle of sulfonyl chloride or purify it before use. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Amine Purity: Impurities in the amine can lead to unwanted side reactions.

      • Solution: Verify the purity of your amine using techniques like NMR or LC-MS before starting the reaction.[1]

  • Incorrect Reaction Conditions:

    • Suboptimal Temperature: Temperature control is critical. Some reactions require initial cooling to manage the exothermic nature of the initial addition, followed by heating to drive the reaction to completion.[1]

      • Solution: Add the sulfonyl chloride solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C) to control the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature or heat as necessary, while monitoring its progress.[1]

    • Insufficient Reaction Time: The reaction may simply not have had enough time to go to completion, especially with less nucleophilic amines.[5]

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][6][7]

  • Ineffective Base or Solvent:

    • Base Selection: The base neutralizes the HCl generated during the reaction. If the base is not strong enough or is sterically hindered, the reaction can stall.[2][4] Common bases include pyridine and triethylamine (TEA).[4]

      • Solution: Ensure the chosen base is suitable for your specific amine and sulfonyl chloride. For less reactive amines, a stronger, non-nucleophilic base might be required.[1] Ensure the base is dry, as any moisture can contribute to the hydrolysis of the sulfonyl chloride.[1]

    • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[1] Protic solvents, for instance, can react with the sulfonyl chloride.

      • Solution: Use anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3][8] The choice of solvent can significantly impact reaction efficiency.[2]

Problem 2: Formation of Significant Side Products

The presence of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce your yield.

Common Side Products & Mitigation Strategies:

  • Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, especially if the sulfonamide product is deprotonated by the base.

    • Solution: Employ a slow, dropwise addition of the sulfonyl chloride to the amine solution.[2] Using a slight excess of the amine can also help to minimize this side reaction.[2]

  • Reaction with Solvent or Base: Certain solvents or bases can be reactive under the reaction conditions. For example, pyridine can sometimes act as a nucleophile.

    • Solution: Carefully select an inert solvent and a non-nucleophilic base, particularly when working with highly reactive sulfonyl chlorides.

Problem 3: Difficulty in Product Isolation and Purification

Sulfonamides are often crystalline solids, but their purification can be challenging due to the presence of unreacted starting materials, the base, or side products.[5]

Purification Challenges & Solutions:

  • Removal of Excess Base: Tertiary amine bases like pyridine and triethylamine can be difficult to remove completely by simple evaporation.[3]

    • Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the amine base, forming a salt that is soluble in the aqueous layer and can be easily separated.[3]

  • Removal of Hydrolyzed Sulfonyl Chloride: The sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride can co-purify with your product.

    • Solution: A wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) during the workup will deprotonate the acidic sulfonic acid, allowing it to be extracted into the aqueous phase.[3]

  • Product Solubility Issues: The product may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: To maximize recovery, perform multiple extractions of the aqueous layer with your organic solvent.[1]

  • Chromatography Challenges: The polarity of your sulfonamide might be very similar to that of the impurities, making separation by column chromatography difficult.

    • Solution: Screen a variety of solvent systems for column chromatography. A common eluent is a mixture of hexane and ethyl acetate.[3] If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of sulfonamide synthesis from a sulfonyl chloride and an amine?

The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[10][11] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Q2: How does the nucleophilicity of the amine affect the reaction?

The nucleophilicity of the amine is a critical factor. Primary aliphatic amines are generally highly reactive.[11][12] Secondary amines and aromatic amines are less nucleophilic and may require more forcing conditions, such as heating, to drive the reaction to completion.[5][11] For very unreactive amines, alternative synthetic routes, such as transition-metal-catalyzed cross-coupling reactions, may be necessary.[5][13]

Q3: What role does the base play, and how do I choose the right one?

The primary role of the base is to scavenge the HCl produced during the reaction.[4] Pyridine is a commonly used base that can also act as a nucleophilic catalyst.[10] Triethylamine (TEA) is another common non-nucleophilic base.[3] The choice of base depends on the reactivity of your substrates. For sensitive substrates, a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) might be preferable to avoid side reactions. The base should be strong enough to deprotonate the amine without causing undesired side reactions.[1]

Q4: Are there greener alternatives to traditional solvents for sulfonamide synthesis?

Yes, recent research has focused on developing more environmentally friendly protocols. Deep eutectic solvents (DESs), such as those based on choline chloride, have been shown to be effective and reusable media for sulfonamide synthesis, often allowing for reactions to proceed at room temperature under aerobic conditions.[14] Additionally, methods using water or ethanol as solvents with an in-situ generation of the sulfonyl chloride from thiols have been developed as greener alternatives.[15]

Q5: How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring the consumption of starting materials and the formation of the product.[6][7] A co-spot of the reaction mixture with the starting materials can help in identifying the respective spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the concentrations of reactants and products over time.[16][17][18]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a general procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2-2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for the determined optimal reaction time (monitored by TLC or LC-MS). Gentle heating may be required for less reactive substrates.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove unreacted sulfonyl chloride as sulfonic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for Reaction Monitoring by TLC
  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a suitable solvent (e.g., ethyl acetate).

  • Spotting: On a TLC plate, spot the starting amine, the starting sulfonyl chloride (if stable), and the reaction mixture. A co-spot of the starting materials and the reaction mixture is also recommended.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for amines).

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Visualizations

General Sulfonamide Synthesis Workflow

Sulfonamide Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine + Base in Anhydrous Solvent Addition Slow Addition at 0 °C Amine->Addition SulfonylChloride Sulfonyl Chloride in Anhydrous Solvent SulfonylChloride->Addition Stirring Stir at RT or Heat Addition->Stirring Workup Aqueous Workup (Acid/Base Washes) Stirring->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification FinalProduct Pure Sulfonamide Purification->FinalProduct

Caption: A general workflow for sulfonamide synthesis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckReagents Verify Purity of Starting Materials Start->CheckReagents ReagentsOK Reagents Pure CheckReagents->ReagentsOK OptimizeConditions Optimize Reaction Conditions ReagentsOK->OptimizeConditions Yes RepurifyReagents Solution: Re-purify or Use Fresh Reagents ReagentsOK->RepurifyReagents No ConditionsOK Conditions Optimized OptimizeConditions->ConditionsOK CheckWorkup Analyze Workup & Purification ConditionsOK->CheckWorkup Yes VaryTempTime Solution: Vary Temperature & Reaction Time ConditionsOK->VaryTempTime No (Temp/Time) ScreenBaseSolvent Solution: Screen Different Bases & Solvents ConditionsOK->ScreenBaseSolvent No (Base/Solvent) OptimizePurification Solution: Optimize Extraction pH & Purification Method CheckWorkup->OptimizePurification

Caption: A decision tree for troubleshooting low yields.

References

  • Ovung, A., & Bhattacharyya, J. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Shaikh, I. N., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-217. [Link]
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9319–9324. [Link]
  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 7(10), 1089-1114. [Link]
  • Wikipedia. (n.d.). Sulfonamide. [Link]
  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5825–5830. [Link]
  • Al-Masoudi, N. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]
  • MEDSimplified. (2020, July 21). Sulfonamides: Mechanism of action [Video]. YouTube. [Link]
  • An, G., & Kim, H. R. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Bulletin of the Korean Chemical Society, 31(4), 929-931. [Link]
  • ResearchGate. (n.d.).
  • Vitale, P., & Capriati, V. (2021). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ChemSusChem, 14(15), 3149-3156. [Link]
  • Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 784-804. [Link]
  • Bull, J. A., & Luisi, R. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(33), 6436-6453. [Link]
  • Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 219-236). Royal Society of Chemistry. [Link]
  • Perna, F. M., et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 23(16), 5945-5953. [Link]
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
  • Google Patents. (n.d.).
  • Chen, J., et al. (2022). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry, 24(17), 6649-6661. [Link]
  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32901-32924. [Link]
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
  • ResearchG
  • Yang, W., et al. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science, 362(2), 482-488. [Link]
  • YMER. (n.d.).
  • PubMed. (n.d.). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. [Link]
  • Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]

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Stability and hydrolysis of 3-Amino-4-methoxybenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-4-methoxybenzenesulfonyl fluoride (CAS 498-74-8).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights into its stability and hydrolysis, enabling you to anticipate challenges, troubleshoot experiments effectively, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and behavior of this compound in typical laboratory settings.

Q1: What makes arylsulfonyl fluorides like this one different from sulfonyl chlorides?

A1: The key difference lies in the stability endowed by the sulfur-fluorine (S-F) bond. Compared to the sulfur-chlorine (S-Cl) bond in sulfonyl chlorides, the S-F bond is stronger and less polarized.[3] This confers significantly greater resistance to hydrolysis and thermolysis.[4][5] While a sulfonyl chloride might rapidly decompose in the presence of ambient moisture, this compound is substantially more robust, making it more suitable for use in aqueous media or under conditions where moisture is difficult to exclude.[5][6]

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical to maintain the compound's integrity.

  • Short-Term Storage (Days to Weeks): Store in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature is suitable.

  • Long-Term Storage (Months to Years): For optimal preservation, store at -20°C or below in a sealed container with a desiccant.

  • Handling: Always handle the compound in a well-ventilated area, preferably a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin or eyes.[7] Although more stable than sulfonyl chlorides, sulfonyl fluorides are still reactive electrophiles and should be handled with care.

Q3: I'm preparing a stock solution in DMSO. Is this stable? What about aqueous buffers?

A3:

  • Aprotic Organic Solvents (DMSO, DMF, Acetonitrile): this compound is generally stable in dry aprotic solvents. However, it is crucial to use anhydrous-grade solvents, as residual water can lead to slow hydrolysis over time. Prepare stock solutions fresh when possible, or store them under an inert atmosphere (e.g., argon or nitrogen) at -20°C for short-term use.

  • Aqueous Buffers: The stability in aqueous solutions is highly dependent on pH and temperature.[6] While significantly more stable than sulfonyl chlorides, hydrolysis will occur. The rate is generally slowest at neutral to slightly acidic pH and accelerates under basic conditions (pH > 8).[8] This is because the hydroxide ion (OH⁻) is a much stronger nucleophile than water.

Q4: What are the primary degradation products I should look for?

A4: The main degradation pathway is hydrolysis of the sulfonyl fluoride group. This reaction yields 3-Amino-4-methoxybenzenesulfonic acid and a fluoride ion.[6] In the presence of other nucleophiles (e.g., primary/secondary amines in a buffer like Tris), you may also see the formation of the corresponding sulfonamide.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues.

Problem Potential Cause(s) Related to Stability Recommended Action(s) & Troubleshooting Steps
Low or no yield in my sulfonamide synthesis reaction. 1. Degraded Starting Material: The this compound may have hydrolyzed due to improper storage or handling. 2. Hydrolysis During Reaction: The reaction conditions (e.g., aqueous base, high temperature) may be causing rapid hydrolysis, which competes with your desired reaction.1. Verify Starting Material Purity: Analyze a small sample of your starting material by ¹H or ¹⁹F NMR, or LC-MS. Compare it to a fresh standard or the supplier's certificate of analysis. Look for the appearance of sulfonic acid peaks. 2. Run a Control Experiment: Set up your reaction under the exact same conditions but without your nucleophile. Monitor the disappearance of the starting material over time using HPLC or TLC to quantify its hydrolytic stability under your specific reaction conditions. 3. Modify Reaction Conditions: If hydrolysis is significant, consider using an organic base (e.g., triethylamine, DIPEA) in an anhydrous aprotic solvent instead of an aqueous base.
Inconsistent results in a biological assay (e.g., covalent inhibition). 1. Stock Solution Instability: The compound may be degrading in your DMSO stock or aqueous assay buffer over the course of the experiment. The actual concentration of the active sulfonyl fluoride is decreasing over time. 2. Buffer Reactivity: Your assay buffer may contain nucleophiles (e.g., Tris, glycine) that are reacting with the sulfonyl fluoride.1. Time-Course Stability Study: Prepare your final assay dilution and analyze its concentration via HPLC at t=0 and then at several time points throughout your experiment's duration (e.g., 1h, 4h, 24h). This will determine the compound's half-life in your specific assay medium.[8] 2. Switch to a Non-Nucleophilic Buffer: If buffer reactivity is suspected, switch to a buffer system like HEPES or phosphate-buffered saline (PBS), which are less nucleophilic.[8] 3. Prepare Solutions Fresh: Always prepare the final dilutions immediately before adding them to the assay. Avoid freeze-thaw cycles of aqueous solutions.
Unexpected peaks appear in my LC-MS or NMR analysis. 1. Hydrolysis Product: The most common unexpected peak will be the corresponding sulfonic acid (M-19+18; loss of F, addition of OH). 2. Reaction with Solvent/Buffer: If using a reactive solvent or buffer, you may see adducts (e.g., reaction with Tris buffer).1. Predict Degradation Products: Calculate the expected mass of 3-Amino-4-methoxybenzenesulfonic acid and search for it in your mass spectrometry data. 2. Analyze a "Forced Degradation" Sample: Intentionally degrade a small sample of your compound by dissolving it in a basic aqueous solution (e.g., pH 10 buffer) and warming it slightly. Analyze this sample by LC-MS to confirm the retention time and mass of the hydrolysis product.

Part 3: Experimental Protocols & Data

Protocol 1: Assessing Hydrolytic Stability via HPLC

This protocol provides a framework for determining the half-life (t½) of this compound in a specific buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous acetonitrile.

  • Preparation of Test Buffers: Prepare the aqueous buffers of interest (e.g., pH 5.0 Acetate, pH 7.4 PBS, pH 8.5 HEPES).

  • Initiation of Experiment:

    • Pre-warm 990 µL of the test buffer to the desired experimental temperature (e.g., 25°C or 37°C) in a sealed HPLC vial.

    • At t=0, add 10 µL of the 10 mM stock solution to the vial, cap immediately, and vortex gently. The final concentration will be 100 µM.

  • Time-Point Analysis:

    • Immediately inject a sample (t=0) onto a calibrated HPLC system with a suitable C18 column.

    • Store the vial at the experimental temperature and inject subsequent samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Monitor the peak area of the parent compound (this compound) at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The slope of the resulting line will be the negative of the degradation rate constant (-k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .

Illustrative Stability Data

The following table summarizes expected stability trends for a typical arylsulfonyl fluoride. Actual values for this compound should be determined experimentally.

pHBufferTemperature (°C)Expected Half-Life (t½) Trend
5.0Acetate25Long (> 72 hours)
7.4PBS25Moderate (e.g., 24-48 hours)
7.4PBS37Shorter (e.g., 10-20 hours)
8.5HEPES37Short (e.g., 4-10 hours)
10.0Carbonate25Very Short (< 2 hours)
Note: These are illustrative values. The electron-donating amino and methoxy groups on the ring may influence the precise rates.

Part 4: Visualizing Mechanisms and Workflows

Mechanism of Hydrolysis

The hydrolysis of this compound proceeds via nucleophilic attack on the electrophilic sulfur atom. Under basic conditions, the more potent nucleophile, hydroxide (OH⁻), accelerates the reaction significantly compared to neutral water.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products SulfonylFluoride Ar-SO₂(F) TS [Ar-SO₂(F)(Nu)]⁻ SulfonylFluoride->TS + Nu⁻ Nucleophile Nu⁻ (OH⁻ or H₂O) SulfonicAcid Ar-SO₂(Nu) TS->SulfonicAcid - F⁻ Fluoride F⁻

Caption: Base-catalyzed hydrolysis of an arylsulfonyl fluoride.

Troubleshooting Workflow for Low Reaction Yield

This decision tree guides a researcher through a logical process to diagnose the cause of a failed or low-yielding reaction.

Troubleshooting_Workflow Start Problem: Low Reaction Yield CheckPurity Step 1: Verify Purity of Starting Material (NMR, LC-MS) Start->CheckPurity PurityOK Is Purity >95%? CheckPurity->PurityOK Repurify Action: Purify or Obtain New Batch PurityOK->Repurify No CheckStability Step 2: Assess Stability in Reaction Conditions (Run control w/o nucleophile) PurityOK->CheckStability Yes IsStable Is it Stable? CheckStability->IsStable OptimizeConditions Action: Modify Conditions (Anhydrous solvent, organic base, lower temperature) IsStable->OptimizeConditions No CheckNucleophile Step 3: Evaluate Nucleophile Reactivity IsStable->CheckNucleophile Yes End Problem Likely with Nucleophile or Other Reagents CheckNucleophile->End

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Al-Badran, S., & Al-Mulla, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]
  • Louvel, D., et al. (2021). Metal-Free Visible-Light Synthesis of Arylsulfonyl Fluorides: Scope and Mechanism. Chemistry – A European Journal. [Link]
  • Zhu, Q., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. bioRxiv. [Link]
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of aryl sulfonyl fluorides. [Link]
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. [Link]
  • CAS Common Chemistry. (n.d.). This compound. [Link]
  • Sharpless, K. B., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals. [Link]
  • ResearchGate. (n.d.). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]
  • PubMed. (n.d.).
  • Centers for Disease Control and Prevention (CDC). (n.d.). NMAM 6012: Sulfuryl Fluoride. [Link]
  • National Center for Biotechnology Information (NCBI). (n.d.). 7. ANALYTICAL METHODS. [Link]

Sources

Technical Support Center: Scaling Up the Production of Substituted Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of substituted sulfonyl fluorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and safe manufacturing of these valuable compounds.

I. Troubleshooting Guides

A. Challenges in Synthesis Scale-Up
1. Incomplete Conversion from Sulfonyl Chlorides

Question: We are scaling up the synthesis of an aryl sulfonyl fluoride from the corresponding sulfonyl chloride using potassium fluoride (KF), but we are observing incomplete conversion and residual sulfonyl chloride in the final product. How can we drive the reaction to completion?

Answer: This is a common issue when scaling up the classic halogen exchange (Halex) reaction. Several factors can contribute to incomplete conversion:

  • Low Solubility of KF: Potassium fluoride has poor solubility in many organic solvents, which limits its effective concentration and reactivity.[1]

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized depletion of KF near the sulfonyl chloride droplets or dissolved substrate, creating a diffusion-limited reaction.

  • Water Content: While trace amounts of water can sometimes facilitate the dissolution of fluoride salts, excess water can lead to hydrolysis of the sulfonyl chloride and the desired sulfonyl fluoride product, forming the corresponding sulfonic acid.[2][3]

Troubleshooting Protocol:

  • Fluoride Source and Additives:

    • Consider using spray-dried potassium fluoride, which has a higher surface area and is more reactive.

    • Potassium bifluoride (KHF₂) can be a more effective fluoride source as it often shows better solubility and reactivity.[3]

    • The use of phase-transfer catalysts, such as 18-crown-6 ether or quaternary ammonium salts (e.g., tetrabutylammonium bromide), can significantly enhance the reaction rate by transporting the fluoride ion into the organic phase.[1]

  • Solvent Selection and Reaction Conditions:

    • Aprotic polar solvents like acetonitrile or DMF are generally preferred.

    • Increasing the reaction temperature can improve both the solubility of KF and the reaction kinetics. However, monitor for thermal degradation of your substrate and product.

    • Consider using a biphasic system, such as water/acetone, which has been shown to be effective for this transformation.[4]

  • Process Engineering:

    • Ensure vigorous mechanical stirring to overcome mass transfer limitations. Baffled reactors are highly recommended for larger scales.

    • Monitor the reaction progress closely using in-process controls (IPCs) like HPLC, GC, or ¹⁹F NMR to determine the optimal reaction time.

2. Side Reactions and Impurity Formation from Sulfonic Acids

Question: We are attempting a one-pot, two-step synthesis of a sulfonyl fluoride from a sulfonic acid by first converting it to the sulfonyl chloride in situ. We are observing significant byproduct formation, including sulfonic acid anhydrides. How can we minimize these side reactions?

Answer: The formation of sulfonic acid anhydrides is a common side reaction when activating sulfonic acids.[5][6] This typically occurs when two molecules of the sulfonic acid react with the activating agent or when the activated intermediate reacts with another molecule of the sulfonic acid.

Troubleshooting Protocol:

  • Choice of Activating Agent:

    • Traditional methods often use reagents like thionyl chloride or oxalyl chloride. The choice of reagent can influence the reaction profile.

    • A combination of cyanuric chloride and a catalyst like tetrabutylammonium bromide (TBAB) has been reported to be effective for the in-situ formation of sulfonyl chlorides from sulfonic acids before the addition of a fluoride source.[1]

    • Deoxyfluorination agents like Xtalfluor-E® can directly convert sulfonic acids to sulfonyl fluorides, potentially avoiding the sulfonyl chloride intermediate and associated side reactions.[5][7]

  • Reaction Stoichiometry and Order of Addition:

    • Carefully control the stoichiometry of the activating agent. An excess may lead to other side reactions.

    • Slowly add the activating agent to the sulfonic acid solution to maintain a low concentration of the activated intermediate, which can minimize the formation of the anhydride.

    • Ensure the complete conversion to the sulfonyl chloride (if applicable) before adding the fluoride source. Monitor this step with an appropriate IPC.

  • Solvent and Temperature Control:

    • The choice of solvent can influence the solubility of intermediates and the reaction pathway.

    • Running the reaction at a lower temperature during the activation step can help to control the rate of competing side reactions.

B. Work-up and Purification Challenges
1. Difficult Separation of Sulfonyl Fluoride from Sulfonyl Chloride

Question: Our scaled-up batch of sulfonyl fluoride is contaminated with the starting sulfonyl chloride. Standard chromatographic purification is not viable at this scale. How can we effectively remove the residual sulfonyl chloride?

Answer: Sulfonyl fluorides and their corresponding sulfonyl chlorides often have very similar physical properties, making their separation by traditional methods like distillation or chromatography challenging, especially at scale.[8]

Troubleshooting Protocol:

  • Reactive Quenching:

    • Design a work-up procedure that selectively reacts with the more reactive sulfonyl chloride.

    • For example, a careful aqueous quench with a mild base or an amine can hydrolyze or form a sulfonamide from the residual sulfonyl chloride. The resulting sulfonic acid salt or sulfonamide will have significantly different solubility properties, allowing for separation by extraction.

    • The sulfonyl fluoride is generally more stable to hydrolysis under these conditions.[9]

  • Crystallization:

    • If your sulfonyl fluoride is a solid, explore different solvent systems for recrystallization. It may be possible to find a system where the sulfonyl fluoride crystallizes out, leaving the sulfonyl chloride in the mother liquor.

2. Product Instability During Work-up and Isolation

Question: We are observing a decrease in the purity of our aliphatic sulfonyl fluoride during aqueous work-up and subsequent purification steps. What could be the cause, and how can we mitigate this?

Answer: While generally stable, some sulfonyl fluorides, particularly aliphatic ones or those with certain functional groups, can be susceptible to hydrolysis or decomposition under harsh conditions.[10][11]

Troubleshooting Protocol:

  • pH Control:

    • Avoid strongly basic or acidic conditions during aqueous work-up. Use buffered solutions if necessary. The stability of sulfonyl fluorides can be pH-dependent.

  • Temperature Management:

    • Perform all work-up and isolation steps at reduced temperatures to minimize degradation.

  • Minimize Contact with Water:

    • If your product is particularly sensitive to hydrolysis, minimize its contact time with water. Use brine washes to aid phase separation and dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent removal.

  • Alternative Purification Methods:

    • If the product is thermally sensitive, avoid high-temperature distillation. Consider short-path distillation under high vacuum.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up sulfonyl fluoride synthesis?

A1: The primary safety concerns include:

  • Toxicity of Reagents: Many reagents used in sulfonyl fluoride synthesis, such as sulfuryl fluoride (SO₂F₂) and thionyl fluoride, are toxic gases.[12][13] Handling of these requires specialized equipment and engineering controls.

  • Hydrogen Fluoride (HF) Formation: Hydrolysis of fluoride-containing reagents or the sulfonyl fluoride product can generate highly corrosive and toxic hydrogen fluoride gas.[12] Ensure adequate ventilation and have appropriate personal protective equipment (PPE) and emergency response plans in place.

  • Exothermic Reactions: Some synthetic steps, particularly the initial reaction of a nucleophile with a highly reactive sulfur electrophile, can be exothermic. Implement appropriate temperature control and monitoring, especially during scale-up.

Q2: How can we reliably quantify the purity of our scaled-up sulfonyl fluoride product?

A2: A combination of analytical techniques is recommended for accurate purity assessment:

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for quantifying sulfonyl fluorides and detecting fluorine-containing impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for assessing the overall purity and quantifying non-fluorinated impurities. A suitable detector (e.g., FID, MS for GC; UV, MS for HPLC) should be chosen based on the properties of your compound.[14]

  • Quantitative NMR (qNMR): Using an internal standard, qNMR can provide a highly accurate measure of the absolute purity of the final product.

Q3: Are there "greener" or more sustainable methods for large-scale sulfonyl fluoride synthesis?

A3: Yes, the field is evolving towards more sustainable practices. Some approaches include:

  • Electrochemical Synthesis: The electrochemical oxidation of thiols or disulfides in the presence of a simple fluoride source like KF is a promising green alternative that avoids harsh oxidizing agents.[15]

  • Synthesis in Water: Recent research has explored the use of surfactant-based catalytic systems to enable nucleophilic fluorination of sulfonyl chlorides in water, reducing the reliance on volatile organic solvents.[16]

  • Catalytic Methods: The development of catalytic methods, such as those using transition metals, can reduce the need for stoichiometric reagents and improve atom economy.[17]

Q4: Our target sulfonyl fluoride seems to be unstable upon storage. What are the best practices for storing these compounds at scale?

A4: The stability of sulfonyl fluorides can vary significantly based on their structure.[2][18]

  • Moisture Exclusion: Store sulfonyl fluorides in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to protect them from atmospheric moisture and prevent hydrolysis.

  • Temperature Control: For thermally sensitive compounds, storage at reduced temperatures (e.g., in a refrigerator or freezer) is recommended.

  • Material Compatibility: Ensure that the storage containers are made of a material that is compatible with your compound and will not leach impurities.

III. Visualized Workflows

Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Sulfonyl_Chloride Substituted Sulfonyl Chloride Reaction_Vessel Reaction Vessel (Solvent, optional PTC) Sulfonyl_Chloride->Reaction_Vessel Fluoride_Source Fluoride Source (e.g., KF, KHF2) Fluoride_Source->Reaction_Vessel Sulfonyl_Fluoride_Crude Crude Sulfonyl Fluoride + Residual Sulfonyl Chloride Reaction_Vessel->Sulfonyl_Fluoride_Crude Quench Reactive Quench (e.g., mild base/amine) Sulfonyl_Fluoride_Crude->Quench Extraction Aqueous Extraction Quench->Extraction Drying Drying & Solvent Removal Extraction->Drying Pure_Product Pure Substituted Sulfonyl Fluoride Drying->Pure_Product

Caption: Workflow for Halex Synthesis and Purification.

One-Pot Synthesis from Sulfonic Acids

G Sulfonic_Acid Substituted Sulfonic Acid Activation Step 1: Activation (e.g., Cyanuric Chloride) Sulfonic_Acid->Activation In_Situ_Intermediate In Situ Sulfonyl Chloride (or other activated intermediate) Activation->In_Situ_Intermediate Fluorination Step 2: Fluorination (e.g., KHF2) In_Situ_Intermediate->Fluorination Crude_Product Crude Sulfonyl Fluoride Fluorination->Crude_Product Purification Work-up & Purification Crude_Product->Purification Final_Product Pure Sulfonyl Fluoride Purification->Final_Product

Caption: One-Pot Synthesis from Sulfonic Acids.

IV. References

  • Larraufie, M.-H., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

  • Chen, J., et al. (2023). Sulfur fluoride exchange. PMC - NIH. [Link]

  • Iannuzzi, M., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Zheng, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. [Link]

  • Di Micco, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH. [Link]

  • Thomson, B. J., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Ball Lab. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Kaur, J., et al. (2021). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

  • Qin, H.-L., & Sun, N. (2018). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • Ota, K., et al. (2023). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. The Journal of Organic Chemistry. [Link]

  • G. M., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • Moses, D. K., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. PubMed. [Link]

  • NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. CDC. [Link]

  • Zheng, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

  • Thomson, B. J., et al. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. [Link]

  • Ball, N. D., & Sanford, M. S. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]

  • Thomson, B. J., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH. [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

  • Kim, M.-S., et al. (2019). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. ResearchGate. [Link]

  • Osaka University. (2024). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides. ScienceDaily. [Link]

  • EURL-SRM. (2018). Analytical Observations Report concerning... Sulfuryl fluoride. [Link]

  • American Chemical Society. (2023). Sustainable synthesis of sulfonyl fluorides in water. ACS Green Chemistry. [Link]

  • Wu, J., et al. (2022). A) Synthetic routes to sulfonyl fluorides. B) Limitations of known... ResearchGate. [Link]

Sources

Preventing unwanted side reactions with the amino group during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Unwanted Side Reactions with the Amino Group

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The nucleophilic and basic nature of the amino group makes it a common site for unwanted side reactions during complex organic syntheses.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve these challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide - A Problem-Oriented Approach

This section is designed to address specific issues you may encounter during your experiments. Each question reflects a common experimental observation, followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My reaction is yielding a complex mixture of byproducts, and I suspect the primary amine is reacting promiscuously. How do I choose the right protecting group for my specific reaction conditions?

A1: The selection of an appropriate protecting group is the cornerstone of a successful synthesis involving multifunctional molecules. An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable when needed without affecting other functional groups.[2] The concept of "orthogonality" is critical here; it refers to the use of multiple protecting groups that can be removed under distinct chemical conditions.[3][4]

Root Cause Analysis:

  • Incompatible Protecting Group: The chosen protecting group may not be stable to the reaction conditions (e.g., using an acid-labile group in an acidic reaction).

  • Lack of Orthogonality: In a multi-step synthesis, the deprotection conditions for one group might be inadvertently cleaving another.[5]

Troubleshooting and Prevention Strategies:

  • Assess Reaction Conditions: Carefully map out the pH, temperature, and reagents used in your subsequent synthetic steps.

  • Consult a Compatibility Table: Utilize a table that summarizes the stability of common amine protecting groups to various reagents and conditions.

Table 1: Compatibility of Common Amino Protecting Groups

Protecting GroupAbbreviationStable to:Labile to:Key Considerations
tert-ButoxycarbonylBocBase, Hydrogenation, Nucleophiles[6][7]Strong Acid (e.g., TFA, HCl)[8][9]Acid-catalyzed deprotection can generate a tert-butyl cation, which may lead to side reactions with nucleophilic residues.[6][9][10]
9-FluorenylmethyloxycarbonylFmocAcid, Hydrogenation[11]Base (e.g., Piperidine)[8]The mild, basic deprotection conditions are advantageous for acid-sensitive substrates.[4]
CarbobenzyloxyCbz (or Z)Mild Acid, Mild Base[12]Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)[8][13]Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).

Experimental Protocol: General Procedure for Boc Protection of a Primary Amine

  • Dissolution: Dissolve the amine substrate in a suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate).[9][14]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-2.0 equivalents).[14]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14]

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.[14]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[14]

Diagram: Decision Tree for Amino Protecting Group Selection

G start Subsequent Reaction Conditions? acidic Acidic Conditions? start->acidic basic Basic Conditions? start->basic hydrogenation Hydrogenation? start->hydrogenation use_fmoc Use Fmoc Group acidic->use_fmoc Yes use_boc Use Boc Group acidic->use_boc No basic->use_fmoc No basic->use_boc Yes hydrogenation->use_boc Yes use_cbz Consider Cbz Group (if no reducible groups) hydrogenation->use_cbz No avoid_cbz Avoid Cbz Group hydrogenation->avoid_cbz Yes G peptide Peptide with Asp-Xaa cyclization Intramolecular Cyclization peptide->cyclization piperidine Piperidine (Base) piperidine->cyclization Catalyzes aspartimide Aspartimide Intermediate (Mass Neutral) cyclization->aspartimide piperidine_attack Piperidine Attack aspartimide->piperidine_attack hydrolysis Hydrolysis aspartimide->hydrolysis piperidide_adduct Piperidide Adducts (+51 Da) piperidine_attack->piperidide_adduct beta_peptide β-Aspartyl Peptide (Difficult to Separate) hydrolysis->beta_peptide

Caption: The reaction pathway leading to aspartimide formation and subsequent side products during Fmoc-SPPS.

Q3: My Boc deprotection is sluggish or incomplete, even with standard TFA treatment. What factors could be at play?

A3: While Boc deprotection with trifluoroacetic acid (TFA) is generally efficient, several factors can lead to incomplete reactions.

Root Cause Analysis:

  • Insufficient Acid Strength: The acidity of the deprotection cocktail may be too low. TFA is hygroscopic, and absorbed water can reduce its effective acidity. [15]* Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal. [15]* Substrate Solubility: Poor solubility of the starting material in the reaction solvent can result in a heterogeneous mixture and an incomplete reaction. [15]* Scavenger Issues: During deprotection, a reactive tert-butyl cation is formed, which can alkylate nucleophilic functional groups (e.g., in tryptophan or methionine residues). Scavengers are added to trap this cation, but if the scavenger is consumed or inappropriate, side reactions can occur. [6][9] Troubleshooting and Prevention Strategies:

  • Optimize Reaction Conditions:

    • Increase Acid Concentration: Use a higher concentration of TFA in DCM (e.g., 50% instead of 25%). [14] * Prolong Reaction Time: Extend the reaction time and continue to monitor the progress by TLC or LC-MS. [15] * Increase Temperature: Gentle heating can accelerate the reaction, but this should be done cautiously to avoid potential side reactions. [15]2. Use a Stronger Acidic System: If TFA is ineffective, consider switching to a more potent system like HCl in methanol or dioxane. [9]3. Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous solvents and TFA to prevent water from inhibiting the reaction. [15]4. Add Scavengers: For substrates containing nucleophilic residues, include scavengers like triisopropylsilane (TIS) or thioanisole in the deprotection cocktail to trap the tert-butyl cation. [9] Experimental Protocol: Boc Deprotection with TFA in DCM

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (0.1 to 0.5 M) in a round-bottom flask. [14]2. Reagent Addition: Add TFA to the solution. A common ratio is a 25-50% solution of TFA in DCM. [14]3. Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC. [14]4. Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly or neutralized. [14]

Section 2: Frequently Asked Questions (FAQs)

Q: What is racemization and how can it be minimized during peptide synthesis?

A: Racemization is the conversion of a chiral amino acid into an equal mixture of D- and L-enantiomers, which can compromise the biological activity of the final peptide. [16][17]It can occur through the abstraction of the α-proton of the amino acid, often facilitated by base or over-activation during the coupling step. [18][19]To minimize racemization, use coupling reagents known to suppress it, such as those containing HOBt or HOAt. [18]Additionally, protecting the imidazole nitrogen of histidine can greatly reduce its propensity for racemization. [18] Q: I'm observing diketopiperazine formation in my solid-phase synthesis. How can I avoid this?

A: Diketopiperazine (DKP) formation is a common side reaction at the dipeptide stage, especially in Fmoc-based synthesis and when proline is one of the first two residues. [18]The free N-terminus of the dipeptidyl-resin can attack the ester linkage to the resin, leading to cyclization and cleavage from the support. To prevent this, you can:

  • Use a sterically hindered resin, such as 2-chlorotrityl chloride resin. [18]* Couple the third amino acid immediately after the deprotection of the second to minimize the time the dipeptide is exposed to basic conditions. [20]* Incorporate the first two amino acids as a pre-formed dipeptide unit. [20][18] Q: Can I use Boc and Fmoc protection in the same synthesis?

A: Yes, this is a prime example of an orthogonal protection strategy. [5][21][22]The Fmoc group is base-labile, while the Boc group is acid-labile. This allows for the selective deprotection of one group while the other remains intact. This is particularly useful for synthesizing complex peptides, such as those with side-chain modifications or branching. [3]

References

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). PubMed.
  • Side Reactions on Amino Groups in Peptide Synthesis. (n.d.). ResearchGate.
  • Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.). ResearchGate.
  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (n.d.). BenchChem.
  • A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. (n.d.). BenchChem.
  • Technical Support Center: Preventing Side Reactions with Fmoc-Protected Amino Acids. (n.d.). BenchChem.
  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
  • Recent Advances in the Protection of Amine Functionality: A Review. (2020). ResearchGate.
  • Side reaction in peptide synthesis. (n.d.). SlideShare.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Side Reactions in Peptide Synthesis. (n.d.). Scribd.
  • Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Overview of Fmoc Amino Acids. (n.d.). ChemPep.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. (n.d.). BenchChem.
  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • The Chemistry of the Boc Protecting Group. (n.d.). BenchChem.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
  • Protective Groups. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Workup and Troubleshooting for Reactions Involving 3-Amino-4-methoxybenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3-Amino-4-methoxybenzenesulfonyl fluoride (CAS 498-74-8)[1][2]. This guide is designed to provide in-depth, field-proven insights into the practical challenges and nuances of working with this versatile reagent. Our focus is on providing causal explanations for experimental choices to empower you to troubleshoot effectively and optimize your synthetic procedures.

Part 1: Frequently Asked Questions - Reagent Profile, Handling, and Stability

This section addresses foundational questions about the reagent itself. Proper handling and understanding its stability are the first steps to a successful experiment.

Q1: What are the critical safety precautions for handling this compound?

A1: This compound is classified as corrosive and can cause severe skin burns and serious eye damage.[3] Always handle this reagent inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and must include:

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-retardant lab coat.

In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4] An eyewash station and safety shower must be readily accessible.[5]

Q2: What are the ideal storage conditions for this reagent to ensure its long-term stability?

A2: The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C. It should be protected from moisture to prevent slow hydrolysis of the sulfonyl fluoride group. For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: How stable is the sulfonyl fluoride moiety to hydrolysis during reactions and workup?

A3: A key feature of sulfonyl fluorides is their significantly greater hydrolytic stability compared to their sulfonyl chloride counterparts.[6][7] The strong Sulfur-Fluorine (S-F) bond makes them resistant to hydrolysis under neutral or acidic aqueous conditions.[8][9] However, stability is pH-dependent and decreases under basic conditions, which can lead to the formation of the corresponding 3-amino-4-methoxybenzenesulfonic acid.[7] This stability is advantageous for reactions conducted in the presence of water or protic solvents, but it's a critical factor to consider during workup.

Q4: My reaction is not proceeding to completion. What factors should I investigate?

A4: If you are experiencing low conversion, consider the following:

  • Nucleophile Reactivity: The primary amine or other nucleophile you are reacting with may not be sufficiently reactive. While sulfonyl fluorides are excellent electrophiles, their reaction is not as rapid as with sulfonyl chlorides.[10]

  • Base Stoichiometry: Most reactions of sulfonyl fluorides with amines require a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HF generated. Ensure you are using at least one equivalent of base. An excess may be needed if your amine starting material is a hydrochloride salt.

  • Temperature: Gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion, especially with less reactive nucleophiles.

  • Solvent: Ensure your solvent (e.g., acetonitrile, THF, DCM) is anhydrous, as water can compete as a nucleophile, albeit slowly.

Part 2: Troubleshooting Guide for Reaction Workup & Product Purification

The transition from reaction to a pure, isolated product is often the most challenging phase. This section provides a decision-making framework for common workup issues.

Q5: What is the best general-purpose quenching strategy for a reaction involving this reagent?

A5: The goal of quenching is to neutralize reactive species. A controlled addition of water is often sufficient to begin the workup process. If you suspect a significant amount of unreacted sulfonyl fluoride remains, you can add a small amount of a simple, volatile amine (e.g., a few drops of diethylamine) to the reaction mixture before adding water. This converts the unreacted starting material into a highly polar sulfonamide that is easily removed during the aqueous wash.

Q6: I'm observing a persistent emulsion during my aqueous extraction. How can I break it?

A6: Emulsions are common when dealing with amphiphilic molecules. To resolve this:

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

  • Filter: Pass the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30-60 minutes) allows the layers to separate.

Q7: My primary impurity is the sulfonic acid hydrolysis product. How can I effectively remove it?

A7: The sulfonic acid (3-amino-4-methoxybenzenesulfonic acid) is significantly more polar and acidic than your desired sulfonamide product. An extractive wash with a mild aqueous base is the most effective removal method.

  • Procedure: During the workup, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous phase. Avoid strong bases like NaOH, as they can promote hydrolysis of the desired sulfonamide product under certain conditions.

Q8: What are the recommended purification techniques for the final sulfonamide product?

A8: The two primary methods are recrystallization and column chromatography. The choice depends on the product's properties and the nature of the impurities.

Technique Best For Advantages Troubleshooting/Considerations
Recrystallization Crystalline solid products with impurities of different polarity.Highly efficient for achieving high purity (>99.5%). Scalable.Finding the right solvent system can be time-consuming. Product may "oil out" if cooled too quickly. Not effective for impurities with similar solubility.
Silica Gel Chromatography Oily products or when impurities have similar polarity to the product.Excellent separation of components. Applicable to a wide range of compounds.Can be lower yielding due to product loss on the column. More solvent-intensive and less scalable than recrystallization.[10]

Part 3: Experimental Protocols & Visualization

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a representative workflow for reacting this compound with a primary amine.

  • Reaction Setup: To a stirred solution of the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous acetonitrile (ACN, 0.2 M), add this compound (1.1 eq.) portion-wise at room temperature under an argon atmosphere.

  • Reaction Monitoring: Stir the reaction at 45°C. Monitor the disappearance of the limiting reagent by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and add deionized water (equal volume to the ACN).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of ACN).

  • Aqueous Wash: Combine the organic layers and wash sequentially with 5% aq. NaHCO₃ (2 x volume of ACN), and then with saturated aq. NaCl (brine) (1 x volume of ACN).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using either recrystallization (see Protocol 2) or silica gel chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general decision-making process for the workup and purification of a typical reaction.

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Phase Reaction Reaction Complete (TLC/LCMS) Quench Quench with H2O Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Base Wash with aq. NaHCO3 (Removes Sulfonic Acid) Extraction->Wash_Base Wash_Brine Wash with Brine (Breaks Emulsions) Wash_Base->Wash_Brine Dry Dry (Na2SO4) & Concentrate Wash_Brine->Dry Crude Crude Product Dry->Crude Is_Solid Is it a solid? Crude->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize  Yes Chromatography Column Chromatography Is_Solid->Chromatography  No / Impure Pure_Product Pure Product Recrystallize->Pure_Product Chromatography->Pure_Product

Caption: General workflow from reaction completion to pure product.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common purification issues.

G Start Crude Product Analysis Impure Product is Impure (TLC/NMR) Start->Impure Oily Product is an Oil Start->Oily LowYield Yield is Low Start->LowYield Recrystallize Action: Recrystallize from various solvents. Impure->Recrystallize Impurities have different polarity Chromatography Action: Purify via Silica Gel Chromatography. Impure->Chromatography Impurities have similar polarity Chromatography2 Action: Purify via Silica Gel Chromatography. Oily->Chromatography2 Yes CheckWash Action: Check aqueous layers for product (re-extract). LowYield->CheckWash Yes CheckReaction Action: Re-evaluate reaction conditions (time, temp, reagents). LowYield->CheckReaction No product in aqueous

Caption: Decision tree for troubleshooting crude product issues.

References

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry.
  • AK Scientific, Inc. (n.d.).
  • Wehr, W. (1957). U.S. Patent No. 2,777,844. U.S.
  • Amblard, F., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2025).
  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry.
  • Amblard, F., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed.
  • Thermo Fisher Scientific. (n.d.).
  • Enamine. (n.d.). Sulfonyl Fluorides.
  • MP Biomedicals. (2022).
  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • MacNeil, S. L., & Chan, T. H. (2009).
  • Moses, J. E., et al. (2023). Sulfur fluoride exchange. PMC.
  • BenchChem. (n.d.). Issues with 2-phenoxyethane-1-sulfonyl fluoride stability in aqueous solutions.
  • Zhang, G., et al. (2017). U.S. Patent No. 9,950,997B2. U.S.
  • Kim, D. S., et al. (2005). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters.
  • Chiarparin, E., et al. (2018). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Unconventional reactivity of sulfonyl fluorides.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-4-methoxybenzenesulphonyl fluoride.
  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Mujumdar, P., & Poulsen, S. A. (2015). Natural Product Primary Sulfonamides and Primary Sulfamates.
  • PubChemLite. (n.d.). 3-amino-4-methoxyphenylsulphonyl fluoride (C7H8FNO3S).
  • Sigma-Aldrich. (n.d.). 3-AMINO-4-METHYLBENZENESULFONYL FLUORIDE AldrichCPR.
  • CAS Common Chemistry. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-methoxybenzene-1-sulfonyl fluoride.
  • BLD Pharm. (n.d.). 3-Amino-4-methoxybenzene-1-sulfonyl fluoride.
  • PubChem. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid.
  • BLD Pharm. (n.d.). 3-Amino-4-methoxy-n,n-dimethyl-benzenesulfonamide.
  • ResearchGate. (n.d.). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors.

Sources

Validation & Comparative

Reactivity Showdown: A Comparative Guide to 3-Amino-4-methoxybenzenesulfonyl fluoride and Benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to an in-depth exploration of two pivotal reagents in synthetic chemistry: the classic workhorse, benzenesulfonyl chloride, and the modern, nuanced tool, 3-amino-4-methoxybenzenesulfonyl fluoride. This guide moves beyond surface-level descriptions to dissect the fundamental principles governing their reactivity, offering a clear, data-supported framework for selecting the optimal reagent for your specific application. We will explore the causality behind their divergent behaviors, from the stability of the sulfur-halogen bond to the subtle electronic influence of aromatic substituents, and provide practical, side-by-side experimental protocols to illustrate these differences in the laboratory.

Chapter 1: The Principles of Reactivity: A Tale of Two Halides and Electronic Fortunes

At its core, the reaction of a sulfonyl halide with a nucleophile (like an amine or alcohol) is a nucleophilic substitution at a tetracoordinate sulfur center. The reaction proceeds through an addition-elimination pathway, forming a transient trigonal bipyramidal intermediate.[1][2][3] However, the rate and success of this reaction are governed by two primary factors: the nature of the leaving group and the electrophilicity of the sulfur atom.

  • Leaving Group Ability : The halide atom's ability to depart and stabilize the resulting negative charge is paramount. Chloride (Cl⁻) is a larger, more polarizable ion and a weaker base than fluoride (F⁻). Consequently, chloride is a significantly better leaving group. This single fact establishes a fundamental reactivity hierarchy: sulfonyl chlorides are intrinsically more reactive electrophiles than their sulfonyl fluoride counterparts.[4][5]

  • Electrophilicity of the Sulfur Atom : The partial positive charge on the sulfur atom dictates its attractiveness to an incoming nucleophile. This charge is heavily modulated by the electronic properties of the substituents on the aromatic ring.

    • Electron-Withdrawing Groups (EWGs) pull electron density away from the sulfonyl group, intensifying the sulfur's positive charge and increasing reactivity.

    • Electron-Donating Groups (EDGs) push electron density into the sulfonyl group, diminishing the sulfur's positive charge and decreasing reactivity.[4][6]

Caption: General mechanism of nucleophilic substitution at a sulfonyl center.

Chapter 2: Head-to-Head Reactivity Analysis

The dramatic difference in reactivity between benzenesulfonyl chloride and this compound stems from the compounding effects of both the leaving group and the electronic environment.

  • Benzenesulfonyl Chloride : This is the benchmark reagent. It possesses an excellent chloride leaving group and an electronically neutral benzene ring. Its high, unattenuated electrophilicity makes it a potent sulfonylating agent that reacts readily with a wide range of nucleophiles.[7]

  • This compound : This molecule is engineered for lower reactivity and higher stability.

    • Leaving Group Effect : The strong S-F bond and the poor leaving group ability of fluoride already render it significantly less reactive than a sulfonyl chloride.[8][9]

    • Electronic Effect : This is the critical differentiator. The amino (-NH₂) group at the 3-position and the methoxy (-OCH₃) group at the 4-position are powerful electron-donating groups through resonance.[10][11] They flood the aromatic ring with electron density, which is relayed to the sulfonyl group. This electronic "push" substantially neutralizes the partial positive charge on the sulfur atom, making it a much weaker electrophile. The combined result is a molecule with dramatically attenuated reactivity. This reduced reactivity is not a flaw; it is a feature that enables a new class of controlled reactions.

Reactivity_Logic BSC Benzenesulfonyl Chloride BSC_LG Excellent Leaving Group (Cl⁻) BSC->BSC_LG has BSC_Elec Neutral Ring (No Electronic Effect) BSC->BSC_Elec has BSC_React HIGH REACTIVITY BSC_LG->BSC_React leads to BSC_Elec->BSC_React leads to AMBSF 3-Amino-4-methoxy- benzenesulfonyl fluoride AMBSF_LG Poor Leaving Group (F⁻) AMBSF->AMBSF_LG has AMBSF_Elec Strong Electron-Donating Groups (-NH₂, -OCH₃) AMBSF->AMBSF_Elec has AMBSF_React LOW REACTIVITY (Requires Activation) AMBSF_LG->AMBSF_React leads to AMBSF_Elec->AMBSF_React leads to Workflow cluster_BSC Protocol 1: Benzenesulfonyl Chloride cluster_AMBSF Protocol 2: this compound a1 1. Combine Amine & Base in DCM at 0 °C a2 2. Add Sulfonyl Chloride (Fast Reaction) a1->a2 a3 3. Stir 2-4h at RT a2->a3 a4 4. Aqueous Workup a3->a4 a5 5. Purify a4->a5 b1 1. Combine Sulfonyl Fluoride, Amine & Ca(NTf₂)₂ Catalyst b2 2. Heat to 60 °C (Activation Required) b1->b2 b3 3. Stir for 24h b2->b3 b4 4. Aqueous Workup b3->b4 b5 5. Purify b4->b5

Sources

The Discerning Electrophile: A Comparative Analysis of Substituted Benzenesulfonyl Fluorides for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Thiol—Expanding the Covalent Druggable Proteome

For decades, the reactive thiol of cysteine has been the low-hanging fruit for targeted covalent inhibitors. However, the vast landscape of the proteome demands a more versatile toolkit. Many compelling biological targets lack a suitably positioned cysteine, necessitating the development of electrophilic warheads that can engage other nucleophilic amino acid residues. Enter the substituted benzenesulfonyl fluorides, a class of privileged electrophiles that have risen to prominence through their unique balance of stability and "tunable" reactivity.[1][2]

Propelled by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," these reagents offer a reliable and modular approach to forging stable covalent bonds with tyrosine, lysine, serine, histidine, and threonine residues.[1][3] This guide provides an in-depth comparative analysis of substituted benzenesulfonyl fluorides, offering researchers, scientists, and drug development professionals a framework for selecting and applying these powerful tools. We will dissect the structure-activity relationships (SAR) that govern their performance, compare them to their sulfonyl chloride counterparts, and provide detailed experimental protocols to empower your research.

The Sulfonyl Halide Dichotomy: Fluoride vs. Chloride

The choice of the halide on a benzenesulfonyl scaffold is a critical design element that profoundly impacts its utility. While sulfonyl chlorides are often more readily available and can be more reactive in certain synthetic contexts, sulfonyl fluorides typically offer a superior profile for biological applications due to their exquisite balance of stability and reactivity.[4][5]

Key Performance Differentiators
  • Stability and Hydrolysis: Benzenesulfonyl fluorides exhibit significantly greater hydrolytic and thermal stability compared to the corresponding chlorides.[4] This is a crucial advantage in aqueous biological milieu, minimizing off-target reactions with water and ensuring the warhead reaches its intended protein target intact. While a sulfonyl chloride may rapidly decompose, a sulfonyl fluoride can persist long enough to find its binding pocket.[6][7]

  • Reactivity and Selectivity: Sulfonyl chlorides are often more indiscriminately reactive. In contrast, sulfonyl fluorides are considered more "discerning" electrophiles.[6] Their reaction is often catalyzed by the specific microenvironment of a protein binding pocket, a phenomenon described as "dormant awakening reactivity."[8] This leads to greater selectivity for the target protein over other biological nucleophiles. Furthermore, sulfonyl fluorides react chemoselectively to produce only sulfonylation products, whereas sulfonyl chlorides can sometimes lead to undesired side reactions.

  • Synthetic Handling: The enhanced stability of sulfonyl fluorides, particularly for heteroaromatic variants, makes them easier to handle, purify, and store compared to their often-labile chloride analogs.[6]

The following table summarizes the key comparative features:

FeatureBenzenesulfonyl FluoridesBenzenesulfonyl ChloridesRationale & Implications
Hydrolytic Stability HighLow to ModerateCrucial for in-vitro and in-vivo applications to minimize compound degradation and ensure target engagement.
Thermal Stability HighLowImportant for synthesis, purification, and long-term storage of compounds.
Reactivity Moderate & TunableHigh & Often IndiscriminateFluorides allow for "Goldilocks" reactivity; potent enough to react with the target but stable enough to avoid widespread off-target effects.
Selectivity High (often protein-catalyzed)ModerateThe SuFEx reaction of fluorides is highly sensitive to the protein microenvironment, enhancing target specificity.
Synthetic Utility Privileged for biological probesBroadly used in synthesisChlorides can be more effective for certain transformations, e.g., with sterically hindered amines.[5]

Structure-Activity & Structure-Stability Relationships: The Art of Tuning Reactivity

The reactivity of a benzenesulfonyl fluoride is not monolithic; it can be finely tuned by the electronic and steric nature of substituents on the aromatic ring. Understanding these relationships is paramount for designing a probe or inhibitor with the desired balance of stability and potency.

Electronic Effects

The electrophilicity of the sulfur atom is directly influenced by the electronic properties of the ring substituents. This relationship can be rationalized using Hammett principles, which correlate reaction rates with substituent constants (σ).[9][10][11]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) are deactivating groups that pull electron density away from the sulfonyl moiety.[12] This increases the partial positive charge on the sulfur atom, making it more electrophilic and thus more reactive. Consequently, EWGs decrease the stability of the sulfonyl fluoride, leading to faster hydrolysis and faster reaction with nucleophilic amino acids.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) are activating groups that donate electron density to the ring. This reduces the electrophilicity of the sulfur atom, making the sulfonyl fluoride less reactive and more stable.

The position of the substituent (ortho, meta, or para) is also critical. Both ortho and para substituents can exert strong resonance effects, while meta substituents primarily act through inductive effects.[12] For example, a para-nitro group will strongly increase reactivity due to its ability to delocalize the transient negative charge developed during nucleophilic attack.

The following diagram illustrates the general principles of electronic tuning:

Caption: Electronic effects of substituents on benzenesulfonyl fluoride reactivity.

Steric Effects

Steric hindrance around the sulfonyl fluoride group can significantly impact its stability and reactivity.

  • Ortho Substitution: Bulky groups at the ortho position can sterically shield the sulfur atom from an incoming nucleophile, including water. This steric protection dramatically increases the hydrolytic and metabolic stability of the sulfonyl fluoride. A study on the metabolic stability of various aryl sulfonyl fluorides found that 2,4,6-trisubstituted derivatives exhibited the highest stability in rat serum, highlighting the powerful effect of multi-substitution and, in particular, di-ortho substitution.[11]

This principle allows for the design of highly stable probes for in vivo applications where minimizing metabolic degradation is critical.

Experimental Protocols for Comparative Analysis

Objective comparison requires robust and reproducible experimental data. Here, we provide step-by-step methodologies for key experiments to characterize and compare substituted benzenesulfonyl fluorides.

Protocol 1: Assessment of Aqueous Stability by HPLC

This protocol determines the hydrolytic half-life (t₁/₂) of a benzenesulfonyl fluoride in a physiologically relevant buffer.

Rationale: A self-validating system is established by monitoring the disappearance of the parent compound over time using a standard analytical technique. The use of a low percentage of organic co-solvent minimizes its impact on the measurement.

Materials:

  • Substituted benzenesulfonyl fluoride test compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector and a C18 reversed-phase column

  • HPLC-grade acetonitrile (ACN) and water

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in anhydrous DMSO.

  • Incubation: In a thermostatted autosampler vial at 37°C, add 990 µL of pre-warmed PBS (pH 7.4).

  • Initiate the reaction by adding 10 µL of the 10 mM stock solution to the PBS for a final concentration of 100 µM (final DMSO concentration is 1%). Vortex briefly.

  • Time-Course Analysis: Immediately inject a sample (e.g., 20 µL) onto the HPLC system (t=0).

  • Continue to inject samples at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the remaining percentage of the parent compound versus time.

    • The slope of the resulting line is the negative of the first-order rate constant (k).

    • Calculate the half-life using the equation: t₁/₂ = 0.693 / k .

Sources

A Comparative Guide to the Structural Validation of 3-Amino-4-methoxybenzenesulfonyl Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-Amino-4-methoxybenzenesulfonyl fluoride and its derivatives. These compounds are of significant interest in medicinal chemistry and chemical biology, often serving as key intermediates or as covalent modifiers of biological targets.[1][2][3][4] Accurate structural confirmation is therefore a critical checkpoint in the synthesis and application of these molecules. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Integrity

The functionality of this compound derivatives is intrinsically linked to their precise three-dimensional structure. The presence of the sulfonyl fluoride moiety, a versatile electrophilic "warhead," and the substituted aromatic ring dictates the molecule's reactivity, selectivity, and biological activity.[1][2][3][4] Ambiguities in structure, such as positional isomerism of the amino and methoxy groups, can lead to drastic differences in biological effect and off-target interactions. Therefore, a multi-faceted analytical approach is not just recommended but essential for unambiguous structural elucidation.

This guide will compare the utility of three cornerstone analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed information on the chemical environment of individual atoms and their connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition with high accuracy.

  • X-ray Crystallography: For the definitive determination of the three-dimensional atomic arrangement in the solid state.

A Comparative Analysis of Validation Techniques

The choice of analytical technique, or combination thereof, depends on the specific question being asked about the molecular structure. The following sections provide a comparative overview of what each technique can reveal about this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For this compound derivatives, a suite of NMR experiments provides a wealth of information.

  • ¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms. In a typical spectrum of a this compound derivative, one would expect to see distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The coupling patterns between adjacent aromatic protons are particularly informative for confirming the substitution pattern.

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments in the molecule. This helps to confirm the presence of all expected carbon atoms and can aid in identifying isomers.

  • ¹⁹F NMR (Fluorine NMR): As the sulfonyl fluoride group contains a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for these derivatives.[5] The chemical shift of the fluorine resonance can provide insights into the electronic environment of the sulfonyl group.[5]

Table 1: Typical NMR Data for this compound

NucleusTypical Chemical Shift (ppm)MultiplicityKey Information
¹H6.5 - 7.5d, dd, sAromatic proton substitution pattern
¹H~3.9sMethoxy group presence
¹H~4.5 (broad)sAmine group presence
¹³C110 - 160-Aromatic and functional group carbons
¹⁹FVariessConfirmation of sulfonyl fluoride moiety

Causality in Experimental Choice: The combination of ¹H, ¹³C, and ¹⁹F NMR is crucial. While ¹H NMR provides the initial framework of proton connectivity, ¹³C NMR confirms the carbon skeleton. ¹⁹F NMR serves as a unique identifier for the sulfonyl fluoride group and can be particularly useful in complex mixtures.[5] For more complex derivatives, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, providing a fundamental check on its identity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical step in confirming that the synthesized molecule has the correct atomic composition.

Table 2: Expected Mass Spectrometry Data for this compound (C₇H₈FNO₃S)

Ionization ModeAdductCalculated m/z
ESI+[M+H]⁺206.0281
ESI+[M+Na]⁺228.0101
ESI-[M-H]⁻204.0136

Trustworthiness through Self-Validation: The observation of the correct molecular ion peak, along with its characteristic isotopic pattern (especially for sulfur-containing compounds), provides a high degree of confidence in the molecular formula. Any significant deviation from the calculated mass would immediately indicate an incorrect structure or the presence of impurities.

X-ray Crystallography: The Gold Standard for 3D Structure

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[1][6][7] This technique provides the precise coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and intermolecular interactions.[8]

When to Use X-ray Crystallography: While powerful, growing suitable single crystals can be a significant bottleneck. This technique is typically employed when:

  • The absolute stereochemistry of a chiral derivative needs to be determined.

  • The conformation of the molecule in the solid state is of interest.

  • NMR and MS data are ambiguous or insufficient to differentiate between closely related isomers.

  • A definitive structural proof is required for publication or patent filing.

The crystal structure of a this compound derivative would unambiguously confirm the connectivity and spatial arrangement of the amino, methoxy, and sulfonyl fluoride groups on the benzene ring.[8]

Experimental Protocols

The following are generalized, step-by-step methodologies for the key validation experiments.

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Process the data to obtain a spectrum showing a single peak for each unique carbon.

  • ¹⁹F NMR Acquisition:

    • If available, acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Analysis: Correlate the data from all three experiments to build a complete picture of the molecule's structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Compare the experimentally observed accurate mass of the molecular ion to the theoretically calculated mass for the expected elemental formula. The mass difference should be within a few parts per million (ppm).

Visualization of the Validation Workflow

The logical flow of the structural validation process can be visualized as follows:

Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Synthesized Derivative MS Mass Spectrometry (HRMS) Synthesis->MS Initial Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Xray X-ray Crystallography (If Needed) NMR->Xray If Ambiguous Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed If Data is Consistent Structure_Incorrect Structure Incorrect (Re-evaluate Synthesis) NMR->Structure_Incorrect MS->NMR Proceed if MW is Correct MS->Structure_Incorrect Xray->Structure_Confirmed Definitive Confirmation Xray->Structure_Incorrect

Caption: A typical workflow for the structural validation of synthesized compounds.

Conclusion: A Synergistic Approach for Unwavering Confidence

The robust structural validation of this compound derivatives is non-negotiable for advancing their application in research and development. No single technique provides a complete picture; rather, a synergistic combination of NMR spectroscopy and mass spectrometry forms the foundation of routine structural confirmation. For instances of ambiguity or the need for absolute structural proof, X-ray crystallography remains the ultimate arbiter. By employing the comparative insights and protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, paving the way for reliable and reproducible scientific outcomes.

References

  • Parsons, J. S. (n.d.).
  • ResearchGate. (n.d.). X-ray crystal structure of the PPT1 and palmityl sulfonyl fluoride...
  • ResearchGate. (n.d.). Representative sulfonyl fluoride-containing molecules with significant biological values.
  • ResearchGate. (n.d.). The X-ray crystal structures of (R)-3 f (from SuFEx reaction) and (S).
  • NIST. (n.d.). Benzenesulfonyl fluoride. NIST WebBook.
  • ResearchGate. (n.d.). Figure 4. X-ray crystal structures of compounds 8f, 19,and 22.[7][9].
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • PubChem. (n.d.). Benzenesulfonyl fluoride.
  • ACS Publications. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Journal of the American Chemical Society. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride.
  • PubChemLite. (n.d.). 3-amino-4-methoxyphenylsulphonyl fluoride (C7H8FNO3S).
  • SpectraBase. (n.d.). m-(Fluorosulfonyl)benzenesulfonyl chloride - Optional[MS (GC)] - Spectrum.
  • Wiley Online Library. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • SpectraBase. (n.d.). 3-Amino-4-methoxybenzoic acid - Optional[1H NMR] - Chemical Shifts.
  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • PubMed Central. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • ResearchGate. (n.d.). (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • PubMed Central. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems.
  • ACS Publications. (n.d.). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry.

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A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of sulfonyl fluoride-containing compounds is paramount. These reactive moieties, increasingly utilized as covalent warheads in targeted therapies and as versatile chemical probes, demand robust analytical methods to accurately quantify the active pharmaceutical ingredient (API) and identify any potential impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of sulfonyl fluorides, offering field-proven insights and detailed experimental protocols.

The Analytical Challenge of Sulfonyl Fluorides

Sulfonyl fluorides present a unique set of analytical challenges. Their inherent reactivity, while beneficial for their intended function, necessitates careful consideration of their stability in analytical mobile phases.[1][2] Furthermore, many sulfonyl fluorides lack a strong chromophore, making their detection by UV absorbance challenging at low concentrations.[1][3] Similarly, their ionization efficiency for mass spectrometry can be low, complicating direct analysis.[1][3]

This guide will explore two primary analytical strategies: direct analysis and analysis following derivatization, comparing the capabilities of both HPLC-UV and LC-MS for each approach.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a cornerstone of pharmaceutical quality control due to its robustness, reproducibility, and wide availability.[4] For sulfonyl fluorides, the primary consideration is whether the molecule possesses a suitable UV chromophore for direct detection.

Direct HPLC-UV Analysis

For aromatic sulfonyl fluorides, direct analysis is often feasible. The aromatic ring provides the necessary chromophore for UV detection. However, the sensitivity of the method will be dependent on the molar absorptivity of the compound at the selected wavelength.

Causality Behind Experimental Choices:

  • Column Selection: A reversed-phase C18 column is the workhorse for the analysis of most small molecule drug candidates, including many sulfonyl fluorides.[5] The choice of a specific C18 column (e.g., end-capped, high-purity silica) will depend on the hydrophobicity of the analyte and the desired peak shape.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. The pH of the aqueous component is a critical parameter. Given the potential for hydrolysis of the sulfonyl fluoride moiety, especially under basic conditions, a slightly acidic mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid) is generally preferred to ensure analyte stability during the analysis.[2]

  • Wavelength Selection: The detection wavelength should be set at the absorbance maximum (λmax) of the sulfonyl fluoride to achieve the highest sensitivity. A photodiode array (PDA) detector is invaluable during method development to determine the optimal wavelength and to assess peak purity.

HPLC-UV Analysis with Derivatization

For aliphatic sulfonyl fluorides or those with weak chromophores, a pre-column derivatization step can be employed to introduce a UV-active moiety. This significantly enhances the sensitivity of the method. A common approach involves reacting the sulfonyl fluoride with a nucleophilic reagent that contains a strong chromophore.

Expertise in Action:

A well-established derivatization strategy for compounds that can be converted to sulfonyl fluorides involves the use of reagents that impart high UV absorbance.[6] This principle can be adapted for the purity analysis of already synthesized sulfonyl fluorides by reacting them with a suitable nucleophile containing a chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an indispensable tool in modern drug development.[7] It offers significant advantages for the analysis of sulfonyl fluorides, particularly in identifying and quantifying trace-level impurities.

Direct LC-MS Analysis

Modern mass spectrometers, especially those with sensitive ionization sources, are increasingly capable of the direct analysis of sulfonyl fluorides without the need for derivatization.[6][7] This approach is highly desirable as it simplifies sample preparation and reduces the risk of introducing artifacts.

The Power of Mass Detection:

The key advantage of LC-MS is its ability to distinguish compounds based on their mass-to-charge ratio (m/z). This provides a much higher degree of specificity compared to UV detection, allowing for the confident identification of impurities even if they co-elute with the main peak.[7]

Ionization Techniques:

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of small molecules. For sulfonyl fluorides, both positive and negative ion modes should be evaluated during method development. The choice will depend on the overall structure of the molecule and its ability to accept or lose a proton.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion. For aromatic sulfonyl fluorides, a characteristic fragmentation pathway can be the loss of sulfur dioxide (SO2).[8] Understanding the fragmentation patterns of the parent compound is crucial for identifying and characterizing impurities.

LC-MS Analysis with Derivatization

Similar to HPLC-UV, derivatization can be used to enhance the ionization efficiency of sulfonyl fluorides for LC-MS analysis.[1][3][9] Reacting the sulfonyl fluoride with a reagent that is readily ionizable can significantly improve the signal intensity and, consequently, the sensitivity of the method. For instance, derivatization of perfluorooctane sulfonyl fluoride (PFOSF) with benzylamine has been shown to allow for its quantitative analysis by LC-MS with good sensitivity.[3]

Comparative Performance of HPLC-UV and LC-MS

FeatureHPLC-UVLC-MS / LC-MS/MS
Detection Basis Light AbsorbanceMolecular Mass (m/z)
Selectivity Moderate (potential for co-elution)Excellent (separates by mass)[7]
Sensitivity µg/mL to high ng/mL range (can be improved with derivatization)[2]High ng/L to pg/mL range[6][7]
Impurity Identification Requires reference standards for confirmationCan provide structural information for unknown impurities
Quantitative Capability Excellent, highly precise and accurate[4]Excellent, with the use of appropriate internal standards
Cost & Complexity Lower initial investment and operational costsHigher initial investment and maintenance costs[7]

Experimental Protocols

Protocol 1: Direct HPLC-UV Purity Analysis of an Aromatic Sulfonyl Fluoride

This protocol outlines a general method for the purity analysis of an aromatic sulfonyl fluoride using reversed-phase HPLC with UV detection.

1. Materials and Reagents:

  • Aromatic sulfonyl fluoride sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), analytical grade

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV or PDA detector

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the λmax of the analyte (e.g., 254 nm)

4. Sample Preparation:

  • Prepare a stock solution of the aromatic sulfonyl fluoride in ACN at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 A:B) to a working concentration of approximately 100 µg/mL.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the area percent purity of the main peak.

Protocol 2: Direct LC-MS Purity Analysis of a Sulfonyl Fluoride

This protocol provides a general method for the purity analysis of a sulfonyl fluoride using LC-MS.

1. Materials and Reagents:

  • Sulfonyl fluoride sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Instrumentation:

  • UHPLC or HPLC system

  • Mass spectrometer with an ESI source

3. Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI positive and negative (evaluate both)

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

4. Sample Preparation:

  • Prepare a stock solution of the sulfonyl fluoride in ACN at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 10 µg/mL.

5. Data Analysis:

  • Extract the ion chromatogram for the [M+H]+ or [M-H]- ion of the target compound.

  • Identify and integrate peaks corresponding to impurities.

  • Calculate the area percent purity based on the total ion chromatogram (TIC) or by summing the areas of all related ion peaks.

Visualization of Analytical Workflows

Caption: LC-MS workflow for sulfonyl fluoride purity analysis.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC-UV and LC-MS for the purity analysis of sulfonyl fluorides is dictated by the specific requirements of the analysis and the stage of drug development.

  • HPLC-UV is a robust and reliable method for routine quality control of sulfonyl fluorides that possess a strong UV chromophore. It is particularly well-suited for quantifying the main component and known impurities for which reference standards are available.

  • LC-MS is the superior technique for in-depth impurity profiling, especially for identifying and quantifying unknown impurities at trace levels. Its high sensitivity and selectivity make it the method of choice during lead optimization and for troubleshooting out-of-specification results.

In a comprehensive analytical strategy, both techniques play a vital role. HPLC-UV can be used for routine release testing, while LC-MS provides the detailed characterization necessary to ensure the safety and efficacy of these promising therapeutic agents.

References

  • Chu, F., Wei, W., Zhao, G., Zhu, J., Zhang, S., & Pan, Y. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry, 96(14), 5664–5668. [Link]
  • Altabrisa Group. (2025). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
  • Liu, J., & Jin, R. (2011). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. Analytical chemistry, 83(15), 5823–5829. [Link]
  • Bao, M., Feng, H., Zheng, Y., Luo, H., Sun, C., & Pan, Y. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Environmental science & technology, 57(10), 4180–4186. [Link]
  • Liu, J., & Jin, R. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5823-5829. [Link]
  • Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods?. [Link]
  • Aman, T., Kaspour, M., & Mohammadi, A. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(1), 1-8. [Link]
  • Moody, C. A., & Field, J. A. (2000). Quantitative Determination of Fluorotelomer Sulfonates in Groundwater by LC MS/MS. Analytical Chemistry, 72(23), 5437-5443. [Link]
  • Dolan, J. W. (2012). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC North America, 30(4), 304-308. [Link]
  • Wang, T., Yang, S., & Cooks, R. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(8), 1133–1141. [Link]
  • Pharma Validation. (2025). Calculating LOD and LOQ for HPLC and UV Methods. [Link]
  • Liu, J., & Jin, R. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. American Chemical Society. [Link]
  • European Union Reference Laboratory for Single Residue Methods. (2018). Analytical Observations Report concerning the following… o Compound(s): Sulfuryl fluoride. [Link]
  • Liu, J., & Jin, R. (2011). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. Semantic Scholar. [Link]
  • G M, D., & A, S. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8763–8772. [Link]
  • G M, D., & A, S. (2021).
  • G M, D., & A, S. (2021). Direct analysis of aromatic pollutants using HPLC-FLD/DAD for monitoring biodegradation processes.
  • Musijowski, J., & Suchan, A. (2010). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine.
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A Comparative Guide to Modern Reagents for Aromatic Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of blockbuster drugs and its role as a versatile bioisostere for amides and carboxylic acids.[1][2][3][4] Its unique physicochemical properties—including hydrolytic stability, hydrogen bonding capabilities, and increased polarity—make it a privileged scaffold in drug design.[3][4] However, the classical synthesis of aromatic sulfonamides, typically involving the reaction of an amine with a pre-formed or in situ-generated aryl sulfonyl chloride, is often beset by challenges.[5][6] The preparation of sulfonyl chlorides can require harsh reagents like chlorosulfonic acid, and the intermediates themselves can be unstable and difficult to handle, limiting functional group tolerance and overall efficiency.[4][6][7]

This guide provides an in-depth comparison of alternative reagents and methodologies that circumvent the limitations of the traditional approach. We will explore modern strategies that offer milder reaction conditions, broader substrate scope, enhanced functional group compatibility, and alignment with the principles of green chemistry. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these vital pharmaceutical building blocks.

Beyond Sulfonyl Chlorides: Stable and Activated Sulfur(VI) Reagents

The inherent reactivity and instability of sulfonyl chlorides have driven the development of more stable, yet sufficiently reactive, alternatives. These reagents offer improved handling, storage, and compatibility with sensitive functional groups.

Sulfonyl Fluorides: The Rise of SuFEx Chemistry

Pioneered by Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has positioned sulfonyl fluorides as highly attractive alternatives to sulfonyl chlorides.[3] They exhibit superior stability to moisture and chromatography, yet can be effectively activated for reaction with nucleophiles under specific catalytic conditions.[3][8]

Causality of Experimental Choice: The key to harnessing the utility of sulfonyl fluorides lies in their activation. While less electrophilic than their chloride counterparts, their S-F bond can be polarized by Lewis acids, facilitating nucleophilic attack by amines. Calcium triflimide [Ca(NTf₂)₂] has emerged as a particularly effective catalyst for this transformation, offering a mild and efficient protocol.[5][9] This approach avoids the strongly basic conditions often required in traditional methods, thereby preserving sensitive functional groups.

Comparative Performance Data: Sulfonyl Fluorides vs. Sulfonyl Chlorides
Reagent TypeActivating Agent/CatalystAmine NucleophileConditionsYield (%)Key AdvantagesReference
Sulfonyl Fluoride Ca(NTf₂)₂Various primary & secondary aminesRoom Temp, THFGood to ExcellentHigh stability, broad functional group tolerance, mild conditions[5][9]
Sulfonyl Chloride Base (e.g., Pyridine, TEA)Various primary & secondary amines0 °C to RT, DCMVariable, can be highWell-established, readily available starting materials[7][10]
Direct Activation of Sulfonic Acids and Salts

Circumventing the need to first prepare a sulfonyl halide, methods for the direct activation of readily available sulfonic acids and their salts represent a significant step towards process intensification and greener synthesis.

Causality of Experimental Choice: The challenge in using sulfonic acids directly is the poor leaving group ability of the hydroxide. Activating agents are therefore required to convert the hydroxyl into a more labile species in situ. 2,4,6-trichloro-[1][3][11]-triazine (TCT), also known as cyanuric chloride, has proven highly effective in this role, especially under microwave irradiation.[12][13] The microwave energy accelerates the reaction, leading to dramatically reduced reaction times and often improved yields compared to conventional heating.[12]

Experimental Protocol: Microwave-Assisted Sulfonamide Synthesis from Sulfonic Acid

This protocol is adapted from the work of De Luca and Giacomelli.[12][13]

Step 1: Activation of Sulfonic Acid

  • To a microwave-transparent vessel, add the sulfonic acid (1.0 mmol), 2,4,6-trichloro-[1][3][11]-triazine (TCT) (0.4 equiv.), and triethylamine (1.1 equiv.) in acetone (2 mL).

  • Seal the vessel and irradiate in a microwave reactor at 80 °C for 20 minutes.

  • Allow the vessel to cool to room temperature.

Step 2: Amination

  • Filter the resulting mixture through a pad of Celite to remove the precipitate.

  • To the filtrate, add the desired amine (1.1 equiv.), THF (0.25 mL), and a 2 M aqueous solution of NaOH (1.2 equiv.).

  • Seal the vessel and irradiate in the microwave reactor at 50 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide, which can be purified by chromatography.

Transition-Metal Catalysis: New Vistas in C-S and C-N Bond Formation

Transition-metal catalysis has revolutionized organic synthesis, and the construction of aromatic sulfonamides is no exception. These methods enable the use of readily available starting materials like aryl halides and boronic acids, often under mild conditions with exceptional functional group tolerance.

Palladium-Catalyzed Aminosulfonylation

The Willis group demonstrated a pioneering approach using a palladium catalyst to couple aryl iodides, a sulfur dioxide surrogate, and an amine in a one-pot process.[9] This strategy constructs the sulfonamide linkage by forming the C-S and S-N bonds sequentially.

Causality of Experimental Choice: The use of 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) as a solid, stable surrogate for gaseous SO₂ is a key innovation.[4][9] It allows for the controlled introduction of the sulfonyl moiety. The palladium catalyst facilitates the initial coupling of the aryl halide with DABSO to form an aryl sulfinate intermediate, which is then oxidatively chlorinated and coupled with the amine.

G cluster_0 Palladium-Catalyzed Aminosulfonylation Ar_X Aryl Halide (Ar-X) Oxidative_Addition [Ar-Pd(II)-X] Ar_X->Oxidative_Addition Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition DABSO DABSO (SO₂ Surrogate) Sulfinate_Formation Ar-SO₂⁻ Pd(II) Intermediate DABSO->Sulfinate_Formation Amine Amine (R₂NH) Amination Amination Amine->Amination Oxidant Oxidant/Cl Source (e.g., NCS) Chlorination Ar-SO₂Cl (Aryl Sulfonyl Chloride) Oxidant->Chlorination Product Aromatic Sulfonamide (Ar-SO₂NR₂) Oxidative_Addition->Sulfinate_Formation Reductive_Elimination Ar-SO₂⁻ (Aryl Sulfinate) Sulfinate_Formation->Reductive_Elimination Reductive_Elimination->Chlorination Chlorination->Amination Amination->Product

Caption: Palladium-catalyzed one-pot sulfonamide synthesis workflow.

Nickel-Catalyzed Photosensitized C-N Coupling

A significant advance in forming the crucial N-aryl bond involves the direct coupling of a sulfonamide with an aryl halide. The MacMillan group has developed a highly efficient photosensitized, nickel-catalyzed method for this transformation.[11][14][15]

Causality of Experimental choice: This dual catalysis system separates the roles of light absorption and chemical bond formation. An iridium-based photosensitizer absorbs visible light and transfers energy to a Ni(II)-aryl intermediate. This energy transfer promotes the challenging C-N reductive elimination step from a triplet excited state, a pathway not readily accessible under thermal conditions.[11][14] This allows the reaction to proceed under exceptionally mild conditions.

Comparative Performance Data: Transition-Metal Catalyzed Methods
MethodCatalyst SystemSubstratesConditionsYield (%)Key AdvantagesReference
Pd-Catalyzed Aminosulfonylation Pd catalyst, DABSOAryl iodides, AminesThermalGoodConvergent, uses SO₂ surrogate[9]
Ni-Catalyzed Photosensitized C-N Coupling Ni catalyst, Ir photocatalystAryl halides, SulfonamidesVisible light, Room TempGood to ExcellentExtremely mild conditions, broad scope (incl. heteroaryls)[11][15]
Cu-Catalyzed C-N Coupling CuI, LigandAryl halides, SulfonamidesThermal (100-120 °C)GoodCost-effective metal catalyst[16]

Green and Sustainable Methodologies

The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes.[17] In sulfonamide synthesis, this translates to avoiding hazardous solvents and reagents, reducing waste, and improving energy efficiency.

Mechanochemical Synthesis

Mechanosynthesis, or ball-milling, offers a solvent-free approach to chemical reactions.[18][19] A one-pot, two-step mechanochemical protocol has been developed for sulfonamide synthesis starting from disulfides.

Causality of Experimental Choice: This method leverages solid-state reactivity. In the first step, the disulfide is subjected to tandem oxidation and chlorination using solid sodium hypochlorite pentahydrate (NaOCl·5H₂O) and a catalytic solid acid to generate the sulfonyl chloride intermediate in situ.[19] In the second step, an amine and a solid base (MgO) are added to the same milling jar to complete the amination. The entire process is conducted without bulk solvent, dramatically reducing environmental impact.

Experimental Protocol: Mechanochemical Synthesis of Sulfonamides

This protocol is adapted from the work of Cuccu and Porcheddu.[19]

Step 1: In Situ Sulfonyl Chloride Formation

  • To a 15 mL Zirconia (ZrO₂) milling jar containing two ZrO₂ balls (8 mm diameter), add NaHSO₄ (0.1 mmol, 10 mol%).

  • Sequentially add the disulfide (1.0 mmol) and NaOCl·5H₂O (6.0 mmol). The order of addition is crucial.

  • Mill the mixture at a frequency of 30 Hz for 40-180 minutes, depending on the substrate.

Step 2: Amination

  • Open the milling jar and add the amine (1.1 equiv.) and MgO (4.0 mmol) to the mixture.

  • Continue milling at 30 Hz for 120 minutes.

  • After the reaction, extract the crude product from the jar with ethyl acetate, filter, and wash the filtrate with a 10% w/w citric acid solution to obtain the desired sulfonamide.

Oxidative Chlorination in Aqueous Media

Another green approach involves performing the synthesis in environmentally benign solvents like water. A method for the one-pot synthesis of sulfonamides from thiols has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as the oxidant in a water/ethanol mixture.[20][21]

Causality of Experimental Choice: NaDCC·2H₂O is a stable, solid source of electrophilic chlorine that efficiently converts thiols to sulfonyl chlorides in situ. Performing the reaction in water or other green solvents eliminates the need for volatile and often toxic organic solvents.[21] The workup is often simplified to a mere filtration, further enhancing the method's green credentials.

G cluster_1 Green Synthesis Workflow (Aqueous) Thiol Thiol (Ar-SH) InSitu_Chlorination In Situ Formation of Ar-SO₂Cl Thiol->InSitu_Chlorination NaDCC NaDCC·2H₂O (Oxidant) NaDCC->InSitu_Chlorination Water Water (Solvent) Water->InSitu_Chlorination Amine Amine (R₂NH) Amination Amination Amine->Amination Product Aromatic Sulfonamide (Ar-SO₂NR₂) Filtration Simple Filtration (Purification) Product->Filtration InSitu_Chlorination->Amination Amination->Product

Caption: Workflow for sustainable sulfonamide synthesis in water.

Conclusion and Future Outlook

The synthesis of aromatic sulfonamides has evolved far beyond the classical reliance on sulfonyl chlorides. The alternative reagents and methodologies presented in this guide—from stable sulfonyl fluorides and direct sulfonic acid activation to innovative transition-metal catalyzed and green protocols—offer the modern medicinal chemist a powerful and versatile toolkit.

The choice of reagent should be guided by factors such as substrate scope, functional group tolerance, scalability, cost, and sustainability goals. For complex molecules with sensitive functionalities, photosensitized nickel catalysis or Lewis-acid activation of sulfonyl fluorides may be ideal. For process chemistry and large-scale synthesis, direct activation of sulfonic acids or mechanochemical methods present compelling advantages in terms of atom economy and environmental impact. As the field continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for constructing this indispensable pharmaceutical scaffold.

References
  • Ovung, A., et al. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. This review explores the synthetic processes, historical relevance, and mechanism of action of sulfonamides.
  • Bhardwaj, V., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis.
  • McCarver, S. J., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Reports a highly efficient method for nickel-catalyzed C–N bond formation between sulfonamides and aryl electrophiles.
  • Thieme-Gruppe. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Describes a one-pot synthesis of diaryl sulfonamides from activated arenes using earth-abundant transition metal catalysis.
  • Liu, W., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. This review analyzes and evaluates synthetic methods for sulfonamides, focusing on green and practical chemistry.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Provides an overview and literature references for various sulfonamide synthesis methods.
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Details a method leveraging copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination.
  • Liu, W., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. This review focuses on recent advances in the synthetic research and structural modification of sulfonamide-containing drugs.
  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. This article reviews recent advances related to efficient synthetic procedures for different types of sulfonamides.
  • O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. This review summarises developments in the synthesis of N-acyl sulfonamides.
  • Cuccu, F., & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry. Details a solvent-free mechanochemical approach for the synthesis of sulfonamides.
  • Cuccu, F., & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry. Provides the detailed protocol for the mechanochemical synthesis.
  • BenchChem. (2025). Eco-friendly and green synthesis methods for sulfonamide derivatives. Provides protocols for various green synthesis methods.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. Describes a microwave-assisted method using TCT as an activating agent.
  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis Methods. Compares emerging synthesis methodologies against the classical approach.
  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. Provides a comparative analysis of modern alternatives to the classical synthesis approach.
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. Reports a simple, efficient and eco-friendly method for the synthesis of sulfonamide derivatives in water.
  • Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. Describes the use of NaDCC·2H₂O for converting thiols to sulfonyl chlorides in green solvents.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Discusses traditional and emerging methods for sulfonamide synthesis.
  • Caddick, S., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. This thesis describes the use of PFP vinyl sulfonate as a stable alternative to sulfonyl chlorides.
  • Krchnak, V., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. Compares sulfonyl fluorides and chlorides in the parallel synthesis of sulfonamides.
  • MacMillan, D. W. C., et al. (2025). Sulfonamidation of Aryl and Heteroaryl Halides via Photosensitized Nickel Catalysis.
  • BenchChem. (2025). General Principles in the Synthesis of Sulfonamides. Outlines general methods for sulfonamide synthesis.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides.
  • Arlow, S. I., et al. (2025). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Request PDF on ResearchGate. Describes a method for the direct coupling of sulfonic acid salts with amines.
  • MacMillan, D. W. C. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. Details the proposed mechanism for the photosensitized sulfonamidation method.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. The original publication on the microwave-assisted synthesis from sulfonic acids.
  • Zajac, W. W., Jr., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Describes a one-step process for preparing sulfinamides.
  • MacMillan, D. W. C., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie - International Edition. The original publication on the photosensitized nickel-catalyzed C-N bond formation.
  • Larock, R. C., & Yum, E. K. (1996). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. PubMed. Describes a transition-metal-free procedure for N-arylation.
  • Veisi, H., et al. (2013). A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. ResearchGate. Provides a comparative study of sulfonamide synthesis methods.
  • Wang, L., et al. (2022). Metal-free introduction of primary sulfonamide into electron-rich aromatics. PMC - NIH. Reports a mild and practical synthesis of primary sulfonamides using in situ formed N-sulfonylamine.
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. The original publication on the decarboxylative halosulfonylation method.
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Provides a summary and context for the decarboxylative method.
  • Al-Ghorbani, M., et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. A review of the synthesis and biological activities of sulfonamide derivatives.
  • Biscoe, M. R., & Sanford, M. S. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Discusses a Pd-catalyzed aminosulfonylation process.
  • Prakash, O., et al. (2015). N‐H Arylation vs C2‐H Arylation of sulfonamides using iodine(III) reagents. ResearchGate. Discusses the use of hypervalent iodine reagents in arylation reactions.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. Describes an efficient, transition-metal-free procedure for N-arylation.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Provides an overview and literature references for N-alkylation and N-arylation of sulfonamides.

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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Final Product

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the definitive confirmation of a chemical transformation lies in the meticulous comparison of the final product with its starting materials. Spectroscopic techniques are the cornerstone of this analysis, providing a detailed molecular fingerprint that unequivocally signals the success of a reaction, the purity of the product, and the absence of residual reactants. This guide provides an in-depth exploration of key spectroscopic methods, emphasizing not just the "how" but the critical "why" behind experimental choices, ensuring the integrity and validity of your results.[1][2]

The Imperative of Spectroscopic Verification

In the realm of chemical synthesis, particularly within drug development, ambiguity is unacceptable. The transformation of a starting material into a final product must be confirmed with empirical evidence. Spectroscopic analysis provides this evidence by probing the molecular structure and properties of a compound.[1] By comparing the spectra of the starting material and the final product, we can:

  • Confirm the disappearance of the starting material: The absence of characteristic signals from the reactant in the product's spectrum is a primary indicator of reaction completion.[3]

  • Verify the formation of the desired product: The appearance of new signals corresponding to the expected functional groups and structural features of the product confirms its synthesis.

  • Assess the purity of the final product: The presence of extraneous signals may indicate impurities, side products, or unreacted starting materials.[4][5]

This guide will delve into the practical application and interpretation of four major spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds.[3][6] It provides detailed information about the chemical environment, connectivity, and relative number of specific nuclei, most commonly protons (¹H NMR) and carbon-13 (¹³C NMR).[6][7]

The Causality Behind NMR's Power

NMR operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[4] This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .[4][8] This sensitivity is the key to its analytical power.

Key information derived from an NMR spectrum includes:

  • Chemical Shift (δ): Indicates the type of chemical environment the nucleus is in. For example, protons attached to an aromatic ring will have a different chemical shift than protons in an alkyl chain.[8]

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal, providing a ratio of different types of protons in the molecule.[4][6]

  • Spin-Spin Coupling (Splitting): The interaction between neighboring non-equivalent nuclei causes signals to split into multiple peaks (e.g., doublets, triplets, quartets). This splitting pattern reveals the connectivity of atoms within a molecule.[4][8]

Experimental Workflow: A Self-Validating System

A robust NMR analysis relies on a meticulous experimental protocol. The following workflow ensures the generation of high-quality, reproducible data.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve ~5-10 mg of sample in ~0.6-0.7 mL of deuterated solvent Filter Filter sample to remove particulates Prep->Filter Transfer Transfer to NMR tube Filter->Transfer Tune Tune and shim the spectrometer Transfer->Tune Acquire Acquire spectrum (e.g., ¹H, ¹³C) Tune->Acquire Process Fourier transform, phase correction, and baseline correction Acquire->Process Reference Reference spectrum to TMS (0 ppm) Process->Reference Integrate Integrate peaks and determine coupling constants Reference->Integrate

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the dry starting material or final product.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample and does not have signals that overlap with the analyte's signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which provides a single sharp signal at 0 ppm for calibration.[6]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

Interpreting the Spectra: A Comparative Analysis

The core of the analysis lies in the direct comparison of the ¹H NMR spectra of the starting material and the final product.[3][9]

  • Disappearance of Starting Material Signals: Identify the characteristic peaks of the starting material. In a successful reaction, these peaks should be absent or significantly diminished in the spectrum of the final product.[3]

  • Appearance of Product Signals: Look for new signals in the product spectrum that correspond to the expected structure of the final product.

  • Changes in Chemical Shift and Splitting: The chemical environment of protons close to the reaction site will change, leading to shifts in their signals and potentially new splitting patterns.

Data Presentation: Starting Material vs. Final Product

Compound Key ¹H NMR Signals (δ, ppm) Integration Splitting Interpretation
Starting Material (Example: Benzaldehyde) 9.91HsAldehyde proton
7.9-7.55HmAromatic protons
Final Product (Example: Benzyl Alcohol) 7.4-7.25HmAromatic protons
4.72HsCH₂ protons
2.11Hs (broad)OH proton

Note: The disappearance of the aldehyde proton signal at 9.9 ppm and the appearance of the benzylic CH₂ signal at 4.7 ppm and the hydroxyl proton signal at 2.1 ppm would confirm the reduction of benzaldehyde to benzyl alcohol.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule.[10][11] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[11][12]

The Causality Behind FTIR's Utility

Different types of bonds (e.g., C=O, O-H, N-H, C-H) vibrate at characteristic frequencies. An FTIR spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹). By analyzing the absorption bands, one can determine the functional groups present in a molecule.[13][14]

Experimental Workflow: A Straightforward Approach

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing SamplePrep Prepare sample (e.g., KBr pellet, thin film, or ATR) Background Acquire background spectrum SamplePrep->Background Sample Acquire sample spectrum Background->Sample Process Perform background subtraction and data analysis Sample->Process

Caption: A general workflow for LC-MS analysis.

Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., acetonitrile, methanol, water).

  • Method Development: Develop an LC method that separates the starting material, final product, and any expected impurities.

  • Analysis: Inject the samples of the starting material and the final product into the LC-MS system.

  • Data Acquisition: Acquire both the chromatogram (signal intensity vs. retention time) and the mass spectrum for each eluting peak.

Interpreting the Data: Purity and Confirmation
  • Starting Material Analysis: Run a sample of the starting material to determine its retention time and mass spectrum.

  • Final Product Analysis: In the chromatogram of the final product, look for a major peak at a new retention time. The mass spectrum of this peak should correspond to the expected molecular weight of the product.

  • Purity Assessment: The absence of a peak at the retention time of the starting material indicates its complete consumption. The presence of other peaks in the chromatogram suggests the presence of impurities. The area of each peak in the chromatogram can be used to estimate the relative purity of the final product. [5][15] Data Presentation: LC-MS Analysis

Compound Retention Time (min) Observed m/z (M+H)⁺ Expected m/z Interpretation
Starting Material 2.5151.1151.1Confirmed starting material
Final Product 4.2195.1195.1Confirmed final product
Impurity 3.1167.1-Unidentified impurity

Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Conjugated Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. [12][16]It is particularly useful for analyzing compounds containing chromophores, such as conjugated π systems.

The Causality Behind UV-Vis's Application

Molecules with conjugated systems absorb light in the UV-Vis range, which promotes electrons from a lower energy molecular orbital to a higher one. [7]The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore.

Application in Reaction Monitoring

UV-Vis spectroscopy is often used to monitor the progress of a reaction in real-time, especially when there is a significant change in conjugation between the starting material and the product. [10][16]For example, the conversion of a conjugated ketone to a non-conjugated alcohol would result in a decrease in absorbance at the λ_max of the starting material.

Data Presentation: UV-Vis Analysis

Compound λ_max (nm) Interpretation
Starting Material (Conjugated) 280π → π* transition of the conjugated system
Final Product (Non-conjugated) < 200Absence of significant conjugation

Conclusion: A Multi-faceted Approach to Certainty

No single spectroscopic technique tells the whole story. A comprehensive and trustworthy analysis relies on the synergistic use of multiple techniques. NMR provides detailed structural information, FTIR confirms the transformation of functional groups, and Mass Spectrometry verifies the molecular weight and purity. By understanding the principles behind each technique and following rigorous experimental protocols, researchers can confidently and objectively compare starting materials and final products, ensuring the integrity of their synthetic work.

References

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A Tale of Two Targets: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Amino-4-methoxybenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the true value of a chemical scaffold lies not in a single, defined activity, but in its potential for diversification. 3-Amino-4-methoxybenzenesulfonyl fluoride is a prime example of such a versatile starting material. Its structure, featuring a reactive sulfonyl fluoride "warhead" and a modifiable aniline amine group, presents a fascinating bifurcation in potential biological applications. This guide provides an in-depth, objective comparison of the two primary, mechanistically distinct pathways for developing bioactive compounds from this scaffold: targeting metalloenzymes like carbonic anhydrases and targeting serine proteases.

While direct literature on derivatives of this compound is emerging, a robust comparative analysis can be constructed by examining highly analogous chemical series. We will leverage extensive experimental data from derivatives of the closely related 3-Amino-4-hydroxybenzenesulfonamide to illustrate the path towards potent carbonic anhydrase inhibitors. In parallel, we will explore the well-established role of the sulfonyl fluoride moiety in creating irreversible serine protease inhibitors, exemplified by compounds like 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).

This guide is structured to provide not just data, but a logical framework for experimental design, explaining the causality behind synthetic choices and analytical methods.

The Divergent Potential of a Privileged Scaffold

The core of our analysis rests on the two key functional groups of this compound: the arylamine and the sulfonyl fluoride. The strategic modification of one while leveraging the inherent reactivity of the other dictates the ultimate biological target.

  • Pathway A: Targeting Carbonic Anhydrases (The Metalloenzyme Approach) . In this strategy, the sulfonyl fluoride is converted to a sulfonamide, a classic zinc-binding group. The biological specificity is then engineered through modifications of the 3-amino group, creating diverse "tails" that interact with regions outside the enzyme's active site.

  • Pathway B: Targeting Serine Proteases (The Covalent Warhead Approach) . Here, the sulfonyl fluoride group is retained as a reactive electrophile, or "warhead." It forms an irreversible covalent bond with the catalytic serine residue in the active site of serine proteases.[1] The specificity is achieved by modifying the 3-amino group to create structures that mimic the natural substrates of the target protease.

The logical flow for developing and comparing derivatives from our scaffold is visualized below.

G cluster_0 Starting Scaffold cluster_1 Pathway A: Carbonic Anhydrase Inhibition cluster_2 Pathway B: Serine Protease Inhibition Scaffold 3-Amino-4-methoxy- benzenesulfonyl fluoride A_Synth Step 1: Convert -SO2F to -SO2NH2 (e.g., Ammonolysis) Scaffold->A_Synth Path A Initiation B_Synth Step 1: Retain -SO2F 'Warhead' Scaffold->B_Synth Path B Initiation A_Deriv Step 2: Modify 3-Amino Group (e.g., Acylation, Schiff Base Formation) A_Synth->A_Deriv Build Specificity A_Target Target: Carbonic Anhydrases (CAs) (Metalloenzyme) A_Deriv->A_Target A_Mech Mechanism: Reversible coordination of sulfonamide to active site Zn²⁺ A_Target->A_Mech B_Deriv Step 2: Modify 3-Amino Group (e.g., Peptidomimetic Elaboration) B_Synth->B_Deriv Build Specificity B_Target Target: Serine Proteases (e.g., Trypsin, Chymotrypsin) B_Deriv->B_Target B_Mech Mechanism: Irreversible covalent sulfonylation of active site Serine B_Target->B_Mech

Figure 1: Logical workflow for developing distinct biological activities.

Comparative Analysis: Carbonic Anhydrase vs. Serine Protease Inhibitors

Alternative A: Carbonic Anhydrase (CA) Inhibitors

The primary amino group of benzenesulfonamides is a critical anchor for coordinating with the zinc ion in the active site of carbonic anhydrases.[2] Structure-activity relationship (SAR) studies consistently show that modifications to the benzene ring and its substituents (the "tail") are key to achieving isoform selectivity.[3][4] For instance, derivatives of 3-aminobenzenesulfonamide have been elaborated into potent inhibitors by reacting the amino group to form thioureas.[5]

Mechanism of Action: The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) acts as a powerful ligand, displacing a hydroxide ion and coordinating directly to the Zn²⁺ cofactor in the enzyme's active site. This prevents the binding and hydration of the natural substrate, CO₂.[6]

CA_Mechanism cluster_enzyme CA Active Site cluster_binding Inhibition Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Tetrahedral Coordination Zn_bound Zn²⁺ Inhibitor_bound R-SO₂NH⁻ Inhibitor R-SO₂NH₂ His1_b His Zn_bound->His1_b His2_b His Zn_bound->His2_b His3_b His Zn_bound->His3_b Zn_bound->Inhibitor_bound Zinc Binding

Figure 2: CA inhibition via zinc coordination.

Alternative B: Serine Protease Inhibitors

The sulfonyl fluoride moiety is a "privileged warhead" in chemical biology.[1] It is relatively stable in aqueous media but sufficiently electrophilic to react with the highly nucleophilic serine residue in the active site of serine proteases like trypsin and chymotrypsin.[7] Phenylmethylsulfonyl fluoride (PMSF) and AEBSF are classic examples of this class of irreversible inhibitors.[8] The reaction results in a stable sulfonyl-enzyme adduct, permanently inactivating the enzyme.[9]

Mechanism of Action: The catalytic serine's hydroxyl group attacks the sulfur atom of the sulfonyl fluoride. This forms a covalent sulfonyl-ester bond and releases a fluoride ion.[7] This process is irreversible and effectively removes the enzyme from the active pool.

SP_Mechanism cluster_binding Inactivated Enzyme Serine Enzyme-Ser-OH Enzyme_bound Enzyme-Ser-O-SO₂-R Serine->Enzyme_bound Nucleophilic Attack Inhibitor R-SO₂F Fluoride F⁻ Enzyme_bound->Fluoride Fluoride Expulsion

Sources

A Senior Application Scientist's Guide to Confirming Regioselectivity in Reactions with Disubstituted Benzene Rings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, mastering the regiochemical control of reactions on substituted aromatic rings is fundamental. While theoretical principles provide a robust framework for predicting the outcome of electrophilic aromatic substitution (EAS), rigorous experimental confirmation of the resulting isomer distribution is paramount for process optimization, regulatory submission, and understanding structure-activity relationships.

This guide provides an in-depth comparison of the primary analytical techniques used to determine and quantify the regioselectivity of reactions involving disubstituted benzene rings. Moving beyond mere prediction, we will delve into the practical methodologies, data interpretation, and the strategic selection of techniques, grounded in the principles of scientific integrity and field-proven insights.

The Underlying Principle: Understanding Directing Effects

Before we can confirm a product distribution, we must understand the factors that govern it. In electrophilic aromatic substitution on a disubstituted benzene ring, the final regiochemical outcome is a nuanced interplay of the electronic and steric effects of the two incumbent substituents.[1][2]

  • Reinforcing Effects: When the directing effects of both substituents align, the outcome is generally predictable. For instance, in p-nitrotoluene, the methyl group (an ortho-, para-director) and the nitro group (a meta-director) both direct an incoming electrophile to the same positions (ortho to the methyl group).[1][3]

  • Antagonistic Effects: When directing effects conflict, the more powerful activating group typically dictates the primary substitution sites.[4][5][6] For example, in the nitration of p-methylphenol, the hydroxyl group is a more potent activator than the methyl group, directing substitution primarily to its ortho position.[1]

  • Steric Hindrance: The physical size of substituents (and the incoming electrophile) can influence the ratio of ortho to para products, with substitution at the less hindered para position often being favored.[1][4] Substitution is also rarely observed at the position between two groups in a meta-disubstituted ring due to significant steric hindrance.[1]

The stability of the intermediate carbocation, known as the sigma complex or arenium ion, is the key to explaining these directing effects.[7][8] Electron-donating groups stabilize the positive charge that develops at the ortho and para positions during the reaction, thus favoring substitution at these sites. Conversely, electron-withdrawing groups destabilize these positions, making the meta position the least unfavorable site for attack.

The Analytical Workflow: From Reaction to Confirmation

Confirming the identity and relative abundance of isomers in a product mixture is a multi-step process. The following workflow outlines the logical progression from a completed reaction to a validated result.

G cluster_reaction Reaction & Workup cluster_analysis Analysis & Quantification cluster_confirmation Definitive Confirmation (If Required) Reaction Disubstituted Benzene Reaction Workup Reaction Quench & Product Extraction Reaction->Workup Separation Chromatographic Separation (GC or HPLC) Workup->Separation Quantification Quantification of Isomer Ratio (Peak Area Integration) Separation->Quantification ID Structural Identification (MS, NMR) Separation->ID Isolation Isomer Isolation (Prep-HPLC or Crystallization) Quantification->Isolation Need absolute proof? ID->Isolation Xray Single Crystal X-ray Diffraction Isolation->Xray NMR_2D Advanced NMR (COSY, NOESY, HMBC) Isolation->NMR_2D

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Sulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the landscape of covalent chemical biology. In the quest for potent and selective therapeutics, sulfonyl fluoride (SF) probes have emerged as a privileged class of electrophilic warheads.[1][2] Their unique balance of stability and "context-dependent" reactivity allows for the targeting of a wide array of nucleophilic amino acid residues, moving beyond the traditional focus on cysteine.[3][4] This expansion of the targetable proteome, however, brings the critical question of selectivity to the forefront.

This guide provides an in-depth comparison of sulfonyl fluoride probes, the causality behind their reactivity, and the self-validating experimental systems required to rigorously assess their cross-reactivity and off-target profiles. We will move beyond mere protocols to explain the scientific rationale, enabling you to design, execute, and interpret cross-reactivity studies with confidence.

The Sulfonyl Fluoride Warhead: Beyond Cysteine

For decades, covalent drug discovery has been dominated by electrophiles targeting cysteine, the most intrinsically nucleophilic amino acid.[5] However, many compelling drug targets lack a suitably positioned cysteine in their binding pockets, limiting the scope of this approach.[3][5] Sulfonyl fluorides and related Sulfur(VI) Fluoride Exchange (SuFEx) chemistry have revolutionized this space.[6][7][8]

Unlike more reactive sulfonyl chlorides, SFs exhibit remarkable stability in aqueous, biological milieu.[1] They are generally unreactive until they encounter a specific protein microenvironment that can stabilize the fluoride leaving group, often through hydrogen bonding, thereby "activating" the sulfur center for nucleophilic attack.[9][10] This proximity-driven reactivity is the cornerstone of their utility. The true power of SF probes lies in their ability to form stable covalent bonds with a variety of amino acid residues, including tyrosine, lysine, serine, threonine, and histidine, greatly expanding the toolkit for probe development and drug discovery.[11][12]

cluster_0 Mechanism of Action Probe Sulfonyl Fluoride Probe (R-SO₂F) Pocket Protein Binding Pocket (e.g., with Tyr, Lys, His) Probe->Pocket Binding Activation Microenvironment-Driven Activation Pocket->Activation H-Bonding, Proximity Adduct Stable Covalent Adduct (R-SO₂-Nuc) Activation->Adduct Nucleophilic Attack (SuFEx Reaction) LG F⁻ Leaving Group Activation->LG cluster_0 Gel-Based ABPP Workflow A 1. Treat Live Cells - Alkyne-Probe - DMSO (Control) - Competitor + Alkyne-Probe B 2. Cell Lysis Harvest cells and prepare proteome lysate A->B C 3. Click Chemistry Add Azide-Fluorophore (e.g., Rhodamine-Azide) B->C D 4. SDS-PAGE Separate proteins by molecular weight C->D E 5. In-Gel Fluorescence Scan Visualize labeled proteins D->E F Result Interpretation - Bands = Labeled Proteins - Disappearing band in competitor lane = Specific Target E->F

Caption: Workflow for gel-based Activity-Based Protein Profiling (ABPP).

Detailed Protocol: Gel-Based ABPP

  • Cell Culture and Treatment: Culture cells of interest (e.g., Jurkat, HEK293T) to ~80-90% confluency. Treat cells with the alkyne-functionalized sulfonyl fluoride probe at various concentrations (e.g., 0.1-10 µM) for 1-2 hours in serum-free media.

    • Causality: Performing the labeling in live cells is critical as it assesses target engagement in the most physiologically relevant context, accounting for cell permeability and intracellular ATP concentrations that may compete for binding. [13]2. Competition Control: For competition experiments, pre-incubate a separate batch of cells with a 50-100 fold excess of the non-alkyne-tagged parent inhibitor for 30-60 minutes before adding the alkyne-probe. This is a crucial control to distinguish specific targets from non-specific background.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in an appropriate buffer (e.g., RIPA buffer) containing protease inhibitors but lacking strong nucleophiles like DTT that could react with the probe.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA) to ensure equal loading.

  • Click Reaction (CuAAC): To 50 µg of proteome, add the click-chemistry cocktail. This typically includes a fluorescent azide tag (e.g., Rhodamine-azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate for 1 hour at room temperature.

    • Self-Validation: The click reaction is highly specific and bio-orthogonal, ensuring that the fluorescent tag is only appended to proteins that have been covalently modified by the alkyne-probe.

  • Protein Precipitation & SDS-PAGE: Precipitate the protein (e.g., with cold acetone) to remove excess reagents. Resuspend the protein pellet in loading buffer, and resolve the samples on an SDS-PAGE gel.

  • Fluorescence Scanning: Scan the gel using a fluorescence scanner at the appropriate wavelength for your chosen tag. Subsequently, stain the same gel with Coomassie Blue to visualize total protein loading.

  • Analysis: Compare the fluorescent banding patterns. Proteins labeled by the probe will appear as fluorescent bands. If a band's intensity is significantly reduced in the competition lane, it represents a specific target of your compound. [14]

LC-MS/MS Based Proteomics: The Gold Standard for Target Identification

While gel-based ABPP is excellent for an initial assessment, it does not identify the labeled proteins. Mass spectrometry (MS)-based proteomics is the definitive method to identify specific protein targets and off-targets and to pinpoint the exact amino acid residue of modification. [15]

cluster_0 Mass Spectrometry-Based Proteomics Workflow A 1. Cell Treatment & Lysis (As in Gel-Based ABPP) B 2. Click Chemistry Add Azide-Biotin tag A->B C 3. Enrichment Use Streptavidin beads to pull down biotin-tagged proteins B->C D 4. On-Bead Digestion Digest enriched proteins into peptides with Trypsin C->D E 5. LC-MS/MS Analysis Separate and sequence peptides D->E F 6. Database Search & ID Identify proteins and modification sites from peptide spectra E->F

Caption: Workflow for identifying covalent probe targets via LC-MS/MS.

Detailed Protocol: MS-Based Target Identification

  • Probe Labeling and Lysis: Follow steps 1-3 from the gel-based protocol. For quantitative studies (e.g., SILAC or TMT), incorporate the appropriate metabolic or chemical labeling strategy prior to cell treatment.

  • Click Reaction with Biotin: Instead of a fluorescent tag, use an azide-biotin conjugate in the CuAAC reaction. Biotin will serve as an affinity handle for enrichment.

  • Enrichment of Labeled Proteins: Incubate the biotin-tagged proteome with streptavidin-agarose beads. The high-affinity interaction between biotin and streptavidin will selectively capture the probe-modified proteins.

    • Self-Validation: Extensive washing of the beads is performed to remove non-specifically bound proteins, ensuring that only proteins covalently modified by the probe are retained for analysis.

  • On-Bead Tryptic Digestion: Wash the beads extensively, then resuspend them in a digestion buffer. Add trypsin to cleave the captured proteins into smaller peptides directly on the beads.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and generate spectra.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., UniProt).

    • Trustworthiness: The search parameters must be set to look for peptides containing the mass of the covalently attached probe fragment on potential nucleophilic residues (Tyr, Lys, Ser, etc.). This allows for the confident identification of both the protein target and the precise site of modification. [13]For example, a successful identification of a tyrosine-modified peptide will show a mass shift corresponding to the probe's sulfonyl fragment. [16][17]

Final Validation: Confirming Covalent Engagement and Cellular Potency

Identifying a target is not the end of the story. It is crucial to confirm the covalent nature of the interaction and link target engagement to a cellular phenotype.

Cellular Washout Assay

This experiment provides strong evidence of a covalent, irreversible binding mechanism. [18]

  • Treat one set of cells with your sulfonyl fluoride inhibitor and another with a known reversible inhibitor for the same target.

  • After an incubation period, wash the cells multiple times with fresh media to remove any unbound compound.

  • Lyse the cells and perform a target activity assay (e.g., an enzymatic assay or a western blot for a downstream signaling event).

  • Expected Outcome: The inhibitory effect of the reversible compound will be lost after washout, while the effect of the covalent sulfonyl fluoride probe will persist, demonstrating irreversible target modification.

Conclusion: A Framework for Confident Probe Development

Sulfonyl fluoride probes are exceptionally powerful tools that have significantly broadened the horizons of chemical biology and covalent drug discovery. [19][20]Their ability to target a diverse range of amino acids opens up a vast new territory of the proteome for exploration. [3]However, this expanded reactivity profile mandates a higher standard of diligence in characterizing their selectivity.

By employing a systematic and multi-pronged approach—combining rapid visual screening with gel-based ABPP, definitive target identification with MS-based proteomics, and functional validation with cellular assays—researchers can build a robust and reliable case for their probe's mechanism of action. This rigorous, self-validating framework is essential for ensuring that the biological insights gained are directly attributable to the specific modulation of the intended target, paving the way for the development of next-generation covalent therapeutics.

References

  • Title: Chemical and biology of sulfur fluoride exchange (SuFEx)
  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL
  • Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC Publishing URL
  • Title: Chemical and biology of Sulfur Fluoride Exchange (SuFEx)
  • Title: Assessing the Off-Target Effects of Sulfamoyl Fluoride Probes: A Comparative Guide Source: Benchchem URL
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  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL
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  • Title: Covalent drug discovery using sulfur(VI) fluoride exchange warheads Source: PubMed URL:[Link]
  • Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes Source: RSC Publishing URL:[Link]
  • Title: ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology Source: Wiley Online Library URL
  • Title: Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes Source: Target Discovery Institute URL:[Link]
  • Title: Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes Source: RSC Publishing URL:[Link]
  • Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: NIH National Center for Biotechnology Inform
  • Title: Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics Source: NIH National Center for Biotechnology Inform
  • Title: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
  • Title: Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation Source: NIH National Center for Biotechnology Inform
  • Title: Best Practices for Design and Characterization of Covalent Chemical Probes Source: Royal Society of Chemistry URL:[Link]
  • Title: The Application of Fluorine-Containing Reagents in Structural Proteomics Source: NIH National Center for Biotechnology Inform
  • Title: Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Source: NIH National Center for Biotechnology Inform
  • Title: Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology Source: Utrecht University URL:[Link]
  • Title: Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF Source: ResearchG
  • Title: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators Source: NIH National Center for Biotechnology Inform
  • Title: Covalent Inhibitor Criteria Source: The Chemical Probes Portal URL:[Link]
  • Title: A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors Source: NIH National Center for Biotechnology Inform
  • Title: Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes Source: ACS Public
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  • Title: Sulfonyl fluoride analogues as activity-based probes for serine proteases Source: PubMed URL:[Link]

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A Senior Application Scientist's Guide to Modern Sulfonylating Agents: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the sulfonamide moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents from antibacterials to anticancer drugs.[1] The selection of the appropriate sulfonylating agent is therefore a critical decision, directly impacting reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of emerging sulfonylating agents against established benchmarks, supported by experimental data, to empower chemists with the knowledge to make informed decisions in this vital synthetic transformation.

This document moves beyond a simple cataloging of reagents. It is structured to provide a field-proven perspective on why and when to choose a particular sulfonylating agent. We will delve into the causality behind experimental choices, emphasizing the practical balance between reactivity, stability, and functional group tolerance that governs real-world applications.

The Established Benchmarks: Sulfonyl Chlorides

For decades, sulfonyl chlorides such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) have been the workhorses of sulfonamide synthesis.[2] Their commercial availability, relatively low cost, and well-understood reactivity have made them the go-to reagents for this transformation.

Reactivity Profile and Mechanistic Considerations

The reactivity of sulfonyl chlorides is primarily driven by the high electrophilicity of the sulfur atom, which is further enhanced by the electron-withdrawing nature of the chlorine atom and the sulfonyl oxygens. The reaction with a nucleophile, such as a primary or secondary amine, typically proceeds via a nucleophilic attack on the sulfur center. A base, like pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.[3]

Alkanesulfonyl chlorides, like MsCl, are generally more reactive than arylsulfonyl chlorides, such as TsCl. This is due to reduced steric hindrance and the absence of resonance stabilization that is present in the aryl derivatives.[4] Conversely, the reactivity of arylsulfonyl chlorides can be tuned by substituents on the aromatic ring; electron-withdrawing groups increase the electrophilicity of the sulfur atom and accelerate the reaction.[4]

The Causality of Experimental Design

The choice of a traditional sulfonyl chloride is often dictated by the need for robust, high-yielding reactions with simple amines. The primary experimental considerations are managing the reaction's exothermicity and preventing common side reactions.

  • Temperature Control: The addition of the sulfonyl chloride to the amine solution is often performed at 0 °C to control the exothermic nature of the reaction and to minimize the formation of byproducts.[5]

  • Stoichiometry and Order of Addition: Using a slight excess of the amine can prevent the formation of di-sulfonated products, where the initially formed sulfonamide is further sulfonylated.[3] Slow, dropwise addition of the sulfonyl chloride to the amine solution maintains a low concentration of the highly reactive agent, further mitigating side reactions.[5]

  • Solvent and Base Selection: Anhydrous solvents like dichloromethane (DCM) are crucial to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[3] The base must be non-nucleophilic to avoid competing with the amine in reacting with the sulfonyl chloride.

The New Guard: Emerging Sulfonylating Agents

While effective, sulfonyl chlorides suffer from notable drawbacks. They are often sensitive to moisture, can be challenging to handle due to their lachrymatory nature, and their synthesis can require harsh conditions.[6][7] These limitations have spurred the development of alternative sulfonylating agents with improved stability, handling characteristics, and milder reaction conditions.

Sulfonyl Fluorides: Stability Meets Reactivity

Sulfonyl fluorides have gained significant traction as superior alternatives to their chloride counterparts. Their enhanced stability towards hydrolysis and thermolysis makes them easier to handle and store.[8] This unique stability-reactivity profile is at the heart of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has broadened the application of these reagents.[9]

Despite their stability, sulfonyl fluorides can be highly reactive towards nucleophiles under appropriate activation conditions. Recent advancements have demonstrated their utility in visible-light-mediated sulfonylation of anilines, offering a mild and efficient route to sulfonamides.[2]

Sulfonyl Hydrazides: The Power of In Situ Activation

Sulfonyl hydrazides have emerged as stable, crystalline solids that are easy to handle and serve as precursors to highly reactive sulfonylating species.[10] They can be activated under oxidative conditions, often with iodine, to generate sulfonyl radicals or other electrophilic sulfur species that readily react with amines.[11][12] This approach avoids the direct use of moisture-sensitive sulfonyl chlorides and allows for reactions to be conducted in less stringent, and even aqueous, environments.[10]

Head-to-Head Benchmarking: The N-Sulfonylation of Aniline

To provide a clear, quantitative comparison, we will benchmark the performance of these agents in a common and fundamental transformation: the N-sulfonylation of aniline.

Table 1: Comparative Performance of Sulfonylating Agents in the N-Sulfonylation of Aniline

Sulfonylating AgentKnown/NewCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference(s)
p-Toluenesulfonyl ChlorideKnownPyridine (base)Dichloromethane0 to RT4-6 h~95%[13][14]
Methanesulfonyl ChlorideKnownPyridine (base)Dichloromethane0 to RT12-16 hHigh[3][5]
p-Toluenesulfonyl HydrazideNewI₂Water808 h65-85%[10]
Dansyl FluorideNewfac-[Ir(ppy)₃]Acetonitrile5012 h72%[2]

Note: Reaction conditions and yields are based on reported literature values and may not be fully optimized for direct comparison. The yield for methanesulfonyl chloride is qualitatively reported as high in the cited protocols.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the benchmark N-sulfonylation of aniline with both a traditional and a modern sulfonylating agent.

Benchmark Protocol: N-Sulfonylation of Aniline with p-Toluenesulfonyl Chloride (TsCl)

This protocol represents the established, standard procedure for sulfonamide synthesis.

Materials:

  • Aniline (1.0 eq.)

  • p-Toluenesulfonyl chloride (1.1 eq.)

  • Anhydrous Pyridine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq.) to the solution and stir for 5 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield N-phenyl-p-toluenesulfonamide.[13][14]

New Agent Protocol: Visible-Light-Mediated N-Sulfonylation of Aniline with a Sulfonyl Fluoride

This protocol showcases a modern, milder approach to sulfonamide synthesis.

Materials:

  • Aniline (1.8 eq.)

  • Dansyl fluoride (1.0 eq.)

  • fac-[Ir(ppy)₃] (5 mol%)

  • K₂CO₃ (1.8 eq.)

  • Anhydrous Acetonitrile

  • Dodecane (internal standard for GC yield)

Procedure:

  • To an oven-dried vial, add dansyl fluoride (0.1 mmol, 1.0 eq.), the photocatalyst fac-[Ir(ppy)₃] (5 mol%), and K₂CO₃ (0.18 mmol, 1.8 eq.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen) three times.

  • Add anhydrous acetonitrile (1.0 mL), aniline (0.18 mmol, 1.8 eq.), and dodecane as an internal standard.

  • Stir the reaction mixture at 50 °C under irradiation with 30-W blue LEDs for 12 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by Gas Chromatography (GC) to determine the yield.

  • For isolation, the reaction mixture can be diluted with water and extracted with ethyl acetate. The combined organic layers are then washed, dried, and concentrated, followed by purification via column chromatography.[2]

Visualization of Key Concepts

To further elucidate the practical and mechanistic aspects of sulfonylation, the following diagrams illustrate a typical experimental workflow and the fundamental reactivity differences discussed.

G cluster_workflow Experimental Workflow: Traditional Sulfonylation prep Reactant Preparation (Aniline, Base, Anhydrous Solvent) cool Cooling to 0 °C prep->cool Inert Atmosphere add Slow Addition of Sulfonyl Chloride cool->add Maintain Temp. react Reaction at RT add->react Allow to warm workup Aqueous Workup (Quench, Wash, Extract) react->workup Monitor by TLC purify Purification (Chromatography/Recrystallization) workup->purify

Caption: A typical experimental workflow for a traditional sulfonylation reaction.

G cluster_agents Comparison of Sulfonylating Agent Properties agent1 Known Agent: Sulfonyl Chloride (e.g., TsCl) - High Reactivity - Moisture Sensitive - Lachrymatory - Requires Base agent2 New Agent: Sulfonyl Fluoride (e.g., Dansyl-F) + High Stability (Hydrolysis/Thermal) + Easier Handling - Requires Activation (e.g., Photocatalyst) + Milder Conditions agent3 New Agent: Sulfonyl Hydrazide - Stable, Crystalline Solid - Easy to Handle - Requires Oxidative Activation (e.g., I₂) + Can be used in Water

Caption: Key property differences between known and new sulfonylating agents.

Conclusion and Future Outlook

The choice of a sulfonylating agent is a strategic decision in chemical synthesis. While traditional sulfonyl chlorides like TsCl and MsCl remain indispensable for their robustness and high reactivity in many applications, the development of new agents such as sulfonyl fluorides and sulfonyl hydrazides offers significant advantages in terms of stability, ease of handling, and the ability to perform reactions under milder conditions.

For routine syntheses with robust substrates, the cost-effectiveness of sulfonyl chlorides makes them a logical first choice. However, in the context of late-stage functionalization of complex, sensitive molecules—a common scenario in drug development—the superior functional group tolerance and milder activation methods associated with newer reagents provide a compelling rationale for their adoption. The visible-light-mediated activation of sulfonyl fluorides, for instance, opens avenues for sulfonylation that were previously inaccessible with traditional methods.

As the demand for more efficient and sustainable synthetic methods grows, the development of the next generation of sulfonylating agents will likely focus on catalytic activation, further expanding the toolkit available to chemists and accelerating the discovery of new life-saving medicines.

References

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  • National Center for Biotechnology Information. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]
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  • ResearchGate. (2024).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
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  • MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
  • PubChem. (n.d.). Methanesulfonyl Fluoride. [Link]
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Safety Operating Guide

Mastering the Safe Handling of 3-Amino-4-methoxybenzenesulfonyl Fluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals working with 3-Amino-4-methoxybenzenesulfonyl fluoride (CAS No. 498-74-8). Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

This compound is a corrosive solid that can cause severe skin burns and serious eye damage[1][2]. The presence of both an aromatic amine and a sulfonyl fluoride functional group necessitates a comprehensive approach to safety, considering not only the immediate corrosive hazards but also the potential for the formation of highly toxic byproducts such as hydrofluoric acid (HF) upon hydrolysis. This guide offers a detailed framework for personal protective equipment (PPE) selection, operational procedures, and disposal plans to mitigate these risks effectively.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the hazards associated with this compound is the foundation of a robust safety plan. The primary dangers are its corrosivity and the potential for severe tissue damage upon contact[1][2].

Core PPE Requirements

A baseline of personal protective equipment is mandatory for all personnel handling this compound:

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a dual layer of protection against splashes and airborne particles, safeguarding against severe eye damage[1][2].
Hand Protection Double gloving with a nitrile inner glove and a butyl or Viton™ outer gloveWhile specific breakthrough time data for this compound is not available, this combination offers broad protection. Nitrile gloves provide good general chemical resistance and dexterity, while butyl or Viton™ gloves are recommended for handling corrosive substances and chemicals that can be absorbed through the skin[3]. For incidental contact, a single pair of nitrile gloves may suffice, but they should be changed immediately upon any splash[4].
Body Protection A flame-resistant lab coatProtects against splashes and prevents contamination of personal clothing.
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills and falling objects.
Respiratory Protection

The use of respiratory protection should be determined by a risk assessment of the specific procedure being performed.

  • For routine handling of small quantities in a well-ventilated fume hood: Respiratory protection is typically not required.

  • For weighing, transferring larger quantities, or in situations with a potential for aerosolization: A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.

II. Operational Plans: From Benchtop to Waste Stream

Safe handling of this compound extends beyond PPE. The following operational procedures are designed to minimize exposure and prevent accidental releases.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench cleanup_decon Decontaminate Glassware & Surfaces cleanup_quench->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A typical workflow for the safe laboratory handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs) before beginning work.

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Have a spill kit readily accessible. The kit should contain a neutralizer suitable for both corrosive materials and potential hydrofluoric acid, such as calcium carbonate or a commercial HF spill neutralizer.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.

    • Use compatible tools (e.g., spatulas, weighing paper) and handle the compound gently to avoid creating dust.

  • Spill Response:

    • Small Spills (<1g):

      • Alert others in the immediate area.

      • Wearing appropriate PPE, cover the spill with a neutralizer such as sodium bicarbonate or a commercial acid neutralizer.

      • Once the reaction has ceased, carefully sweep the mixture into a designated hazardous waste container.

      • Decontaminate the spill area with a soap and water solution.

    • Large Spills (>1g) or Spills Outside of a Fume Hood:

      • Evacuate the immediate area and alert your supervisor and institutional safety office.

      • If safe to do so, contain the spill by diking with an inert absorbent material.

      • Do not attempt to clean up a large spill without appropriate training and respiratory protection.

III. Disposal Plans: Managing the Waste Stream

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
  • Solid Waste: Collect unreacted compound and any grossly contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste. The label should include the full chemical name.

  • Liquid Waste: Unreacted solutions and reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Decontamination and Disposal of Labware
  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect this rinse as hazardous waste.

  • Decontamination:

    • For routine cleaning, wash with a laboratory detergent and water[5][6].

    • If there is a concern about residual sulfonyl fluoride, a quenching step may be necessary. This can be done by rinsing the glassware with a dilute solution of a mild, non-nucleophilic base, such as a saturated sodium bicarbonate solution, to hydrolyze any remaining reactive compound. This rinse should also be collected as hazardous waste.

  • Final Rinse: Thoroughly rinse with deionized water.

Final Disposal

All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not pour any waste down the drain.

IV. Emergency Procedures: In Case of Exposure

Immediate and appropriate action is critical in the event of personal exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][2]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][2].

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, minimizing risks to themselves and their colleagues.

References

  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: this compound.
  • University of Nevada, Reno. (2025, January). Glove Selection Guidelines. Environmental Health & Safety.
  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Purdue University. (n.d.). Phenylmethanesulfonyl fluoride (PMSF) Standard Operating Procedure.
  • University of New Mexico. (n.d.). Standard Operating Procedure: Hydrofluoric Acid. Department of Chemistry.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
  • Lab Manager. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization.
  • Tennessee State University. (n.d.). Spill Response Procedures.

Sources

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